molecular formula C28H33N3O8 B066456 Fmoc-Hyp(Bom)-OH CAS No. 187223-15-0

Fmoc-Hyp(Bom)-OH

Cat. No.: B066456
CAS No.: 187223-15-0
M. Wt: 539.6 g/mol
InChI Key: PFVAFJSUWCTINJ-HXOBKFHXSA-N
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Description

Fmoc-Hyp(Bom)-OH is a rigorously characterized, protected derivative of 4-hydroxyproline specifically designed for solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This building block is essential for the controlled incorporation of Hyp (hydroxyproline) into complex peptide sequences, particularly those mimicking collagen or other hydroxyproline-rich biological structures. The compound features orthogonal protection: the Fmoc group safeguards the α-amino group, allowing for sequential deprotection with mild base during chain assembly, while the Bom (benzyloxymethyl) group protects the critical 4-hydroxy function, preventing side reactions and ensuring regioselective coupling. Its primary research value lies in the synthesis of collagen-model peptides, glycopeptides (where the hydroxyl serves as a glycosylation site), and probes for studying enzymes like prolyl hydroxylases and collagen-modifying proteins. By providing a stable, soluble, and reactive derivative, this compound facilitates the efficient production of high-purity peptides for applications in structural biology, drug discovery, and the study of extracellular matrix dynamics. The Bom protecting group is typically removed during the final global deprotection step using strong acid (e.g., HF or TFA/scavenger mixtures), enabling the generation of the native hydroxyproline residue within the target peptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVAFJSUWCTINJ-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187223-15-0
Record name 4[[[[2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]ETHYL]AMINO]CARBONYL]OXY]-, 1-(9H-FLUOREN-9-YLMETHYL) ESTER (2S,4R)- 1,2-PYRROLIDINEDICARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

What are the chemical properties of Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Hyp(Bom)-OH, with the IUPAC name (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(benzyloxymethoxy)pyrrolidine-2-carboxylic acid, is a protected amino acid derivative crucial in the field of peptide synthesis and bioconjugation. This technical guide provides an in-depth overview of its chemical properties, experimental protocols, and applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a derivative of hydroxyproline, an essential component of collagen. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the benzyloxymethyl (Bom) group on the hydroxyl function allow for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS).

Physicochemical Data
PropertyValueReference(s)
CAS Number 123454-57-5
Molecular Formula C30H29NO7
Molecular Weight 515.56 g/mol
Appearance White to off-white solid[1]
Purity Typically >97% (HPLC)[2][3]
Optical Rotation [α]D20 -28.9° (c=0.01 g/mL in DMSO)[1]
Stability and Storage

Proper handling and storage of this compound are critical to maintain its integrity and ensure successful synthetic outcomes.

ConditionDurationReference(s)
Powder at -20°C 3 years[1]
Powder at 4°C 2 years[1]
In solvent at -80°C 6 months[1]
In solvent at -20°C 1 month[1]

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of complex biomolecules. Its protected functional groups allow for selective reactions and incorporation into larger structures.

Antibody-Drug Conjugates (ADCs) and PROTACs

This compound is utilized as a non-cleavable linker in the construction of ADCs and as a component in the synthesis of PROTACs.[4] In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, and its stability is crucial for the targeted delivery of the drug to cancer cells. PROTACs are heterobifunctional molecules that induce the degradation of target proteins; the linker component, for which this compound can be a precursor, is critical for bringing the target protein and an E3 ubiquitin ligase into proximity.[4]

Experimental Protocols

The following protocols are general procedures for the use of Fmoc-protected amino acids in solid-phase peptide synthesis and can be adapted for this compound.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to expose the N-terminal amine for the subsequent coupling reaction.

Materials:

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.

Coupling Reaction

This procedure describes the coupling of an Fmoc-protected amino acid, such as this compound, to a resin-bound peptide with a free N-terminus.

Materials:

  • Deprotected peptide-resin

  • This compound (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

  • DMF

Procedure:

  • In a separate vessel, dissolve this compound and the coupling reagent in a minimal amount of DMF.

  • Add DIPEA to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test such as the Kaiser test (a negative result indicates completion).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

Visualizing the Workflow

The following diagram illustrates the key steps in the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Start Start: Free Amine on Resin Coupling Coupling: Add activated This compound Start->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Wash2 Wash Deprotection->Wash2 ElongatedPeptide Elongated Peptide: Ready for next cycle Wash2->ElongatedPeptide ElongatedPeptide->Coupling Next Amino Acid

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

This guide provides a foundational understanding of the chemical properties and applications of this compound for researchers in the fields of peptide chemistry and drug development. For specific applications, further optimization of the outlined protocols may be necessary.

References

The Strategic Application of Fmoc-Hyp(Bom)-OH in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of hydroxyproline (B1673980) (Hyp) residues into synthetic peptides is of paramount importance for the development of novel therapeutics, biomaterials, and tools for chemical biology, largely due to its critical role in the structure and function of collagen. The selection of an appropriate protecting group for the hydroxyl moiety of Hyp is a crucial decision in solid-phase peptide synthesis (SPPS) to ensure high yield and purity. This technical guide provides an in-depth analysis of the structure and function of the benzyloxymethyl (Bom) protecting group in the context of the N-α-Fmoc protected hydroxyproline derivative, Fmoc-Hyp(Bom)-OH. This document details its application within the Fmoc/tBu synthesis strategy, presents relevant (though often illustrative due to scarcity of direct comparative studies) quantitative data, and provides comprehensive experimental protocols for its use and subsequent deprotection.

Introduction to Hydroxyproline Protection in Fmoc-SPPS

Hydroxyproline is a non-standard amino acid that is a key component of collagen, where it plays a vital role in the stabilization of the triple helix. The hydroxyl group of Hyp is a reactive moiety that requires protection during peptide synthesis to prevent undesirable side reactions, such as O-acylation, during the coupling of subsequent amino acid residues. In the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, side-chain protecting groups must be stable to the basic conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF) and labile to the acidic conditions of the final cleavage from the resin (typically trifluoroacetic acid, TFA).

While the tert-butyl (tBu) group is a common choice for protecting hydroxyl groups, the benzyloxymethyl (Bom) group offers an alternative with distinct characteristics. The Bom group, an acetal, provides robust protection and can be cleaved under different conditions, offering a degree of flexibility in synthesis design.

Structure and Function of the Bom Protecting Group in this compound

Structure:

This compound is (2S,4R)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)-4-((benzyloxy)methoxy)pyrrolidine-2-carboxylic acid. The Bom group is attached to the oxygen atom of the hydroxyl group of hydroxyproline.

Function of the Bom Group:

  • Protection: The primary function of the Bom group is to mask the nucleophilic hydroxyl group of the hydroxyproline side chain, thereby preventing its acylation by the activated carboxyl group of the incoming amino acid during the coupling step in SPPS.

  • Stability: The Bom group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the repeated cleavage of the N-α-Fmoc group during chain elongation. It is also generally stable to the milder acidic conditions that might be used for the cleavage of highly acid-labile resins.

  • Cleavage: The Bom group is typically removed under strong acidic conditions, such as with a high concentration of trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support. It is also susceptible to hydrogenolysis. This dual-cleavage capability can be advantageous in certain synthetic strategies.

Quantitative Data and Performance Comparison

Table 1: Properties of Hydroxyproline Protecting Groups in Fmoc-SPPS

Protecting GroupStructureCleavage ConditionsOrthogonality to Fmoc/tBuPotential Side Reactions
Bom -CH₂-O-CH₂-PhStrong acid (TFA), Hydrogenolysis (H₂/Pd)YesFormaldehyde adducts during strong acid cleavage
tBu -C(CH₃)₃Strong acid (TFA)YesStable, generally low side reactions

Table 2: Illustrative Performance in the Synthesis of a Model Peptide (e.g., Ac-Gly-X-Ala-NH₂)

ParameterThis compoundFmoc-Hyp(tBu)-OH
Coupling Efficiency >99% (with standard coupling reagents)>99% (with standard coupling reagents)
Crude Peptide Purity (by HPLC) Typically 70-85%Typically 75-90%
Overall Yield (Illustrative) 60-75%65-80%
Purity of Starting Material >96% to >99% (supplier dependent)[1][2]>98% (typical)

Note: The illustrative yields and purities are dependent on the peptide sequence, synthesis scale, and purification methods.

Experimental Protocols

Coupling of this compound in Fmoc-SPPS

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Kaiser test kit

Methodology:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a Kaiser test (a negative test will be colorless or yellow). If the coupling is incomplete, the coupling step may be repeated.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

Deprotection of the Bom Group and Cleavage from Resin

The Bom group can be cleaved using strong acid (TFA) or by hydrogenolysis.

Protocol 4.2.1: TFA-mediated Cleavage and Deprotection

This is the most common method in Fmoc-SPPS and will simultaneously cleave the peptide from most standard resins (e.g., Rink Amide, Wang) and remove acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin with N-terminal Fmoc group removed

  • Cleavage Cocktail: A common cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). The scavengers are crucial to trap the benzyl (B1604629) and methyl cations generated during cleavage, which can otherwise lead to side reactions.

  • Cold diethyl ether

  • Centrifuge tubes

Methodology:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Protocol 4.2.2: Hydrogenolysis-mediated Deprotection (on a fully protected, cleaved peptide)

This method is useful if other acid-labile groups need to be preserved. It requires the peptide to be first cleaved from the resin while keeping the side-chain protecting groups intact (e.g., using a highly acid-labile resin like 2-chlorotrityl chloride resin).

Materials:

  • Fully protected peptide with a Hyp(Bom) residue

  • Palladium on carbon (Pd/C, 10%)

  • Solvent: e.g., Methanol (MeOH), Tetrahydrofuran (THF), or a mixture

  • Hydrogen source (H₂ gas balloon or hydrogenator)

Methodology:

  • Dissolution: Dissolve the protected peptide in the chosen solvent.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or mass spectrometry. The reaction time can vary from a few hours to overnight depending on the peptide and catalyst activity.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Visualization of Workflows

The following diagrams illustrate the key processes in the application of this compound.

SPPS_Cycle cluster_0 Fmoc-SPPS Cycle Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of This compound Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Washing_2->Repeat Repeat->Fmoc_Deprotection Next cycle

Fmoc-SPPS cycle for incorporating this compound.

Cleavage_Workflow Peptide_Resin Final Peptide-Resin (with Hyp(Bom)) TFA_Cleavage TFA-mediated Cleavage (e.g., Reagent K, 2-4h) Peptide_Resin->TFA_Cleavage Filtration Filter to separate resin TFA_Cleavage->Filtration Precipitation Precipitate peptide in cold diethyl ether Filtration->Precipitation Centrifugation Centrifuge and wash pellet Precipitation->Centrifugation Crude_Peptide Crude Peptide (Hyp hydroxyl deprotected) Centrifugation->Crude_Peptide HPLC_Purification HPLC Purification Crude_Peptide->HPLC_Purification Final_Peptide Pure Peptide HPLC_Purification->Final_Peptide

Workflow for cleavage and deprotection of a Hyp(Bom)-containing peptide.

Conclusion

This compound is a valuable building block for the synthesis of hydroxyproline-containing peptides. The Bom protecting group offers robust protection of the hydroxyl function under the standard basic conditions of Fmoc-SPPS. While its removal requires strong acid or hydrogenolysis, these conditions are often compatible with the overall synthetic strategy. Particular attention should be paid to the potential for side reactions during acid-mediated cleavage, and the use of appropriate scavengers is highly recommended. For researchers in peptide chemistry and drug development, a thorough understanding of the properties and handling of this compound is essential for the successful synthesis of complex and biologically important peptides.

References

The Strategic Incorporation of Fmoc-Hyp(Bom)-OH in Peptide Structural Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of proline to hydroxyproline (B1673980) is a critical determinant of the structural integrity and biological activity of many peptides, most notably collagen. The precise incorporation of hydroxyproline into synthetic peptides is therefore of paramount importance in the fields of biomaterials, drug discovery, and protein engineering. This technical guide provides an in-depth exploration of the role and application of N-α-Fmoc-O-benzyloxymethyl-L-hydroxyproline (Fmoc-Hyp(Bom)-OH), a key building block for the site-specific introduction of a protected hydroxyproline residue during solid-phase peptide synthesis (SPPS). This document details the impact of this modification on peptide structure, provides comprehensive experimental protocols for its use, and visualizes the associated synthetic and biological workflows.

Introduction: The Significance of Hydroxyproline in Peptide Architecture

Hydroxyproline (Hyp) is a non-standard amino acid that plays a pivotal role in the stabilization of the collagen triple helix, the most abundant protein in mammals. The hydroxyl group of Hyp participates in crucial hydrogen bonding networks, which are essential for the conformational stability of collagen and collagen-like peptides.[1] The ability to incorporate Hyp into synthetic peptides allows researchers to modulate their structural and functional properties, such as thermal stability, folding kinetics, and interaction with biological targets.

This compound is a derivative of hydroxyproline where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl side chain is protected by the acid-labile benzyloxymethyl (Bom) group. This orthogonal protection strategy is fully compatible with standard Fmoc-based SPPS, allowing for the controlled and efficient synthesis of peptides with site-specific hydroxyproline modifications.

Impact of Hyp(Bom) Incorporation on Peptide Structure: Quantitative Analysis

The introduction of hydroxyproline, even with the Bom protecting group during synthesis, is intended to confer enhanced thermal stability to the final peptide following deprotection. The Bom group itself does not directly contribute to the final structural properties of the peptide, but its presence during synthesis is crucial for preventing unwanted side reactions. The following table provides illustrative data on how the incorporation of hydroxyproline can affect the melting temperature (Tm) of a model collagen-like peptide (CLP).

Peptide SequenceDescriptionMelting Temperature (Tm) (°C)
Ac-(Gly-Pro-Pro)10-NH2Model CLP without hydroxyproline25.0
Ac-(Gly-Pro-Hyp)10-NH2Model CLP with unprotected hydroxyproline42.0
Ac-(Gly-Pro-Hyp(Bom))10-NH2 (Post-Synthesis, Pre-Cleavage)Intermediate with Bom-protected HypNot Applicable

Note: The data presented in this table is representative and intended for illustrative purposes. Actual Tm values will vary depending on the specific peptide sequence, length, and experimental conditions. The increase in Tm is a direct consequence of the hydrogen bonding capacity of the deprotected hydroxyproline side chain.[2]

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. Collagen-like peptides typically exhibit a characteristic CD spectrum with a positive peak around 225 nm and a negative peak near 200 nm, indicative of a polyproline II-type helix. The incorporation of hydroxyproline generally leads to a more pronounced and stable triple-helical conformation, which is reflected in the CD spectrum.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Hyp(Bom)-Containing Peptide

This protocol describes the manual synthesis of a model collagen-like peptide, Ac-(Gly-Pro-Hyp(Bom))5-NH2, on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-Gly-OH, Fmoc-Pro-OH, this compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • Methanol (MeOH)

  • Kaiser test kit

Methodology:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 1 hour. Treat with 20% piperidine in DMF for 5 minutes, then for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling of the First Amino Acid (Glycine): In a separate vessel, activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling with a Kaiser test.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:1:3) for 30 minutes.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids (Pro, Hyp(Bom), Gly, etc.) according to the desired sequence. For the coupling of this compound, the same activation method with HBTU/DIPEA is effective.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:1:3) for 1 hour to acetylate the N-terminus.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.

Cleavage of the Peptide from the Resin and Deprotection of the Bom Group

The Bom group is labile to strong acids. The cleavage cocktail must contain scavengers to trap the carbocations generated during deprotection, including the formaldehyde (B43269) released from the Bom group.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

Methodology:

  • Preparation of the Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5). The EDT is crucial for scavenging the formaldehyde generated from the Bom group.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

Experimental Workflow for SPPS and Cleavage

The following diagram illustrates the key steps in the synthesis and purification of a peptide containing Hyp(Bom).

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotection1->Coupling_Gly Deprotection2 Fmoc Deprotection Coupling_Gly->Deprotection2 Coupling_Pro Couple Fmoc-Pro-OH Deprotection2->Coupling_Pro Deprotection3 Fmoc Deprotection Coupling_Pro->Deprotection3 Coupling_HypBom Couple this compound Deprotection3->Coupling_HypBom Chain_Elongation Repeat Cycles Coupling_HypBom->Chain_Elongation Acetylation N-terminal Acetylation Chain_Elongation->Acetylation Cleavage Cleavage from Resin & Bom Deprotection (TFA/TIS/H2O/EDT) Acetylation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization

Caption: Workflow for the synthesis and purification of a Hyp(Bom)-containing peptide.
Biological Signaling Pathway: Pro-Hyp and the Akt/mTOR Pathway

Collagen-derived peptides, such as the dipeptide Pro-Hyp, have been shown to exert biological effects. For instance, Pro-Hyp can protect against dexamethasone-induced muscle atrophy by modulating the Akt/mTOR signaling pathway, which is a key regulator of muscle protein synthesis.[4] The synthesis of peptides containing the Pro-Hyp motif using this compound is a valuable tool for studying this pathway.

akt_mtor_pathway cluster_stimuli Stimuli cluster_pathway Signaling Cascade ProHyp Pro-Hyp Dipeptide (from synthetic peptide) Akt Akt ProHyp->Akt Activates Dexamethasone Dexamethasone Dexamethasone->Akt Inhibits mTOR mTOR Akt->mTOR Activates Atrogin1_MuRF1 Atrogin-1 / MuRF-1 (Muscle Atrophy Genes) Akt->Atrogin1_MuRF1 Inhibits p70S6K p70S6K mTOR->p70S6K Activates eIF4E 4E-BP1 mTOR->eIF4E Inhibits Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis

References

The Enduring Guardian: An In-depth Technical Guide to the Stability of the Benzyloxymethyl (Bom) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxymethyl (Bom) group is a versatile and widely utilized protecting group in organic synthesis, particularly for hydroxyl and amino functionalities. Its unique stability profile, characterized by its resilience in basic media and lability under acidic or hydrogenolytic conditions, makes it an invaluable tool in the construction of complex molecules. This technical guide provides a comprehensive overview of the Bom group's stability, methods for its introduction and cleavage, detailed experimental protocols, and a comparative analysis of its performance under various reaction conditions.

Core Stability Profile

The utility of the Bom group is anchored in its distinct stability and cleavage characteristics. As an acetal (B89532), it is readily cleaved under acidic conditions. It is also susceptible to hydrogenolysis due to the presence of the benzyl (B1604629) moiety. Conversely, it exhibits notable stability in the presence of many bases and nucleophiles.

Quantitative Stability Data

The following table summarizes the stability of the benzyloxymethyl group under a range of common reaction conditions. This data is crucial for designing synthetic routes that employ the Bom group in orthogonal protection strategies.

Reagent/Condition CategorySpecific Reagent/ConditionStability of Bom GroupNotes
Strong Acids Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)LabileCleavage is typically rapid at room temperature.
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄)LabileCleavage conditions are generally mild.
Aqueous Bases Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃)StableGenerally stable to hydrolysis under basic conditions.
Organometallic Reagents Grignard reagents (RMgX), Organolithium reagents (RLi)Generally StableStable to non-protic organometallic reagents.
Reducing Agents Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)StableThe acetal linkage is resistant to hydride reduction.
Catalytic Hydrogenation H₂, Palladium on carbon (Pd/C)LabileCleavage occurs via hydrogenolysis of the benzyl C-O bond.
Oxidizing Agents Pyridinium chlorochromate (PCC), Swern Oxidation (DMSO, (COCl)₂), Ozone (O₃)Generally StableThe acetal is typically stable to common oxidizing agents that target alcohols.

Cleavage Mechanisms

The selective removal of the Bom group is a key aspect of its utility. The two primary methods for its cleavage, acidic hydrolysis and hydrogenolysis, proceed through distinct mechanistic pathways.

Acid-Catalyzed Cleavage

Under acidic conditions, the ether oxygen of the Bom group is protonated, creating a good leaving group. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized benzyloxymethyl cation, which further breaks down to a benzyl cation and formaldehyde. The benzyl cation is then typically trapped by a nucleophile or a scavenger present in the reaction mixture.

G Acid-Catalyzed Cleavage of a Bom-Protected Alcohol R-O-CH2-O-Bn Bom-Protected Alcohol Protonated_Ether R-O(H+)-CH2-O-Bn R-O-CH2-O-Bn->Protonated_Ether H+ Benzyloxymethyl_Cation [R-OH] + [+CH2-O-Bn] Protonated_Ether->Benzyloxymethyl_Cation - R-OH Products R-OH + [Bn+] + CH2O Benzyloxymethyl_Cation->Products Fragmentation Scavenged_Products R-OH + Bn-Scavenger + CH2O Products->Scavenged_Products Scavenger

Caption: Mechanism of Acid-Catalyzed Bom Group Cleavage.

Hydrogenolytic Cleavage

Catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst. The reaction proceeds on the surface of the catalyst, leading to the formation of the deprotected alcohol or amine and toluene (B28343) as a byproduct.

G Hydrogenolytic Cleavage of a Bom-Protected Substrate R-X-CH2-O-Bn Bom-Protected Substrate (X=O, N) Adsorbed_Complex [R-X-CH2-O-Bn]--Pd/C R-X-CH2-O-Bn->Adsorbed_Complex H2, Pd/C Cleavage [R-X-CH2-OH] + [H-Bn]--Pd/C Adsorbed_Complex->Cleavage Hydrogenolysis Products R-XH + Toluene Cleavage->Products Desorption G Typical Experimental Workflow for Bom Protection/Deprotection cluster_protection Protection Step cluster_synthesis Intermediate Synthetic Steps cluster_deprotection Deprotection Step Start Substrate with -OH or -NH group Protection React with Bom-Cl and Base Start->Protection Workup_P Aqueous Workup and Extraction Protection->Workup_P Purification_P Column Chromatography Workup_P->Purification_P Protected_Substrate Isolated Bom-Protected Substrate Purification_P->Protected_Substrate Reaction Perform Desired Chemical Transformations Protected_Substrate->Reaction Deprotection Cleavage of Bom Group (Acid or Hydrogenolysis) Reaction->Deprotection Workup_D Workup and Extraction Deprotection->Workup_D Purification_D Purification Workup_D->Purification_D Final_Product Isolated Deprotected Product Purification_D->Final_Product

Fmoc-Hyp(Bom)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-alpha-Fmoc-O-(O-benzyl-L-hydroxyproline) (Fmoc-Hyp(Bom)-OH), a critical building block in peptide synthesis, particularly for applications in drug discovery and development.

Core Molecular Information

This compound is a derivative of the amino acid hydroxyproline, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a benzyloxymethyl (Bom) protecting group on the hydroxyl side chain. These protecting groups are instrumental in the stepwise synthesis of complex peptides.

PropertyValue
Molecular Formula C28H33N3O8[1][2]
Molecular Weight 539.59 g/mol [1]
CAS Number 187223-15-0[1][2]
Appearance White to pink solid[2]

Experimental Protocols and Applications

This compound is a key reagent in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery. The Fmoc protecting group provides base-lability, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups often used for side chains or the peptide-resin linkage. The Bom group offers robust protection for the hydroxyl function of hydroxyproline, preventing unwanted side reactions during peptide chain elongation.

Key Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of an Fmoc-amino acid, such as this compound, into a growing peptide chain during SPPS.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Capping (Optional) (e.g., Ac2O) Washing2->Capping Cycle Repeat Cycle Capping->Cycle for next amino acid Cycle->Deprotection

Figure 1: A generalized workflow for a single cycle of solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Detailed Protocol for a Coupling Step:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF for 5-20 minutes. This step is often repeated.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Coupling: The this compound (or another Fmoc-amino acid) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF. This activation mixture is then added to the resin, and the coupling reaction proceeds for 1-2 hours.

  • Washing: The resin is again washed with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride (B1165640) can be performed.

  • This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Significance in Drug Development

Hydroxyproline is a critical component of collagen and other structural proteins. The incorporation of this compound into synthetic peptides allows for the creation of peptidomimetics and collagen-like structures. These can be used to study protein-protein interactions, develop enzyme inhibitors, or create novel biomaterials for tissue engineering and drug delivery. The stability and specific cleavage conditions of the Fmoc and Bom protecting groups are essential for the successful synthesis of high-purity peptides for these advanced applications.

References

Solubility characteristics of Fmoc-Hyp(Bom)-OH in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Characteristics of Fmoc-Hyp(Bom)-OH in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-(benzyloxymethyl)-L-hydroxyproline [this compound] is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of hydroxyproline (B1673980) residues into synthetic peptides. The benzyloxymethyl (Bom) group serves as a protective moiety for the hydroxyl function of hydroxyproline. A thorough understanding of the solubility of this compound in various organic solvents is paramount for successful peptide synthesis, ensuring efficient coupling reactions and minimizing aggregation-related side reactions. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Core Concepts in Solubility for SPPS

The solubility of Fmoc-protected amino acids is a critical factor influencing the efficiency of coupling steps during SPPS. Poor solubility can lead to several challenges, including:

  • Incomplete Reactions: Undissolved Fmoc-amino acid will not be available to react with the free N-terminus of the growing peptide chain on the solid support, leading to deletion sequences.

  • Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, potentially requiring longer reaction times or leading to incomplete incorporation.

  • Aggregation: Some Fmoc-amino acids have a propensity to aggregate in solution, which can further reduce their effective concentration and hinder their reactivity.

Polar aprotic solvents are generally favored in SPPS for their ability to solvate the protected amino acids and the growing peptide chain.

Solubility Data for this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaTypeExpected SolubilityRationale and Remarks
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticHighly SolubleDMF is an excellent solvent for most Fmoc-amino acids and is the most commonly used solvent in Fmoc-SPPS.[1]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticHighly SolubleNMP is another widely used solvent in SPPS with strong solvating properties for polar molecules.[1]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OSPolar AproticSolubleA Certificate of Analysis for this compound reports an optical rotation measurement in DMSO, indicating its solubility.[2] DMSO is a strong solvent for many organic compounds.[3]
Dichloromethane (DCM)CH₂Cl₂NonpolarSparingly Soluble to InsolubleDCM is generally a poor solvent for the more polar Fmoc-amino acids.[1][4]
Tetrahydrofuran (THF)C₄H₈OPolar AproticSparingly SolubleWhile polar, THF is generally less effective at dissolving complex polar molecules like Fmoc-amino acids compared to DMF or NMP.
Acetonitrile (ACN)C₂H₃NPolar AproticSparingly SolubleAcetonitrile is often used in peptide purification (HPLC) but is not a primary solvent for dissolving Fmoc-amino acids for coupling.[5]
WaterH₂OPolar ProticInsolubleThe hydrophobic Fmoc and Bom groups render the molecule insoluble in aqueous solutions.[6]
Methanol (MeOH)CH₄OPolar ProticSparingly Soluble to InsolubleProtic solvents are generally poor solvents for Fmoc-protected amino acids.
Diethyl Ether(C₂H₅)₂ONonpolarInsolubleNonpolar solvents are not suitable for dissolving polar Fmoc-amino acid derivatives.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol outlines a general method for determining the solubility of an Fmoc-amino acid in an organic solvent.[7]

Gravimetric Method
  • Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 100 mg) into a series of sealed vials.

  • Solvent Addition: To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

  • Equilibration: Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under vacuum.

  • Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

  • Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL or g/L).

HPLC-Based Method
  • Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant.[7]

  • Dilution: Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[7]

  • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into an HPLC system and generate a calibration curve by plotting peak area versus concentration.[7]

  • Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC.

  • Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.[7]

  • Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[7]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing and addressing the solubility of this compound in a practical laboratory setting.

References

An In-depth Technical Guide to Fmoc-Hyp(Bom)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Hyp(Bom)-OH, or Nα-Fmoc-O-(benzyloxymethyl)-L-hydroxyproline, is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides rich in hydroxyproline (B1673980), such as collagen mimetic peptides (CMPs). The hydroxyproline residue is essential for the structural integrity of the collagen triple helix. The use of the benzyloxymethyl (Bom) protecting group for the hydroxyl function of hydroxyproline offers specific advantages in preventing side reactions during peptide assembly. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound in SPPS.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 187223-15-0[1][2]
Molecular Formula C₂₈H₃₃N₃O₈[1][2]
Molecular Weight 539.58 g/mol [1]
Appearance White to pink solid[1]
Purity (HPLC) Typically >96%[2]
Solubility Soluble in common SPPS solvents like DMF and NMP.
Storage Recommended to be stored at -20°C for long-term stability.[1]

Role of the Bom Protecting Group

In Fmoc-based SPPS, the side chains of amino acids must be protected to prevent unwanted reactions during peptide chain elongation. The hydroxyl group of hydroxyproline is reactive and can undergo side reactions such as esterification during the coupling steps. The benzyloxymethyl (Bom) group is employed as a protecting group for this hydroxyl function.

The Bom group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of the final cleavage from most resins (e.g., TFA). This orthogonality is crucial for the successful synthesis of the target peptide. While the Bom group is widely recognized for its role in preventing racemization in histidine residues, its primary function in this compound is to prevent side-chain acylation during coupling reactions.

Solid-Phase Peptide Synthesis Workflow using this compound

The following diagram illustrates the general workflow of solid-phase peptide synthesis incorporating an Fmoc-protected amino acid like this compound.

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of This compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Peptide Purified Peptide Cleavage->Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are generalized protocols for the use of this compound in manual solid-phase peptide synthesis. These protocols may require optimization based on the specific peptide sequence and the solid support used.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).

Coupling of this compound

The choice of coupling reagent is critical for achieving high coupling efficiency. Uronium/aminium-based reagents like HBTU and HATU, or carbodiimides like DIC in the presence of an additive like Oxyma Pure, are commonly used.

Protocol using HBTU/DIPEA:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal volume of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates successful coupling.

  • After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Quantitative Data in SPPS

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Yield (%)Representative Purity (%)
HATU Aminium/Uronium Salt15-45>99>95
HBTU Aminium/Uronium Salt20-60>98>95
HCTU Aminium/Uronium Salt15-45>99>95
DIC/Oxyma Pure Carbodiimide/Additive60-180>98>95

Note: Data is representative and may vary depending on the specific amino acid, peptide sequence, and reaction conditions.

Application: Synthesis of Collagen Mimetic Peptides (CMPs)

This compound is a key reagent in the synthesis of collagen mimetic peptides. These synthetic peptides typically consist of repeating (Gly-X-Y)n sequences, where X and Y are often proline and hydroxyproline, respectively. CMPs are valuable tools for studying collagen structure, stability, and its role in various biological processes and diseases.

The following diagram illustrates a simplified workflow for the synthesis and application of a collagen mimetic peptide.

CMP_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_application Application Start_SPPS Start SPPS with (Gly-Pro-Hyp)n sequence Incorporate_FmocHyp Incorporate This compound Start_SPPS->Incorporate_FmocHyp Cleave_Purify Cleavage from Resin & Purification Incorporate_FmocHyp->Cleave_Purify Mass_Spec Mass Spectrometry Cleave_Purify->Mass_Spec CD_Spec Circular Dichroism (Triple Helix Formation) Cleave_Purify->CD_Spec Biomaterial Biomaterial Scaffolds CD_Spec->Biomaterial Drug_Delivery Drug Delivery CD_Spec->Drug_Delivery Disease_Model Disease Modeling CD_Spec->Disease_Model

Workflow for the synthesis and application of Collagen Mimetic Peptides (CMPs).

Conclusion

This compound is an indispensable tool for the solid-phase synthesis of hydroxyproline-containing peptides, particularly collagen mimetic peptides. The Bom protecting group provides robust protection for the hydroxyproline side chain, ensuring high-quality synthesis of complex peptides. The protocols and information provided in this guide serve as a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development, enabling the successful application of this versatile building block in their research endeavors.

References

Fmoc-Hyp(Bom)-OH: A Versatile Building Block for the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides, particularly those with therapeutic potential, demands a sophisticated toolbox of building blocks that offer both versatility and robust performance under various reaction conditions. Among these, derivatives of hydroxyproline (B1673980) (Hyp) are of significant interest due to the crucial role of this amino acid in the structure and function of proteins like collagen. Fmoc-Hyp(Bom)-OH, a 4-hydroxyproline (B1632879) derivative with its hydroxyl group protected by a benzyloxymethyl (Bom) ether, has emerged as a valuable reagent in solid-phase peptide synthesis (SPPS). The Bom group provides stable protection during peptide chain elongation and can be readily removed under acidic conditions during the final cleavage from the resin. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of complex peptides, including detailed experimental protocols, quantitative data, and the visualization of a relevant biological pathway.

Core Properties and Strategic Advantages

This compound offers several strategic advantages in the synthesis of intricate peptide structures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The benzyloxymethyl (Bom) protecting group for the hydroxyl function of hydroxyproline is stable to the basic conditions required for the removal of the Nα-Fmoc group, ensuring the integrity of the side chain throughout the synthesis. Its removal is typically achieved concomitantly with the cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

The incorporation of Hyp(Bom) can influence the conformational properties of the resulting peptide, potentially enhancing its biological activity or stability. The presence of the bulky Bom group can also modulate the solubility of the growing peptide chain.

Data Presentation: Physicochemical and Purity Data

For successful peptide synthesis, the quality of the building blocks is paramount. High purity of Fmoc-amino acids is critical for achieving high yields and minimizing purification challenges.[2][3] The following table summarizes typical physicochemical and purity data for this compound.

PropertyTypical Value
Molecular Formula C₂₈H₂₇NO₆
Molecular Weight 485.52 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98%
Enantiomeric Purity ≥99.5% L-enantiomer
Solubility Soluble in DMF, NMP

While specific, direct comparative data on the coupling efficiency of this compound is not extensively published in peer-reviewed literature, the general performance of Fmoc-amino acids in SPPS provides a reliable benchmark. The following table presents expected performance characteristics based on standard Fmoc chemistry.

ParameterExpected PerformanceNotes
First Coupling Yield >90%Dependent on resin, coupling reagents, and reaction conditions.
Repetitive Coupling Yield >98%Can be optimized by using efficient coupling reagents and monitoring completion.
Fmoc Deprotection Efficiency >99%Typically achieved with 20% piperidine (B6355638) in DMF.
Final Crude Peptide Purity Sequence-dependentPurity is influenced by the length and sequence of the peptide.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on well-established Fmoc-SPPS protocols. Below are detailed methodologies for the key steps.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines the manual steps for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

Methodology:

  • Resin Swelling: Swell the resin (1 eq) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq) and the coupling reagent (e.g., HBTU, 3-5 eq) in a minimal amount of DMF.

    • Add DIPEA (6-10 eq) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test (a negative test is indicated by a colorless or yellowish solution).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then DCM to prepare for the next cycle.

Protocol 2: Cleavage from the Resin and Final Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups, including the Bom group.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues, other scavengers may be required.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated filtrate to cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the general workflow for a single cycle of Fmoc-based solid-phase peptide synthesis, applicable to the incorporation of this compound.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Washing1->Coupling 3. Washing2 DMF/DCM Wash Coupling->Washing2 4. Next_Cycle Ready for Next Cycle Washing2->Next_Cycle 5.

Fmoc-SPPS Cycle Workflow
Hypothetical Signaling Pathway Involvement

While there is no direct evidence of peptides containing Hyp(Bom) in specific signaling pathways, we can hypothesize their potential role as modulators of pathways involving collagen, given that hydroxyproline is a key component of collagen. The interaction of collagen with integrin receptors on the cell surface is a well-established signaling axis that regulates various cellular processes, including proliferation, survival, and migration.[4][5][6]

A synthetic peptide containing Hyp(Bom) could be designed as part of a larger therapeutic molecule (e.g., a collagen-mimetic peptide drug) to either mimic or inhibit the binding of natural collagen to integrins, thereby modulating downstream signaling. The Bom group could be crucial for achieving the desired conformation or for interacting with a specific binding pocket.

The following diagram illustrates a simplified collagen-integrin signaling pathway that could be a target for such a therapeutic peptide.

Collagen_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Collagen Collagen Integrin Integrin Receptor (αβ) Collagen->Integrin Binds Peptide Hyp(Bom)-Containing Peptide (Hypothetical) Peptide->Integrin Modulates (Inhibits/Mimics) FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K FAK->PI3K MAPK MAPK (ERK) Src->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Hypothetical Modulation of Collagen-Integrin Signaling

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides. Its robust side-chain protection, compatible with standard Fmoc-SPPS protocols, makes it an excellent choice for constructing challenging sequences. While specific quantitative performance data for this particular derivative is not widely published, the well-established principles of Fmoc chemistry provide a strong foundation for its successful application. The potential for peptides containing Hyp(Bom) to modulate critical biological pathways, such as collagen-integrin signaling, highlights the exciting opportunities for this building block in drug discovery and development. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their pursuit of novel and complex peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Hyp(Bom)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline (B1673980) (Hyp) is a critical non-canonical amino acid, most notably as a key component of collagen, where it plays a vital role in the structural stability of the triple helix. The incorporation of hydroxyproline into synthetic peptides is of significant interest for the development of novel biomaterials, therapeutics, and tools for studying protein structure and function. In Fmoc-based solid-phase peptide synthesis (SPPS), the hydroxyl group of hydroxyproline requires protection to prevent unwanted side reactions during peptide chain elongation. The benzyloxymethyl (Bom) group is one such protecting group utilized for this purpose.

These application notes provide a detailed protocol for the successful incorporation of Fmoc-Hyp(Bom)-OH into synthetic peptides using manual or automated SPPS. The protocol covers all stages from resin preparation and amino acid coupling to the final cleavage and deprotection of the peptide.

Materials and Reagents

ReagentSupplierGrade
This compoundVariousPeptide synthesis grade
Rink Amide or Wang ResinVarious100-200 mesh, ~0.5-1.0 mmol/g loading
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade, amine-free
Piperidine (B6355638)VariousReagent grade
Dichloromethane (DCM)VariousACS grade
Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)VariousPeptide synthesis grade
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousPeptide synthesis grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
1,2-Ethanedithiol (EDT)VariousReagent grade
Diethyl etherVariousACS grade

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide or Wang resin in a reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1]

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

The choice of coupling reagent is critical for efficient incorporation of amino acids. For sterically hindered or challenging couplings, aminium/uronium salts like HATU or HCTU are recommended.

Method A: HATU Activation

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.

  • Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Method B: HCTU Activation

  • In a separate vial, dissolve this compound (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitor the reaction and wash the resin as described for the HATU protocol.

Chain Elongation

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

The Bom group is labile to strong acids like TFA. A standard cleavage cocktail with appropriate scavengers is necessary to obtain the final deprotected peptide.

  • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v) . The use of scavengers like TIS and EDT is crucial to quench reactive cationic species generated during the cleavage of the Bom and other side-chain protecting groups.[2]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively reported in the literature, the following table provides a general comparison of expected performance for different coupling reagents based on their known reactivity with other challenging amino acids.

Coupling ReagentActivation TimeTypical Coupling TimeExpected PurityNotes
HATU 1-2 min1-2 hours>95%Highly efficient, recommended for sterically hindered amino acids. May be more expensive.
HCTU 1-2 min1-2 hours>95%A cost-effective alternative to HATU with comparable efficiency for most standard couplings.
DIC/Oxyma ~5 min2-4 hours>90%A reliable and economical option, though may require longer coupling times for difficult residues.

Visualizations

SPPS Workflow for this compound Incorporation

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound Coupling (HATU/DIPEA or HCTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Continue Chain Elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O/EDT) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Peptide Purified Peptide Precipitation->Peptide

Caption: SPPS cycle for incorporating this compound.

Logical Relationship of Cleavage and Deprotection

Cleavage_Deprotection Peptide_Resin Fully Protected Peptide-Resin (with Hyp(Bom)) Cleavage_Step Simultaneous Cleavage from Resin & Side-Chain Deprotection Peptide_Resin->Cleavage_Step TFA_Cocktail TFA Cleavage Cocktail (TFA/TIS/H2O/EDT) TFA_Cocktail->Cleavage_Step Bom_Cation Bom Cation Cleavage_Step->Bom_Cation Other_Cations Other Protecting Group Cations Cleavage_Step->Other_Cations Crude_Peptide Crude Deprotected Peptide Cleavage_Step->Crude_Peptide Neutralized_Byproducts Neutralized Byproducts Bom_Cation->Neutralized_Byproducts Other_Cations->Neutralized_Byproducts Scavengers Scavengers (TIS, EDT) Scavengers->Neutralized_Byproducts quench

Caption: Role of scavengers in Bom deprotection.

Discussion

The successful incorporation of this compound relies on standard, well-established SPPS methodologies. The Bom protecting group is stable to the basic conditions required for Fmoc deprotection (piperidine in DMF) and is efficiently removed during the final acidic cleavage step.

Cleavage: The cleavage of the Bom group generates a benzyloxymethyl cation, which must be effectively scavenged to prevent side reactions with nucleophilic residues in the peptide chain, such as tryptophan or methionine. The inclusion of TIS and a thiol-based scavenger like EDT in the TFA cleavage cocktail is therefore critical for obtaining a high-purity final product.[2]

Potential Side Reactions: As with all SPPS, potential side reactions such as racemization, diketopiperazine formation (especially with proline or hydroxyproline at the C-terminus), and aspartimide formation should be considered and mitigated through optimized protocols. For Hyp-containing peptides, the use of a pre-loaded resin or careful control of coupling conditions can minimize diketopiperazine formation.

By following this detailed protocol, researchers can confidently incorporate this compound into their synthetic peptides, enabling the exploration of novel peptide structures and functions.

References

Application Notes and Protocols for the Coupling of Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Hydroxyproline (Hyp) derivatives, in particular, are of significant interest due to their ability to induce stable polyproline II (PPII) helical structures and enhance the proteolytic stability of peptides. The benzyl-protected derivative, Fmoc-Hyp(Bom)-OH, provides a stable protecting group for the hydroxyl function during solid-phase peptide synthesis (SPPS). However, the steric bulk of both the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxymethyl (Bom) protecting groups can present challenges, leading to incomplete or slow coupling reactions.

These application notes provide a comprehensive guide to the standard coupling conditions for this compound, including a comparison of common coupling reagents, detailed experimental protocols, and a workflow diagram to assist researchers in optimizing their synthetic strategies.

Data Presentation: Performance of Common Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. While specific quantitative data for this particular derivative is not extensively published, the following table summarizes the general performance of widely used coupling reagents in the context of challenging or sterically hindered couplings. This data is intended to provide a basis for reagent selection.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Key Characteristics & Potential Side Reactions
HATU Aminium/Uronium Salt15-60 minutes>99>95Highly reactive and efficient, especially for hindered couplings. Based on HOAt, which can reduce racemization.[1][2] High cost.
HBTU Aminium/Uronium Salt20-90 minutes>98>95Very efficient and widely used.[3] Can lead to N-terminal guanidinylation if used in excess.[2]
PyBOP Phosphonium Salt30-120 minutes>98>95Highly efficient with a low propensity for racemization.[1][3] Byproducts are generally less toxic than its predecessor, BOP.[3]
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>97>95Cost-effective and provides a mildly acidic environment that suppresses racemization.[4] Generally slower than aminium/phosphonium salts.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for overcoming the steric hindrance of this compound.

Materials:

  • Peptide-resin with a free N-terminus (1 eq.)

  • This compound (3-5 eq.)

  • HATU (2.9-4.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638) solution (20% in DMF)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF and add the 20% piperidine solution to the resin.

    • Agitate the mixture for 5 minutes at room temperature. Drain and repeat the piperidine treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) and finally with DMF (2-3 times) to remove residual piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test is indicated by a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-10 eq.) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using the Kaiser test. Take a few beads of resin, wash them thoroughly with DMF and then ethanol, and perform the test.

    • A negative test (yellow/colorless beads) indicates complete coupling. If the test remains positive after 4 hours, consider a second coupling (see Protocol 3).

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using DIC/OxymaPure®

This protocol is a cost-effective alternative with low racemization risk.

Materials:

  • Peptide-resin with a free N-terminus (1 eq.)

  • This compound (3-5 eq.)

  • Diisopropylcarbodiimide (DIC) (3-5 eq.)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (3-5 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Follow step 1 as described in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 eq.) and OxymaPure® (3-5 eq.) in DMF.

    • Add DIC (3-5 eq.) to the solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-6 hours. For difficult couplings, the temperature can be elevated to 40-50°C, though this should be done with caution.[4]

  • Monitoring and Washing:

    • Follow step 3 as described in Protocol 1.

Protocol 3: Double Coupling Strategy for Incomplete Reactions

This protocol should be used if the Kaiser test remains positive after the initial coupling attempt.

Procedure:

  • First Coupling:

    • Perform the initial coupling of this compound as described in Protocol 1 or 2.

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in the chosen initial protocol (e.g., Protocol 1, step 2).

    • Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring:

    • After the second coupling, wash the resin thoroughly with DMF (3-5 times).

    • Perform a final Kaiser test to confirm the completion of the coupling. If the test is still positive, consider a capping step with acetic anhydride (B1165640) to terminate the unreacted chains before proceeding to the next amino acid.

Mandatory Visualization

The following diagram illustrates the general workflow for a single coupling cycle of this compound in solid-phase peptide synthesis.

SPPS_Coupling_Workflow Start Start: Peptide-Resin (Fmoc-AA...-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 KaiserTest1 Kaiser Test (Positive: Blue) Wash1->KaiserTest1 Activation Activation: This compound + Coupling Reagent + Base in DMF KaiserTest1->Activation Free Amine Confirmed Coupling Coupling: Add activated AA to resin KaiserTest1->Coupling Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest2 Kaiser Test (Negative: Yellow) Wash2->KaiserTest2 End End: Fmoc-Hyp(Bom)-... ...-AA-Resin KaiserTest2->End Coupling Complete DoubleCouple Incomplete? Double Couple or Cap KaiserTest2->DoubleCouple Coupling Incomplete DoubleCouple->Coupling Retry

References

Application Notes and Protocol: Step-by-Step Guide for Fmoc Deprotection of Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in Solid-Phase Peptide Synthesis (SPPS).

Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) for the temporary protection of the Nα-amino group of amino acids.[1][2][3] Its removal, or deprotection, is a critical and repetitive step in the stepwise elongation of the peptide chain.[4] This protocol provides a detailed guide for the efficient deprotection of Fmoc-Hyp(Bom)-OH, a hydroxyproline (B1673980) derivative where the side-chain hydroxyl group is protected by a benzyloxymethyl (Bom) group. The Bom group is stable under the basic conditions required for Fmoc removal, ensuring an orthogonal protection strategy where the Fmoc group is selectively cleaved without affecting the side-chain protector.[1][5] This methodology is fundamental for synthesizing peptides containing modified hydroxyproline residues, which are often incorporated to enhance stability or modulate biological activity.

Principle of Fmoc Deprotection The Fmoc group is cleaved under mild basic conditions through a β-elimination mechanism.[6][7] A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring system.[1][7] This initiates an elimination reaction that releases the free N-terminal amine of the peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[1][6][7] The excess amine in the reaction mixture traps the DBF to form a stable adduct, driving the reaction to completion.[1][6][7]

Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base - H⁺ Piperidine1 Piperidine Piperidine1->Intermediate Piperidine2 Piperidine (Excess) Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 CO₂ Intermediate->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Trapping Piperidine2->Adduct

Figure 1. Logical workflow of the Fmoc deprotection mechanism.

Quantitative Data Summary

The conditions for Fmoc deprotection can be adapted based on the complexity of the peptide sequence. For sequences prone to aggregation, harsher conditions or alternative reagents may be necessary.[6][8] The following table summarizes standard and alternative conditions.

ParameterStandard ConditionsAlternative ConditionsRationale & Remarks
Deprotection Reagent 20% (v/v) Piperidine1-5% (v/v) DBUPiperidine is the most common and effective reagent.[1] DBU is a stronger, non-nucleophilic base used for difficult or aggregated sequences to accelerate cleavage.[4][8]
Solvent N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)High-purity, amine-free DMF is standard.[6][9] NMP can be a better solvent for disrupting peptide aggregation.[7]
Temperature Room Temperature (20-25°C)Up to 90°C (Microwave)Reactions are typically performed at room temperature.[1] Microwave heating can significantly accelerate the process but may increase side reactions.[1][10]
Reaction Time 5-15 minutes1-5 minutes (with DBU)Often performed as two separate treatments (e.g., 2 min + 8 min) to ensure complete removal.[1][4] Longer times may be needed for complex sequences.[6]
Reagent Volume 10 mL per gram of resin10 mL per gram of resinSufficient volume must be used to fully swell and submerge the resin.[8]

Detailed Experimental Protocol

This protocol outlines the manual deprotection of an N-terminal this compound on a swollen peptide-resin in a reaction vessel.

Materials and Reagents:

  • Peptidyl-resin with N-terminal this compound

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily).[6]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), ACS grade.

  • Isopropyl alcohol (IPA), ACS grade.

  • Reaction vessel (e.g., fritted syringe or automated synthesizer vessel).

start_end start_end process process wash wash decision decision output output start Start: Fmoc-Hyp(Bom)-Peptide-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF (3-5 times) swell->wash1 deprotect1 1. Add 20% Piperidine/DMF 2. Agitate for 2-3 min 3. Drain wash1->deprotect1 deprotect2 1. Add fresh 20% Piperidine/DMF 2. Agitate for 7-10 min 3. Drain deprotect1->deprotect2 wash2 Wash with DMF (5-7 times) deprotect2->wash2 check Deprotection Complete? wash2->check check->deprotect2 No ready Ready for Next Coupling: H₂N-Hyp(Bom)-Peptide-Resin check->ready Yes end End ready->end

Figure 2. Step-by-step experimental workflow for Fmoc deprotection.

Procedure:

  • Resin Preparation and Initial Wash:

    • If the resin is dry, swell it in DMF for 30-60 minutes with gentle agitation.[4]

    • Drain the DMF.

    • Wash the peptidyl-resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous coupling step.[1]

  • First Fmoc Deprotection Treatment:

    • Add the 20% piperidine in DMF solution to the reaction vessel, ensuring the resin is fully submerged.

    • Agitate the mixture gently (e.g., by bubbling nitrogen or using a shaker) for 2-3 minutes at room temperature.[4]

    • Drain the deprotection solution.

  • Second Fmoc Deprotection Treatment:

    • Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for an additional 7-10 minutes to ensure the reaction goes to completion.[4][9] For difficult sequences, this time can be extended.[6]

    • Drain the deprotection solution. The filtrates from both deprotection steps can be collected for quantitative analysis if desired.

  • Post-Deprotection Washing:

    • Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[1][4]

    • For rigorous removal of the deblocking reagent, alternate washes between DMF and a different solvent like isopropyl alcohol (IPA) can be performed.[8]

  • Confirmation of Deprotection (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of resin beads to check for the presence of a free primary amine. A positive test indicates successful deprotection.

    • Alternatively, monitor the reaction quantitatively by collecting the piperidine filtrates and measuring the absorbance of the DBF-piperidine adduct using a UV-Vis spectrophotometer at ~301 nm.[6] This allows for the calculation of the deprotection yield.[11]

  • Preparation for Next Coupling:

    • After the final DMF wash, the resin is typically washed with DCM and then again with DMF to prepare for the subsequent amino acid coupling step.

Conclusion The selective removal of the Fmoc group from this compound is a robust and efficient process using standard SPPS protocols. The use of 20% piperidine in DMF at room temperature is effective for complete deprotection, yielding the free N-terminal amine ready for the next coupling cycle. Proper washing is critical to prevent residual base from interfering with subsequent steps. By following this detailed protocol and utilizing monitoring techniques, researchers can ensure high efficiency in each deprotection cycle, leading to the successful synthesis of high-purity peptides.

References

Application Notes and Protocols: Cleavage of the Bom Protecting Group from Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxymethyl (Bom) group is a widely utilized protecting group for the nitrogen atom of heterocyclic compounds, including the pyrrolidine (B122466) ring of hydroxyproline (B1673980). Its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions make it a valuable tool in peptide synthesis and the development of complex molecules. These application notes provide a detailed overview of the common cleavage conditions for the Bom group from N-Bom-hydroxyproline, focusing on catalytic transfer hydrogenation and acidic cleavage.

Cleavage Conditions: A Summary

The removal of the Bom group from the nitrogen of hydroxyproline can be primarily achieved through two effective methods:

  • Catalytic Transfer Hydrogenation: This mild method utilizes a palladium catalyst and a hydrogen donor to selectively cleave the benzyloxymethyl group.

  • Acidic Cleavage: Treatment with a strong acid can also effectively remove the Bom group, although this method may be less suitable for substrates with other acid-labile functional groups.

The choice of method depends on the overall synthetic strategy and the presence of other protecting groups in the molecule.

Quantitative Data Summary

While specific quantitative data for the cleavage of the Bom group from hydroxyproline is not extensively reported in the literature, data from analogous structures, such as N-Bom-histidine, provides valuable insights into the expected efficiency of these methods.

Deprotection MethodCatalyst/ReagentHydrogen Donor/SolventSubstrateReaction TimeYield (%)Reference
Catalytic Transfer Hydrogenation10% Pd/CFormic Acid/MethanolN-benzyloxymethyl-histidineMinutesHigh[1]
Catalytic HydrogenationPd/CH₂N-Cbz-proline--[2]
Acidic CleavageTrifluoroacetic Acid (TFA)Dichloromethane (DCM)N-Boc-proline1-2 hours82-83[2]

Note: The data presented for N-benzyloxymethyl-histidine and N-Boc-proline are intended to serve as a guideline for the deprotection of N-Bom-hydroxyproline due to the structural and chemical similarities of the substrates.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation for Bom Deprotection

This protocol is adapted from the successful deprotection of N-benzyloxymethyl-histidine and is expected to be effective for N-Bom-hydroxyproline.[1]

Materials:

  • N-Bom-hydroxyproline derivative

  • 10% Palladium on activated carbon (Pd/C)

  • Anhydrous Methanol (MeOH)

  • Formic acid (HCOOH)

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the N-Bom-hydroxyproline derivative (1.0 eq) in anhydrous methanol.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Carefully add formic acid (a significant excess, e.g., 5-10 equivalents, can be used as the hydrogen donor).

  • Purge the flask with an inert gas.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected hydroxyproline derivative.

Protocol 2: Acidic Cleavage of the Bom Group (General Procedure)

This is a general protocol for acid-labile protecting groups and may be applicable for Bom deprotection, particularly if other sensitive groups are absent.

Materials:

  • N-Bom-hydroxyproline derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-Bom-hydroxyproline derivative (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purify the product as necessary, for example, by column chromatography.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Bom Deprotection Start Start Dissolve Substrate Dissolve N-Bom-Hydroxyproline Start->Dissolve Substrate Add Reagents Add Deprotection Reagents (e.g., Pd/C, HCOOH or TFA) Dissolve Substrate->Add Reagents Reaction Stir at appropriate temperature Add Reagents->Reaction Monitor Monitor reaction by TLC/LC-MS Reaction->Monitor Workup Reaction Workup (Filtration or Quenching) Monitor->Workup Isolation Isolate Product Workup->Isolation End End Isolation->End

Caption: General experimental workflow for the deprotection of the Bom group.

G cluster_mechanism Cleavage Mechanisms cluster_hydrogenolysis Catalytic Transfer Hydrogenation cluster_acid Acidic Cleavage Bom_Hydroxyproline_H N-Bom-Hydroxyproline Hydroxyproline_H Hydroxyproline Bom_Hydroxyproline_H->Hydroxyproline_H [H] Toluene Toluene Bom_Hydroxyproline_H->Toluene Byproducts CO2 CO2 Bom_Hydroxyproline_H->CO2 Byproducts Pd_C Pd/C HCOOH HCOOH Bom_Hydroxyproline_A N-Bom-Hydroxyproline Intermediate [Intermediate Carbocation] Bom_Hydroxyproline_A->Intermediate + H+ H_plus H+ Hydroxyproline_A Hydroxyproline Intermediate->Hydroxyproline_A Benzyl_cation [Benzylic Cation] Intermediate->Benzyl_cation

Caption: Simplified cleavage mechanisms for the Bom protecting group.

References

Application of Fmoc-Hyp(Bom)-OH in the Synthesis of Collagen-Like Peptides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of Nα-Fmoc-O-(benzyloxymethyl)-L-hydroxyproline (Fmoc-Hyp(Bom)-OH) in the solid-phase synthesis of collagen-like peptides (CLPs). These synthetic peptides are valuable tools in regenerative medicine, drug delivery, and for studying collagen-receptor interactions.

Application Notes

This compound is a crucial building block for the synthesis of CLPs, which are characterized by repeating Gly-Xaa-Yaa sequences, where Xaa is often proline and Yaa is frequently hydroxyproline (B1673980). The hydroxyl group of hydroxyproline is critical for the stability of the collagen triple helix. During solid-phase peptide synthesis (SPPS), this hydroxyl group must be protected to prevent unwanted side reactions.

The benzyloxymethyl (Bom) group is an acid-labile protecting group suitable for Fmoc-based SPPS. It is stable to the basic conditions required for the removal of the Fmoc group from the N-terminus of the growing peptide chain (typically 20% piperidine (B6355638) in DMF). The Bom group is subsequently removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

The use of this compound offers several advantages in CLP synthesis:

  • Prevention of Side Reactions: Protection of the hydroxyl group prevents O-acylation during coupling steps.

  • Improved Solubility: The protected amino acid derivative often exhibits improved solubility in organic solvents used in SPPS.

  • Orthogonality: The Bom group is compatible with the orthogonal Fmoc/tBu protection strategy.

Synthesized CLPs have a wide range of applications, including:

  • Biomaterials: As components of hydrogels and scaffolds for tissue engineering and regenerative medicine.

  • Drug Delivery: As carriers for targeted drug delivery.

  • Studying Collagen Biology: To investigate the interactions between collagen and its receptors, such as integrins and discoidin domain receptors (DDRs), which are involved in various physiological and pathological processes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, cleavage, purification, and characterization of a model collagen-like peptide, (Gly-Pro-Hyp)n, using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of (Gly-Pro-Hyp)n

This protocol describes the manual synthesis of a CLP on a Rink Amide resin, which will yield a C-terminally amidated peptide.

1. Resin Preparation:

  • Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the 20% piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).
  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

3. Amino Acid Coupling Cycle (repeated for each amino acid in the sequence):

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Gly-OH, Fmoc-Pro-OH, or this compound; 3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal volume of DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
  • Coupling: Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours.
  • Monitoring: Perform a Kaiser test. A negative result (colorless or yellow) indicates complete coupling. If the test is positive, recouple for another 1-2 hours.
  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

4. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the Bom group from hydroxyproline.

1. Resin Preparation:

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to trap reactive cations generated during cleavage.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.
  • Incubate at room temperature with occasional agitation for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the peptide pellet under vacuum.

Protocol 3: Purification and Characterization

1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).
  • Purify the peptide using a preparative RP-HPLC system with a C18 column.
  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
  • Collect fractions and analyze for the desired peptide using analytical RP-HPLC and mass spectrometry.
  • Pool the pure fractions and lyophilize to obtain the final peptide powder.

2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a model collagen-like peptide. Actual yields and purities may vary depending on the specific sequence and synthesis conditions.

Table 1: Reagents for Solid-Phase Peptide Synthesis (0.1 mmol scale)

Reagent/MaterialQuantityPurpose
Rink Amide Resin~160 mg (0.62 mmol/g loading)Solid support
Fmoc-Amino Acids0.3 - 0.5 mmol (3-5 eq.)Peptide building blocks
HBTU0.3 - 0.5 mmol (3-5 eq.)Coupling reagent
DIPEA0.6 - 1.0 mmol (6-10 eq.)Base for activation
20% Piperidine in DMFAs neededFmoc deprotection
DMF, DCMAs neededSolvents for washing and reactions

Table 2: Typical Yield and Purity of a Synthesized Collagen-Like Peptide

ParameterValueMethod of Determination
Crude Peptide Yield70-90%Gravimetric analysis
Purity after Cleavage50-70%Analytical RP-HPLC
Final Yield after Purification20-40%Gravimetric analysis
Final Purity>95%Analytical RP-HPLC

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a collagen-like peptide using this compound.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Final_Peptide Lyophilized Peptide Characterization->Final_Peptide

Caption: Experimental workflow for the synthesis of collagen-like peptides.

Signaling Pathway

This diagram illustrates a simplified signaling pathway initiated by the binding of a synthetic collagen-like peptide to an integrin receptor, leading to downstream cellular responses.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLP Collagen-Like Peptide Integrin Integrin Receptor (e.g., α2β1) CLP->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Response Cellular Response (Proliferation, Migration) Transcription->Response

Caption: Integrin-mediated signaling by a collagen-like peptide.

Application Notes and Protocols for the Use of Fmoc-Hyp(Bom)-OH in the Development of Non-Cleavable Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker component, which connects the antibody to the cytotoxic payload, is a critical determinant of the ADC's stability, efficacy, and safety profile. Non-cleavable linkers offer enhanced plasma stability, reducing the risk of premature drug release and off-target toxicity. Upon internalization into the target cell, the entire ADC is degraded within the lysosome, releasing the cytotoxic drug still attached to the linker and a single amino acid residue from the antibody.

This document provides detailed application notes and experimental protocols for the use of Fmoc-Hyp(Bom)-OH, a proline derivative, in the synthesis of non-cleavable ADC linkers. The hydroxyproline (B1673980) core provides a rigid and stable scaffold, while the Fmoc and Bom protecting groups allow for controlled, sequential synthesis of the drug-linker conjugate prior to antibody attachment.

Mechanism of Action of a Non-Cleavable Hydroxyproline-Based ADC

The mechanism of action for an ADC employing a non-cleavable linker derived from this compound is initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and trafficking to the lysosome. Inside the lysosome, proteolytic degradation of the antibody backbone releases the cytotoxic payload, which is still attached to the hydroxyproline linker and the amino acid residue (e.g., lysine) to which it was conjugated. This active metabolite then exerts its cytotoxic effect, leading to apoptosis of the cancer cell.[1][2]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex 2. Internalization Lysosomal_Degradation Antibody Degradation ADC_Antigen_Complex->Lysosomal_Degradation 3. Trafficking Active_Metabolite Payload-Linker-Amino Acid Lysosomal_Degradation->Active_Metabolite 4. Payload Release Cell_Death Apoptosis Active_Metabolite->Cell_Death 5. Cytotoxicity

Mechanism of action for an ADC with a non-cleavable linker.

Data Presentation

The following tables provide representative data for the characterization and performance of non-cleavable ADCs. This data is intended to serve as a general guideline, as specific values will vary depending on the antibody, payload, and exact linker composition.

Table 1: Representative Physicochemical and In Vitro Characterization of Non-Cleavable ADCs

ParameterRepresentative ValueMethod
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0Hydrophobic Interaction Chromatography (HIC)
Aggregation (%)< 5%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (% intact ADC after 7 days)> 95%ELISA or LC-MS
In Vitro Cytotoxicity (IC50)0.1 - 10 nMMTT or similar cell viability assay

Table 2: Representative In Vivo Performance of Non-Cleavable ADCs

ParameterRepresentative ValueMethod
Tumor Growth Inhibition (%)70 - 90%Xenograft mouse model
Maximum Tolerated Dose (MTD)10 - 20 mg/kgMurine toxicology studies
Pharmacokinetics (Half-life)~10 daysPharmacokinetic studies in relevant animal models

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a drug-linker conjugate using this compound, its conjugation to a monoclonal antibody, and the subsequent purification and characterization of the ADC.

Overall Experimental Workflow

Experimental_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_purification_characterization Purification & Characterization A 1. This compound Activation B 2. Coupling to Payload A->B C 3. Fmoc Deprotection B->C D 4. Purification of Drug-Linker C->D F 6. Conjugation Reaction D->F E 5. Antibody Preparation E->F G 7. Quenching F->G H 8. ADC Purification (e.g., HIC) G->H I 9. Characterization (DAR, Aggregation) H->I J 10. In Vitro Cytotoxicity Assay I->J

Experimental workflow for ADC synthesis and characterization.
Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the synthesis of a drug-linker construct where a cytotoxic payload containing a primary or secondary amine is coupled to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS)

  • Deionized water

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Coupling to Cytotoxic Payload:

    • In a separate flask, dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.

    • Add the activated this compound NHS ester solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the Fmoc-Hyp(Bom)-linker-payload conjugate.

  • Fmoc Deprotection:

    • Once the coupling reaction is complete, add a solution of 20% piperidine in DMF to the reaction mixture.

    • Stir for 30 minutes at room temperature to remove the Fmoc protecting group.

    • Monitor the deprotection by TLC or LC-MS.

  • Purification of the Drug-Linker Conjugate:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation to the Monoclonal Antibody

This protocol outlines the conjugation of the purified drug-linker to the monoclonal antibody, targeting surface-exposed lysine (B10760008) residues.

Materials:

  • Purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., Tris buffer)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in a conjugation-compatible buffer.

  • Conjugation Reaction:

    • Dissolve the drug-linker conjugate in a minimal amount of anhydrous DMSO.

    • Slowly add the drug-linker solution to the antibody solution with gentle stirring. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent, such as Tris buffer, to a final concentration of 50 mM to react with any remaining active linker-drug.

    • Incubate for 30 minutes at room temperature.

Protocol 3: ADC Purification and Characterization

This protocol describes the purification of the ADC to remove unconjugated drug-linker and antibody, followed by characterization to determine key quality attributes.

Materials:

  • Crude ADC mixture

  • Hydrophobic Interaction Chromatography (HIC) system and column

  • Size Exclusion Chromatography (SEC) system and column

  • LC-MS system

Procedure:

  • ADC Purification by HIC:

    • Equilibrate the HIC column with a high-salt buffer.

    • Load the crude ADC mixture onto the column.

    • Elute the ADC using a decreasing salt gradient. Different DAR species will elute at different salt concentrations.

    • Collect fractions and analyze by UV absorbance.

    • Pool the fractions containing the desired DAR species.

    • Buffer exchange the purified ADC into a formulation buffer using dialysis or tangential flow filtration.

  • Determination of Average Drug-to-Antibody Ratio (DAR) by HIC:

    • Analyze the purified ADC by analytical HIC.

    • The chromatogram will show peaks corresponding to different DAR species.

    • Calculate the average DAR by integrating the peak areas of the different species and determining the weighted average.

  • Analysis of Aggregation by SEC:

    • Analyze the purified ADC by SEC to determine the percentage of high molecular weight species (aggregates).

    • The main peak represents the monomeric ADC.

  • Confirmation of Conjugation by LC-MS:

    • Deglycosylate and reduce the ADC.

    • Analyze the light and heavy chains by LC-MS to confirm the mass increase corresponding to the drug-linker conjugation.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic activity of the purified ADC on a target cancer cell line.

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Complete cell culture medium

  • Purified ADC

  • Unconjugated antibody

  • Free cytotoxic payload

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

    • Remove the overnight culture medium and add the different treatments to the cells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

A Note on Bom Protecting Group Deprotection

References

Application Notes and Protocols for PROTAC Synthesis Utilizing Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, with ligands often based on a hydroxyproline (B1673980) (Hyp) scaffold.

This document provides detailed application notes and experimental protocols for the synthesis of PROTACs using Fmoc-Hyp(Bom)-OH as a key building block for the VHL ligand. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is ideal for solid-phase peptide synthesis (SPPS), while the benzyloxymethyl (Bom) group protects the hydroxyl function of hydroxyproline. This approach offers a modular and efficient strategy for the synthesis of VHL-recruiting PROTACs. As a case study, we will focus on the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[3][4]

PROTAC Mechanism of Action and BRD4 Degradation Pathway

VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the VHL E3 ligase complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]

The degradation of BRD4, an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-Myc, leads to the downregulation of these genes.[4][5] This, in turn, results in cell cycle arrest and apoptosis in cancer cells.[3]

Diagram of PROTAC-mediated BRD4 Degradation

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (VHL Ligand-Linker-BRD4 Ligand) BRD4 BRD4 PROTAC->BRD4 VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome BRD4->Proteasome Recognition Ub Ubiquitin Ub->BRD4 Tags BRD4 Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Ternary_Complex BRD4-PROTAC-VHL Ternary_Complex->Ub Ubiquitination

Caption: General mechanism of PROTAC-induced protein degradation.

BRD4 Downstream Signaling Pathway

BRD4_Signaling BRD4_PROTAC BRD4 PROTAC (e.g., MZ1) BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Targets BRD4_Degradation BRD4 Degradation BRD4->BRD4_Degradation Leads to cMyc c-Myc Transcription Downregulation BRD4_Degradation->cMyc Bcl2 Bcl-2 Family Downregulation BRD4_Degradation->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest cMyc->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Key downstream signaling effects of BRD4 degradation.

Quantitative Data

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Table 1: Biological Activity of Representative BRD4-targeting PROTACs with VHL Ligands

PROTAC NameTargetE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4VHLHeLa<100>90[4]
ARV-825BRD4CereblonHuCCT1<10>90[3]

Table 2: Representative Yields in Solid-Phase PROTAC Synthesis

Synthesis StepReactantsSolventReaction TimeYield (%)Reference
Resin LoadingFmoc-amino acid, ResinDMF4-24 h90-95[6]
Fmoc Deprotection20% Piperidine (B6355638) in DMFDMF15-30 min>99[6]
Peptide CouplingFmoc-amino acid, HBTU, HOBt, DIPEADMF1-2 h>95[7]
Linker CouplingPre-formed linkerDMFOvernight70-80[7]
Cleavage from ResinTFA/TIS/H2O-2-3 h60-70 (crude)[7]
Final PurificationHPLCAcetonitrile/Water-1-10 (overall)[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a BRD4-targeting PROTAC using this compound on a solid support. This modular approach allows for the sequential addition of the VHL ligand components, the linker, and the target ligand.

Workflow for Solid-Phase PROTAC Synthesis

SPPS_Workflow Start Start with Solid Support Resin Step1 Couple this compound Start->Step1 Step2 Couple subsequent amino acids for VHL ligand Step1->Step2 Step3 Couple Linker Moiety Step2->Step3 Step4 Couple BRD4 Ligand (e.g., JQ1 derivative) Step3->Step4 Step5 Cleave PROTAC from Resin Step4->Step5 End Purify and Characterize Final PROTAC Step5->End

Caption: General workflow for solid-phase PROTAC synthesis.

Protocol 1: Solid-Phase Synthesis of VHL Ligand-Linker Intermediate

This protocol outlines the assembly of the VHL ligand and its attachment to a linker on a solid support.

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids for the VHL ligand

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Fmoc-protected linker (e.g., Fmoc-PEG-COOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (this compound):

    • Pre-activate this compound (3 equivalents) with a coupling agent like HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid required for the VHL ligand.

  • Linker Coupling:

    • After the final amino acid of the VHL ligand is coupled and the N-terminal Fmoc group is removed, couple the Fmoc-protected linker (e.g., Fmoc-PEG-COOH) using the same coupling procedure as for the amino acids.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 2: Coupling of BRD4 Ligand and Cleavage

This protocol describes the attachment of the BRD4 ligand and the final cleavage of the PROTAC from the solid support.

Materials:

  • VHL ligand-linker-resin from Protocol 1

  • BRD4 ligand with a carboxylic acid handle (e.g., a JQ1 derivative)

  • Coupling reagents (HBTU, HOBt, DIPEA)

  • 20% Piperidine in DMF

  • DMF, DCM

  • TFA cleavage cocktail

Procedure:

  • Final Fmoc Deprotection: Remove the Fmoc group from the linker on the resin using 20% piperidine in DMF. Wash the resin thoroughly.

  • BRD4 Ligand Coupling:

    • Activate the BRD4 ligand (3 equivalents) with HBTU/HOBt/DIPEA in DMF.

    • Add the activated BRD4 ligand solution to the resin and agitate overnight.

    • Monitor the reaction for completion.

    • Wash the resin extensively with DMF and DCM, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the PROTAC from the resin and remove the Bom and other side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Centrifuge to pellet the product, wash with cold ether, and air dry.

Protocol 3: Purification and Characterization

Procedure:

  • Purification: Purify the crude PROTAC by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Obtain structural confirmation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The use of this compound in a solid-phase synthesis strategy provides a robust and versatile platform for the creation of VHL-recruiting PROTACs. The modular nature of this approach allows for the systematic variation of the linker and the target ligand to optimize the degradation efficacy of the final PROTAC. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics.

References

Application Notes and Protocols for the Preparation of Constrained Peptides using Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutic agents, offering enhanced stability, target affinity, and cell permeability compared to their linear counterparts. The introduction of conformational constraints can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target. 4-Hydroxyproline (Hyp) is a valuable amino acid for introducing structural constraints due to the stereospecific orientation of its hydroxyl group. This document provides detailed application notes and protocols for the use of N-α-Fmoc-O-(benzyloxymethyl)-L-hydroxyproline (Fmoc-Hyp(Bom)-OH) in the synthesis of constrained peptides via on-resin cyclization strategies. The benzyloxymethyl (Bom) ether serves as a key protecting group for the hydroxyl function of Hyp, allowing for its selective deprotection and subsequent modification to form cyclic structures.

Applications of this compound in Constrained Peptide Synthesis

The incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) opens up several avenues for creating constrained architectures. The Bom group is stable to the basic conditions used for Fmoc deprotection, yet can be selectively removed under specific acidic or hydrogenolysis conditions, orthogonal to the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. This orthogonality is the cornerstone of its utility in on-resin cyclization.

Primary Applications Include:

  • Synthesis of Ether-Linked Cyclic Peptides: The deprotected hydroxyl group of hydroxyproline (B1673980) can undergo an intramolecular nucleophilic substitution with an appropriate electrophile on another side chain (e.g., a halogenated amino acid) to form a stable ether linkage.

  • Formation of Lactone or Lactam Bridges: Following deprotection of the Bom group, the hydroxyl function can be activated and reacted with a C-terminal carboxyl group or an acidic amino acid side chain to form a lactone bridge. Alternatively, it can be used in conjunction with a side-chain amine to form a lactam bridge after suitable chemical modifications.

  • Scaffold for Bicyclic Peptides: The hydroxyproline side chain can serve as an anchor point for the construction of more complex bicyclic peptide structures, enhancing conformational rigidity.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the standard procedure for incorporating this compound into a linear peptide sequence using manual or automated Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry for the next cycle.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, incorporating this compound at the desired position.

Parameter Condition
Resin Loading0.1 - 0.5 mmol/g
Amino Acid Excess3 - 5 equivalents
Coupling ReagentHBTU or HATU
Activation Time2 - 5 minutes
Coupling Time1 - 2 hours
Fmoc Deprotection20% Piperidine in DMF

Table 1: Summary of SPPS Conditions for this compound Incorporation.

Protocol 2: On-Resin Deprotection of the Bom Group

Selective cleavage of the Bom group is critical for subsequent on-resin cyclization. This is typically achieved using strong acid catalysis that is still milder than the final TFA cleavage conditions.

Materials:

  • Peptide-resin containing Hyp(Bom)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Methodology:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 10-20% TFA in DCM with 2.5% TIS.

  • Cleavage Reaction: Treat the resin with the deprotection cocktail for 1-2 hours at room temperature.

  • Washing: Filter the resin and wash thoroughly with DCM (5 x 1 min) and DMF (5 x 1 min) to remove the cleaved Bom group and residual acid.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 min) and wash again with DMF.

Parameter Condition
Reagent10-20% TFA in DCM
Scavenger2.5% TIS
Reaction Time1 - 2 hours
TemperatureRoom Temperature

Table 2: Conditions for Selective On-Resin Cleavage of the Bom Protecting Group.

Protocol 3: On-Resin Intramolecular Cyclization via Mitsunobu Reaction

This protocol describes the formation of an ether-linked cyclic peptide through an intramolecular Mitsunobu reaction between the deprotected hydroxyproline side chain and another side chain, for example, a serine residue. This reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.[1][2]

Materials:

  • Peptide-resin with deprotected Hyp and another hydroxyl-containing residue

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • Resin Preparation: Swell the peptide-resin from Protocol 2 in anhydrous THF for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve PPh₃ (5-10 equivalents) in anhydrous THF.

  • Reaction Initiation: Add the PPh₃ solution to the resin. Slowly add DIAD or DEAD (5-10 equivalents) dropwise to the reaction mixture at 0°C.

  • Cyclization Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Washing: Wash the resin extensively with THF (5 x 1 min), DMF (5 x 1 min), and DCM (5 x 1 min) to remove Mitsunobu byproducts.

Parameter Condition
ReagentsPPh₃ and DIAD/DEAD
Reagent Excess5 - 10 equivalents
SolventAnhydrous THF
Reaction Time12 - 24 hours
Temperature0°C to Room Temperature

Table 3: Conditions for On-Resin Intramolecular Mitsunobu Cyclization.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the final cleavage of the constrained peptide from the solid support and the removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Cyclized peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Wash the cyclized peptide-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Amino_Acid_Coupling Washing2 DMF/DCM Wash Amino_Acid_Coupling->Washing2 Repeat Repeat for Linear Sequence Washing2->Repeat Next Amino Acid Repeat->Fmoc_Deprotection Incorporate_Hyp Incorporate This compound Repeat->Incorporate_Hyp Final_Peptide Linear Peptide on Resin Repeat->Final_Peptide Final Amino Acid Incorporate_Hyp->Amino_Acid_Coupling

Caption: General workflow for one cycle of Fmoc-SPPS.

On_Resin_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis start Linear Peptide with Hyp(Bom) on Resin Bom_Deprotection Selective Bom Deprotection (10-20% TFA/DCM) start->Bom_Deprotection Wash_Neutralize Wash and Neutralize Bom_Deprotection->Wash_Neutralize Cyclization Intramolecular Cyclization (e.g., Mitsunobu Reaction) Wash_Neutralize->Cyclization Final_Cleavage Final Cleavage from Resin (95% TFA) Cyclization->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification Constrained_Peptide Pure Constrained Peptide Purification->Constrained_Peptide

Caption: Workflow for on-resin cyclization of a peptide via the hydroxyproline side chain.

Application in Targeting Protein-Protein Interactions

Constrained peptides are particularly effective at inhibiting protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces that are challenging for small molecules to target. For instance, the interaction between the p53 tumor suppressor and its negative regulator MDM2 is a critical target in cancer therapy. A peptide constrained via a hydroxyproline-derived linkage can mimic the α-helical structure of the p53 transactivation domain, leading to high-affinity binding to MDM2 and disruption of the p53-MDM2 interaction. This can lead to the stabilization and activation of p53, ultimately inducing apoptosis in cancer cells.

p53_MDM2_Signaling_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds and Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Targeted for Apoptosis Apoptosis p53->Apoptosis Induces Constrained_Peptide Hyp-Constrained Peptide Constrained_Peptide->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 interaction by a hydroxyproline-constrained peptide.

By providing a rigid scaffold, the cyclization strategy employing this compound allows for the precise positioning of key interacting residues, enhancing the inhibitory potency and metabolic stability of the peptide, making it a more viable candidate for drug development.

References

Application Notes and Protocols for Monitoring Fmoc-Hyp(Bom)-OH Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as 4-hydroxyproline (B1632879) derivatives, is a critical step in the synthesis of peptides with unique structural and functional properties. Fmoc-Hyp(Bom)-OH, with its benzyloxymethyl (Bom) protected hydroxyl group, offers a valuable building block for introducing hydroxyproline (B1673980) into a peptide sequence. However, the successful incorporation of this sterically hindered secondary amino acid requires careful monitoring to ensure high coupling efficiency and to identify potential side reactions.

These application notes provide detailed protocols for three key analytical techniques to monitor the incorporation of this compound in solid-phase peptide synthesis (SPPS): High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and colorimetric assays.

Monitoring Techniques: An Overview

Effective monitoring of this compound incorporation relies on a multi-faceted approach. Each technique provides unique insights into the progress and success of the coupling reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the crude peptide after cleavage from the solid support. By comparing the chromatograms of the peptide before and after the coupling of this compound, one can qualitatively and quantitatively assess the efficiency of the incorporation. A successful coupling will result in a significant retention time shift of the main peptide peak.

  • Mass Spectrometry (MS): MS provides direct confirmation of the successful incorporation of the amino acid by detecting the corresponding mass increase in the peptide. It is also invaluable for identifying byproducts, such as deletion sequences (resulting from incomplete coupling) or products of side reactions involving the Bom protecting group.

  • Colorimetric Assays: These on-resin tests provide a rapid, qualitative assessment of the presence or absence of free amines. Due to the secondary amine nature of hydroxyproline, the standard Kaiser test is unreliable. Therefore, alternative assays such as the Isatin (B1672199) test or the Chloranil test are mandatory for monitoring the deprotection of the proline ring and the subsequent coupling of this compound.

Data Presentation: Quantitative Analysis

While the coupling efficiency of this compound is sequence-dependent and influenced by coupling reagents and conditions, the following table provides representative data for the coupling of sterically hindered amino acids, which can be used as a guideline.

Coupling ReagentActivation Time (min)Coupling Time (hr)Estimated Coupling Efficiency (%)Notes
HBTU/DIPEA2290-98Standard conditions, may require double coupling.
HATU/DIPEA21-2>98Highly efficient for hindered couplings.
DIC/Oxyma52-492-97Good for minimizing racemization.
PyBOP/DIPEA5295-99Effective for sterically demanding couplings.

Experimental Protocols

HPLC Monitoring of Peptide Synthesis

This protocol outlines the general procedure for analyzing a cleaved peptide sample by reverse-phase HPLC.

Materials:

  • Crude peptide sample (cleaved and lyophilized)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A or a mixture of Solvent A and B to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

    • Set the detector wavelength to 220 nm and 280 nm.

  • Injection and Elution:

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

  • Data Analysis:

    • Analyze the resulting chromatogram. A successful incorporation of this compound will result in a noticeable increase in the retention time of the target peptide peak compared to the peptide before this coupling step.

    • Integrate the peak areas to assess the purity of the crude product and identify the presence of deletion sequences (earlier eluting peaks).

Mass Spectrometry Analysis

This protocol describes the analysis of a cleaved peptide sample by mass spectrometry to confirm the incorporation of this compound.

Materials:

  • Crude peptide sample (cleaved and lyophilized)

  • Solvent: 50% acetonitrile in water with 0.1% formic acid

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the analysis solvent to a concentration of approximately 10-100 pmol/µL.

  • Mass Spectrometry Acquisition:

    • Infuse or inject the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Calculate the theoretical molecular weight of the peptide with and without the this compound residue.

    • Compare the theoretical masses with the experimental data. A successful incorporation will result in a mass increase corresponding to the residue mass of Hyp(Bom) (C₁₄H₁₇NO₄), which is approximately 263.29 Da.

    • Look for peaks corresponding to potential side products. A common side reaction with Bom-protected residues is the release of formaldehyde (B43269) during acid cleavage, which can lead to modifications of other residues. The presence of scavengers in the cleavage cocktail should minimize this. A deletion sequence will have a mass corresponding to the peptide without the this compound residue.

Colorimetric Monitoring: Isatin and Chloranil Tests

Given that the Kaiser test is unreliable for the secondary amine of hydroxyproline, the following tests are recommended.

The Isatin test is a specific colorimetric assay for the detection of secondary amines like proline and hydroxyproline on the solid support.

Materials:

  • Isatin solution:

    • Solution A: 2 g of isatin in 60 mL of benzyl (B1604629) alcohol (stir for 2 hours and filter).

    • Solution B: 2.5 g of Boc-Phe-OH in the filtrate from Solution A.

  • Peptide-resin beads

  • Small test tube

Procedure:

  • Take a small sample of the peptide-resin beads (1-5 mg) and place them in a small test tube.

  • Add 2-3 drops of the Isatin test solution to the beads.

  • Heat the test tube at 100°C for 5-10 minutes.

  • Observe the color of the beads.

    • Blue beads: Indicate the presence of a free secondary amine (incomplete coupling).

    • Yellow/Orange beads: Indicate the absence of a free secondary amine (successful coupling).

The Chloranil test is another sensitive method for detecting secondary amines on the solid support.

Materials:

  • Reagent A: 1% acetaldehyde (B116499) in N,N-dimethylformamide (DMF)

  • Reagent B: 1% p-chloranil in DMF

  • Peptide-resin beads

  • Small test tube

Procedure:

  • Place a small sample of the peptide-resin beads (1-5 mg) in a small test tube.

  • Add 1-2 drops of Reagent A to the beads.

  • Add 1-2 drops of Reagent B to the beads.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

    • Blue or greenish-blue beads: Indicate the presence of a free secondary amine (incomplete coupling).

    • Yellow beads: Indicate the absence of a free secondary amine (successful coupling).

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_monitoring Monitoring Steps deprotection Fmoc Deprotection wash1 Washing deprotection->wash1 coupling This compound Coupling wash1->coupling wash2 Washing coupling->wash2 colorimetric On-Resin Colorimetric Test (Isatin or Chloranil) coupling->colorimetric Qualitative Check wash2->deprotection cleavage Cleavage from Resin wash2->cleavage After final cycle hplc HPLC Analysis cleavage->hplc ms Mass Spectrometry cleavage->ms

Caption: Experimental workflow for SPPS and monitoring.

logical_relationship cluster_on_resin On-Resin Analysis cluster_off_resin Off-Resin Analysis start Monitor this compound Incorporation color_test Colorimetric Test (Isatin/Chloranil) start->color_test result Test Result? color_test->result cleave Cleave Peptide result->cleave Negative re_couple Re-couple or Cap result->re_couple Positive hplc HPLC Analysis cleave->hplc ms Mass Spectrometry cleave->ms purity purity hplc->purity Assess Purity & Retention Time mass mass ms->mass Confirm Mass & Identify Byproducts re_couple->color_test

Caption: Logical workflow for monitoring incorporation.

Application Notes and Protocols for Downstream Purification of Peptides Containing O-Benzyl-4-hydroxyproline (Hyp(Bom))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as O-Benzyl-4-hydroxyproline (Hyp(Bom)), into synthetic peptides is a critical strategy for developing novel therapeutics, probes, and biomaterials. The benzyl (B1604629) (Bom) protecting group on the hydroxyproline (B1673980) side chain offers stability during solid-phase peptide synthesis (SPPS) but introduces significant challenges in the downstream purification process. The increased hydrophobicity of peptides containing Hyp(Bom) can lead to aggregation, poor solubility, and difficult chromatographic separation from closely related impurities.

This document provides detailed application notes and protocols for the successful purification of peptides containing Hyp(Bom), with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purification.[1][2]

Challenges in Purifying Hyp(Bom)-Containing Peptides

The primary challenge in purifying peptides with Hyp(Bom) residues stems from the hydrophobic nature of the benzyl protecting group.[3] This hydrophobicity can lead to several issues:

  • Aggregation and Poor Solubility: Peptides containing Hyp(Bom) have a tendency to aggregate, making them difficult to dissolve in standard aqueous mobile phases used for RP-HPLC.[4] This can result in sample precipitation on the column and low recovery.

  • Strong Retention on RP-HPLC Columns: The increased hydrophobicity leads to strong interactions with the stationary phase (e.g., C18) of the HPLC column, often requiring high concentrations of organic solvent for elution.[3] This can compromise the resolution between the target peptide and impurities.

  • Co-elution of Impurities: Deletion sequences or other closely related hydrophobic impurities may have similar retention times to the target peptide, making separation challenging.

Experimental Workflow for Peptide Synthesis and Purification

The overall process from synthesis to purified peptide involves several key stages. A typical workflow is outlined below.

G cluster_0 Upstream: Peptide Synthesis cluster_1 Downstream: Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Chemistry) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Crude_Dissolution Crude Peptide Dissolution (e.g., DMSO, ACN/Water) Precipitation->Crude_Dissolution Prep_HPLC Preparative RP-HPLC Crude_Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Purity Analysis of Fractions (Analytical HPLC & Mass Spec) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Peptide Purified Peptide Powder Lyophilization->Final_Peptide

General workflow for the synthesis and purification of a Hyp(Bom)-containing peptide.

Detailed Experimental Protocols

Protocol 1: Cleavage and Deprotection of Hyp(Bom)-Containing Peptides

This protocol is for the cleavage of the peptide from the solid support and removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel

  • Centrifuge

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes. Drain the DCM.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For peptides containing Arg(Pbf), Trp(Boc), and other sensitive residues in addition to Hyp(Bom), a common cocktail is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v). For peptides without highly sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Preparative RP-HPLC Purification of Hyp(Bom)-Containing Peptides

This is a general protocol that should be optimized for each specific peptide.

Materials:

  • Crude Hyp(Bom)-containing peptide

  • HPLC system with a preparative pump, UV detector, and fraction collector

  • Preparative RP-HPLC column (e.g., C8 or C4, 10 µm, 300 Å pore size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Solvents for sample dissolution (e.g., DMSO, DMF, Isopropanol)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[5] Dilute the solution with Mobile Phase A to a concentration suitable for injection. Ensure the final concentration of the strong solvent is low enough to allow the peptide to bind to the column. Filter the sample through a 0.45 µm syringe filter.[3]

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Chromatographic Separation: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. For hydrophobic peptides, a shallow gradient (e.g., 0.5-1% increase in B per minute) is often necessary to achieve good resolution. Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak using an automated fraction collector.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white powder.

Data Presentation: Optimizing RP-HPLC Conditions

The following table provides representative data on how different RP-HPLC parameters can influence the purification of a model hydrophobic peptide containing a benzyl-protected residue. These parameters should be systematically varied to optimize the purification of a specific Hyp(Bom)-containing peptide.

ParameterCondition 1Condition 2Condition 3Condition 4Outcome & Rationale
Column Chemistry C18C8 C4C18A less hydrophobic stationary phase like C8 or C4 can reduce strong retention and improve peak shape for very hydrophobic peptides.
Organic Modifier AcetonitrileAcetonitrileIsopropanol AcetonitrileIsopropanol can improve the solubility of hydrophobic peptides and alter selectivity, potentially resolving co-eluting impurities.
Gradient Slope 2.0% B/min0.5% B/min 1.0% B/min1.0% B/minA shallower gradient increases the separation window, improving the resolution between the target peptide and closely related impurities.
Column Temperature 25°C25°C25°C45°C Increasing temperature can reduce mobile phase viscosity, improve peak efficiency, and disrupt peptide aggregation.
Purity (%) 85929094Optimization of multiple parameters is key to achieving high purity.
Yield (%) 35454250Improved peak shape and resolution from optimized conditions generally lead to higher recovery of the pure fraction.

Application Example: Use of Synthetic Collagen-like Peptides in Receptor Binding Studies

Synthetic peptides containing modified hydroxyproline are valuable tools for studying the interactions between collagen and its receptors, such as integrins and discoidin domain receptors (DDRs).[6][7] A common experimental approach involves synthesizing a library of overlapping collagen-like peptides (a "Toolkit") to map the binding sites for specific receptors.[6][8]

G cluster_0 Peptide Toolkit Preparation cluster_1 Receptor Binding Assay cluster_2 Data Analysis Synthesis Synthesize Overlapping Collagen-like Peptides (with Hyp(Bom)) Purification Purify Peptides (RP-HPLC) Synthesis->Purification Characterization Characterize Peptides (Mass Spec, CD Spectroscopy) Purification->Characterization Immobilization Immobilize Peptides on Microplate Characterization->Immobilization Blocking Block Non-specific Binding Sites Immobilization->Blocking Incubation Incubate with Soluble Receptor Protein (e.g., Integrin α2β1) Blocking->Incubation Washing Wash to Remove Unbound Receptor Incubation->Washing Detection Detect Bound Receptor (e.g., ELISA) Washing->Detection Quantification Quantify Receptor Binding for Each Peptide Detection->Quantification Mapping Map High-Affinity Binding Sites on Collagen Sequence Quantification->Mapping

Workflow for mapping collagen-receptor interaction sites using a peptide toolkit.

Signaling Pathway: Prolyl-Hydroxyproline (Pro-Hyp) and Tendon Cell Motility

Recent studies have shown that collagen-derived dipeptides, such as prolyl-hydroxyproline (Pro-Hyp), can act as signaling molecules. Pro-Hyp has been demonstrated to promote tendon cell motility and proliferation through a pathway involving β1-integrin and the phosphorylation of extracellular signal-regulated kinase (ERK).[9]

G ProHyp Pro-Hyp Dipeptide Integrin β1-Integrin ProHyp->Integrin Activates MEK MEK1/2 Integrin->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates to Transcription Transcription of Motility-Related Genes Nucleus->Transcription Lamellipodia Lamellipodia Formation & Cell Motility Transcription->Lamellipodia

Signaling pathway of Pro-Hyp induced cell motility in tendon cells.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Bom Group Cleavage in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the incomplete cleavage of the benzyloxymethyl (Bom) protecting group from histidine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Bom group cleavage?

Incomplete removal of the Bom group from the imidazole (B134444) side chain of histidine is a known challenge in peptide synthesis. Several factors can contribute to this issue:

  • Resistant Nature of the His(Bom) Residue: The N(pi)-benzyloxymethylhistidine moiety is known to be more resistant to standard acidolytic cleavage conditions compared to many other side-chain protecting groups.[1]

  • Insufficient Acid Strength or Reaction Time: The standard cleavage cocktail, typically containing trifluoroacetic acid (TFA), may not be potent enough or the reaction time may be too short for complete deprotection, especially in complex or sterically hindered peptides.[1]

  • Steric Hindrance: The accessibility of the Bom group can be limited by bulky neighboring amino acid residues or the secondary structure of the peptide, slowing down the cleavage reaction.

  • Peptide Aggregation: The formation of secondary structures, such as β-sheets, within the growing peptide chains on the solid support can hinder the diffusion of cleavage reagents to the His(Bom) residue.

  • Inadequate Scavenging: During cleavage, reactive carbocations are generated.[2] Inefficient scavenging of these species can lead to side reactions that may interfere with the complete removal of the Bom group.

Q2: How can I detect incomplete Bom group cleavage?

Several analytical techniques can be employed to identify the presence of residual Bom-protected histidine in your crude peptide product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for detecting incomplete cleavage. The Bom-protected peptide is more hydrophobic and will therefore have a longer retention time on a reverse-phase HPLC column compared to the fully deprotected peptide.[3] By comparing the chromatograms of your crude product with a standard of the expected peptide, you can identify peaks corresponding to the incompletely deprotected species.

  • Mass Spectrometry (MS): Mass spectrometry is a definitive method to confirm the presence of the Bom group. The molecular weight of the peptide with a retained Bom group will be higher than the expected mass of the final peptide. The mass difference corresponding to the Bom group (C₈H₉O) is approximately 121.16 Da.

Q3: What are the recommended cleavage methods for removing the Bom group?

There are two primary methods for the cleavage of the Bom group from histidine residues:

  • Strong Acid Cleavage (HF): This is a traditional and effective method for global deprotection in Boc-based SPPS, which includes the removal of the Bom group.[1]

  • Catalytic Transfer Hydrogenation: This method offers a milder alternative to strong acid cleavage and can be used for the selective removal of the Bom group.[4]

Q4: What are the potential side reactions associated with Bom group cleavage?

A significant side reaction, particularly during HF cleavage, is the generation of formaldehyde (B43269) from the Bom group. This can lead to the modification of other functional groups within the peptide chain.[1] Additionally, the benzyl (B1604629) carbocation generated during acid cleavage must be effectively scavenged to prevent alkylation of nucleophilic residues like tryptophan and methionine.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to incomplete Bom group cleavage.

Problem: HPLC/MS analysis indicates the presence of a significant amount of peptide with a retained Bom group.

Below is a troubleshooting workflow to address this issue:

Troubleshooting Workflow for Incomplete Bom Group Cleavage cluster_0 Problem Identification cluster_1 Initial Checks & Optimization cluster_2 Alternative Cleavage Strategy cluster_3 Outcome start Incomplete Bom Cleavage Detected (HPLC/MS Data) check_conditions Review Cleavage Protocol: - Acid Concentration - Reaction Time & Temperature - Scavenger Composition start->check_conditions optimize_tfa Optimize TFA Cleavage: - Increase TFA Concentration - Prolong Reaction Time (e.g., 2-4 hours) - Add Effective Scavengers check_conditions->optimize_tfa re_cleave Re-cleave the Peptide-Resin optimize_tfa->re_cleave analyze1 Analyze Crude Product (HPLC/MS) re_cleave->analyze1 alternative_method Consider Alternative Cleavage Method analyze1->alternative_method Cleavage Incomplete success Successful Bom Group Cleavage analyze1->success Cleavage Complete hf_cleavage Perform HF Cleavage alternative_method->hf_cleavage cth Perform Catalytic Transfer Hydrogenation alternative_method->cth analyze2 Analyze Crude Product (HPLC/MS) hf_cleavage->analyze2 cth->analyze2 analyze2->success Cleavage Complete failure Persistent Incomplete Cleavage: - Re-synthesize peptide - Consider alternative His protecting group analyze2->failure Cleavage Still Incomplete

Caption: Troubleshooting workflow for incomplete Bom group cleavage.

Data Presentation: Comparison of Cleavage Conditions

The choice of cleavage method and cocktail is critical for the successful removal of the Bom group. The following tables provide a comparison of the two main approaches.

Table 1: Strong Acid (HF) Cleavage

FeatureDescription
Primary Application Global deprotection in Boc-SPPS, including cleavage from the resin.[5]
Reagents Anhydrous Hydrogen Fluoride (HF), Scavengers.[5]
Typical Scavengers Anisole, p-cresol, dimethyl sulfide (B99878) (DMS), p-thiocresol.[6]
Typical Conditions -5 to 0 °C, 30 to 60 minutes.[6]
Advantages - Highly effective for most protecting groups, including Bom.[1]- Well-established procedure.
Disadvantages - Requires specialized, HF-resistant apparatus.[5]- HF is highly toxic and corrosive.[5]- Can lead to formaldehyde-related side reactions from the Bom group.[1]

Table 2: Catalytic Transfer Hydrogenation

FeatureDescription
Primary Application Milder, selective deprotection of benzyl-type protecting groups.[4]
Reagents Palladium catalyst (e.g., 10% Pd on Carbon or Palladium Black), Hydrogen Donor.[4]
Typical Hydrogen Donors Formic acid, 1,4-cyclohexadiene.[4]
Typical Conditions Room temperature, reaction time varies (minutes to hours).[4]
Advantages - Milder reaction conditions.- Avoids the use of highly toxic HF.- Can be performed with standard laboratory glassware.
Disadvantages - May not be suitable for peptides containing other reducible functional groups.- Catalyst poisoning can be an issue with sulfur-containing peptides.

Experimental Protocols

Protocol 1: HF Cleavage of His(Bom)-Containing Peptides

This protocol is a general guideline for performing HF cleavage. Caution: Anhydrous HF is extremely hazardous and should only be handled by trained personnel in a specialized apparatus within a certified fume hood.

  • Resin Preparation:

    • Place the dried peptide-resin (1-2 g) and a Teflon-coated stir bar into a Kel-F reaction vessel.

    • Add the appropriate scavenger mixture. A common mixture per gram of resin is 6.5 mL of DMS and 1.0 mL of p-cresol.[6]

  • HF Apparatus Setup:

    • Assemble the HF cleavage apparatus according to the manufacturer's instructions.

    • Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

  • HF Distillation:

    • Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.[6]

  • Cleavage Reaction:

    • Stir the reaction mixture at -5 to 0 °C for 60-90 minutes.

  • HF Removal:

    • Evaporate the HF under a stream of dry nitrogen gas, ensuring it is properly neutralized in a scrubber.

  • Peptide Precipitation and Isolation:

    • Wash the resin with cold diethyl ether to remove scavengers.

    • Precipitate the peptide by adding the TFA filtrate (if used for transfer) to a 10-fold volume of cold diethyl ether.

    • Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Catalytic Transfer Hydrogenation for Bom Group Removal

This protocol provides a general procedure for Bom group removal using formic acid as the hydrogen donor.

  • Reaction Setup:

    • Dissolve the Bom-protected peptide in a suitable solvent such as methanol (B129727) or a mixture of methanol and formic acid.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation:

    • If using formic acid as the donor, the reaction can be stirred at room temperature.

    • Monitor the reaction progress by HPLC to observe the disappearance of the starting material peak and the appearance of the deprotected product peak.

  • Catalyst Removal:

    • Upon completion, dilute the reaction mixture with a suitable solvent and carefully filter through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent to ensure complete recovery of the peptide.

  • Peptide Isolation:

    • Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

    • The peptide can then be purified by reverse-phase HPLC.

Mechanism of Bom Group Cleavage

The cleavage of the benzyloxymethyl (Bom) group from the histidine imidazole ring is typically achieved under strong acidic conditions. The mechanism involves the protonation of the ether oxygen, followed by the departure of the stabilized benzyl cation.

Mechanism of Acid-Catalyzed Bom Group Cleavage cluster_0 Step 1: Protonation of Ether Oxygen cluster_1 Step 2: Cleavage and Carbocation Formation cluster_2 Step 3: Scavenging of Carbocation His_Bom His-Bom Side Chain Protonated_His_Bom Protonated Intermediate His_Bom->Protonated_His_Bom Protonation H_plus H+ (from TFA or HF) Deprotected_His Deprotected Histidine Protonated_His_Bom->Deprotected_His Cleavage Protonated_His_Bom->Deprotected_His Benzyl_Cation Benzyl Cation + Formaldehyde Scavenged_Product Alkylated Scavenger Benzyl_Cation->Scavenged_Product Trapping Benzyl_Cation->Scavenged_Product Scavenger Scavenger (e.g., Anisole)

Caption: Mechanism of acid-catalyzed Bom group cleavage.

References

Strategies to Mitigate Side Reactions with Fmoc-Hyp(Bom)-OH in Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Hyp(Bom)-OH. The information is tailored for researchers, scientists, and drug development professionals to help minimize side reactions and optimize synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in Fmoc-SPPS?

A1: The primary side reactions stem from the cleavage of the benzyloxymethyl (Bom) protecting group from the hydroxyproline (B1673980) residue during the final trifluoroacetic acid (TFA) cleavage step. The acidic conditions liberate two highly reactive species: a benzyl (B1604629) cation and formaldehyde (B43269) . These can lead to:

  • Alkylation: The benzyl cation is a potent electrophile that can attack nucleophilic side chains of other amino acids in the peptide, most notably Tryptophan (Trp), leading to the formation of undesired peptide adducts.

  • Formaldehyde-related modifications: Formaldehyde can react with the N-terminal amine of the cleaved peptide or the side chains of residues like Arginine (Arg), Cysteine (Cys), Histidine (His), and Lysine (Lys). This can result in the formation of Schiff bases, methylene (B1212753) bridges, and other modifications.[1]

Q2: What are the recommended cleavage conditions for peptides containing Hyp(Bom)?

A2: Complete removal of the Bom group requires strong acidic conditions. A standard cleavage cocktail for most peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). However, for peptides containing Hyp(Bom) and other sensitive residues, a more robust scavenger cocktail is necessary to minimize side reactions. The cleavage time may also need to be optimized, typically ranging from 2 to 4 hours.

Q3: Which scavengers are most effective in preventing side reactions during the cleavage of Hyp(Bom)-containing peptides?

A3: A combination of scavengers is crucial to effectively trap both the benzyl cation and formaldehyde.

  • For Benzyl Cations: Thioanisole (B89551) is a highly effective scavenger.[2] Other options include phenol (B47542) and p-cresol.[2]

  • For Formaldehyde: While various scavengers for formaldehyde have been studied, in the context of peptide cleavage, dithiols like 1,2-ethanedithiol (B43112) (EDT) can be effective. Some studies also suggest ascorbic acid or tris(hydroxymethyl)aminomethane (Tris) as potential formaldehyde scavengers.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of a side product with a mass increase of +90 Da Alkylation of a Trp residue by the benzyl cation.Add thioanisole (5% v/v) to the cleavage cocktail.[2] Consider using a more comprehensive scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).
Multiple unidentified peaks in the HPLC chromatogram, especially with peptides containing Arg, Cys, His, or Lys. Modification of nucleophilic side chains or the N-terminal amine by formaldehyde.Incorporate a formaldehyde scavenger into the cleavage cocktail. Options include 1,2-ethanedithiol (EDT) or consider testing other scavengers like ascorbic acid.[1]
Incomplete removal of the Bom protecting group. Insufficient cleavage time or TFA concentration.Extend the cleavage time to 4 hours and re-analyze. Ensure the TFA used is of high purity and concentration.
Low purity of the crude peptide with a complex mixture of byproducts. A combination of alkylation and formaldehyde-related side reactions.Utilize a comprehensive cleavage cocktail containing scavengers for both reactive species. A recommended starting point is TFA/thioanisole/EDT/water/TIS (e.g., 88:5:2.5:2.5:2 v/v/v/v/v).

Quantitative Data on Scavenger Effectiveness

While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general guide to the expected purity of a model peptide containing a benzyl-protected residue with different cleavage cocktails. This can be used as a starting point for optimization.

Cleavage Cocktail Composition (v/v) Primary Scavenger(s) Expected Crude Peptide Purity (%) Notes
95% TFA, 5% H₂ONone< 70%High risk of side reactions.
92.5% TFA, 5% Thioanisole, 2.5% H₂OThioanisole85-95%Effectively reduces benzyl cation-related side products.[2]
90% TFA, 5% p-Cresol, 5% Thioanisolep-Cresol, Thioanisole90-97%Robust scavenging for benzyl cations.[2]
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K)Phenol, Thioanisole, EDT> 95%Broad-spectrum scavenging for various reactive species.

Note: Expected purity is an estimate and can vary significantly depending on the peptide sequence and the presence of other sensitive amino acids.

Experimental Protocols

Protocol 1: Coupling of this compound

This protocol describes a standard method for coupling this compound during solid-phase peptide synthesis.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or Collidine)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF twice (5 minutes and 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents).

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be elevated to 50°C.

  • Monitoring: Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

experimental_workflow cluster_synthesis Peptide Synthesis Cycle Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing_1 DMF Wash Coupling Coupling (this compound, Coupling Reagent, Base) Washing_2 DMF Wash Repeat Repeat for next amino acid

Protocol 2: Cleavage and Deprotection of Hyp(Bom)-Containing Peptides

This protocol provides a general procedure for the final cleavage and deprotection of a peptide containing a Hyp(Bom) residue.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (see table above for recommendations)

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 times) and then dry under vacuum for at least 1 hour.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Washing: Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitation: Slowly add the combined filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.

  • Drying: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

logical_relationship Start This compound in Peptide Cleavage TFA Cleavage Start->Cleavage Side_Products Reactive Species Generated Cleavage->Side_Products Benzyl_Cation Benzyl Cation Side_Products->Benzyl_Cation Formaldehyde Formaldehyde Side_Products->Formaldehyde Alkylation Alkylation of Trp, etc. Benzyl_Cation->Alkylation Formaldehyde_Mods Modification of N-terminus, Arg, Cys, His, Lys Formaldehyde->Formaldehyde_Mods Solution_Thio Add Thioanisole Alkylation->Solution_Thio Mitigation Solution_EDT Add EDT Formaldehyde_Mods->Solution_EDT Mitigation Desired_Peptide Pure Peptide Solution_Thio->Desired_Peptide Solution_EDT->Desired_Peptide

References

Optimizing coupling efficiency of Fmoc-Hyp(Bom)-OH in difficult sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of Fmoc-Hyp(Bom)-OH, particularly in the context of difficult peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?

A1: The coupling of this compound can be challenging due to a combination of factors. The bulky benzyloxymethyl (Bom) protecting group on the hydroxyproline (B1673980) side chain, in conjunction with the Fmoc group, creates significant steric hindrance around the carboxylic acid. This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. Furthermore, sequences containing Hyp(Bom) may be prone to aggregation, further reducing the accessibility of the reactive sites.

Q2: What are the primary indicators of low coupling efficiency for this compound?

A2: The most common indicator of incomplete coupling is a positive Kaiser test (which detects free primary amines) after the coupling step. A positive result, typically a blue or purple color on the resin beads, signifies that not all the N-terminal amines have reacted with the this compound. This can lead to the formation of deletion sequences (peptides missing the Hyp(Bom) residue) in the final product, which can be difficult to separate during purification.

Q3: Which coupling reagents are recommended for improving the efficiency of this compound incorporation?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimide-based methods. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU, or phosphonium (B103445) salt-based reagents like PyBOP and PyAOP, are often more effective. These reagents form highly reactive activated esters that can overcome the steric hindrance and drive the reaction towards completion.

Q4: Can increasing the reaction time or temperature improve the coupling yield?

A4: Yes, extending the coupling time (e.g., to 2-4 hours or even overnight) can provide more time for the sterically hindered components to react.[1] Similarly, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate. However, it is important to balance these adjustments with the risk of potential side reactions, such as racemization, especially for sensitive amino acids. Microwave-assisted coupling can also be a powerful technique to enhance coupling efficiency for difficult sequences.[2]

Q5: What is "double coupling" and when should it be used for this compound?

A5: Double coupling is a straightforward and effective technique where the coupling step is repeated with a fresh solution of activated this compound after the initial coupling.[2] This is highly recommended if a Kaiser test is positive after the first coupling or if the sequence is known to be particularly difficult. This second reaction helps to drive the coupling to completion by introducing fresh reagents to react with the remaining free amines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test (Incomplete Coupling) 1. Steric Hindrance: The bulky Fmoc and Bom groups are physically obstructing the reaction. 2. Peptide Aggregation: The growing peptide chain is folding on the resin, making the N-terminal amine inaccessible. 3. Inefficient Activation: The chosen coupling reagent is not sufficiently reactive.1. Perform a Double Coupling: This is often the most effective first step.[3] 2. Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of this compound and coupling reagents. 3. Extend Reaction Time: Increase the coupling time to 2-4 hours or overnight.[1] 4. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or PyBOP. 5. Optimize Solvent System: Switch from DMF to NMP or a mixture of DMF/DMSO to disrupt aggregation.[1]
Formation of Deletion Sequences 1. Incomplete Coupling: Failure of this compound to couple to all available N-terminal amines. 2. Incomplete Fmoc Deprotection: Residual Fmoc groups on the N-terminus prevent the subsequent coupling.1. Implement Double Coupling: Use this as a standard protocol for this residue.[2] 2. Ensure Complete Deprotection: Use fresh 20% piperidine (B6355638) in DMF and perform a Kaiser test after deprotection to confirm the presence of free amines.
Poor Solubility of this compound 1. Inappropriate Solvent: The chosen solvent may not be optimal for dissolving the protected amino acid.1. Use Appropriate Solvents: N,N-Dimethylformamide (DMF) is a common choice. For difficult cases, N-Methyl-2-pyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (B87167) (DMSO) to DMF can improve solubility.
Side Reactions (e.g., Racemization) 1. Prolonged Exposure to Base: Particularly with uronium/aminium reagents in the presence of DIPEA. 2. Elevated Temperatures: Can increase the rate of epimerization.1. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation. 2. Use a Weaker Base: Consider using 2,4,6-collidine instead of DIPEA.[4] 3. Use Carbodiimide Activation: A combination like DIC/OxymaPure can provide a less basic environment.

Data Presentation

Table 1: Performance of Common Coupling Reagents in Difficult Peptide Sequences

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Key Advantages & Disadvantages
HATU Aminium/Uronium Salt15-45 minutes>95Advantages: Highly reactive, excellent for hindered couplings, low racemization risk. Disadvantages: Higher cost, potential for guanidinylation if used in excess.[5][6]
HCTU Aminium/Uronium Salt15-45 minutes>95Advantages: Similar reactivity to HATU, often more cost-effective. Disadvantages: Potential for guanidinylation.[5]
PyBOP Phosphonium Salt30-120 minutes>95Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[5][6]
COMU Aminium/Uronium Salt20-45 minutes>95Advantages: Very high reactivity, safer byproducts than benzotriazole-based reagents.[2] Disadvantages: Higher cost.
DIC/HOBt or DIC/OxymaPure Carbodiimide/Additive60-180 minutes90-98Advantages: Cost-effective, low risk of guanidinylation. Disadvantages: Slower reaction rates, may be less effective for severely hindered couplings.[6]

Note: The purity percentages are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/OxymaPure

This protocol is a starting point for the coupling of this compound.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature. Drain the solution and repeat the treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines (positive result).

  • Amino Acid Activation and Coupling: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF. Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution. Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to Protocol 2.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Double Coupling of this compound

This protocol is to be performed if Protocol 1 results in an incomplete coupling.

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4.

  • Reaction: Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.

Protocol 3: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for particularly difficult sequences where standard methods are insufficient.

  • Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For extremely difficult couplings, the reaction time can be extended.

  • Monitoring and Washing: Wash the resin with DMF (5 times) and perform a Kaiser test to check for completion.

Mandatory Visualization

G Troubleshooting Workflow for this compound Coupling start Start SPPS Cycle for This compound coupling Perform Coupling (e.g., Protocol 1) start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test is_negative Test Negative? (Yellow Beads) kaiser_test->is_negative double_coupling Perform Double Coupling (Protocol 2) is_negative->double_coupling No (Blue Beads) continue_synthesis Continue to Next Fmoc Deprotection is_negative->continue_synthesis Yes kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 is_negative_2 Test Negative? kaiser_test_2->is_negative_2 potent_reagent Re-couple with Potent Reagent (e.g., HATU, Protocol 3) is_negative_2->potent_reagent No is_negative_2->continue_synthesis Yes troubleshoot Further Troubleshooting: - Check Reagent Quality - Optimize Solvents - Consider Capping potent_reagent->troubleshoot

References

How to prevent racemization during the coupling of Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Hyp(Bom)-OH, with a specific focus on preventing racemization and overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to racemization during coupling?

A1: Generally, proline and its derivatives, like hydroxyproline (B1673980) (Hyp), are considered resistant to racemization. Their rigid cyclic structure prevents the formation of a planar oxazolone (B7731731) intermediate, which is the primary pathway for racemization for most other amino acids. However, some studies have reported unexpected racemization of hydroxyproline derivatives under specific conditions, suggesting an alternative mechanism may be at play.[1][2] Therefore, while less susceptible than amino acids like histidine or cysteine, the risk of racemization with this compound should not be entirely dismissed and careful optimization of coupling conditions is recommended.

Q2: What is the primary mechanism of racemization for hydroxyproline derivatives?

A2: While the common oxazolone mechanism is disfavored, research on similar molecules like O-benzyl-hydroxy-L-proline phenacyl ester suggests a mechanism related to the formation of a cyclic carbinol-amine intermediate, particularly in the presence of certain additives like 1-hydroxybenzotriazole (B26582) (HOBt).[1][2] Abstraction of the α-proton by a base is the initiating step in all racemization pathways; thus, minimizing the acidity of this proton and the basicity of the reaction medium is crucial.

Q3: How does the Bom (benzyloxymethyl) protecting group influence the coupling reaction?

A3: The benzyloxymethyl (Bom) group is a bulky protecting group. This steric bulk can hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, potentially leading to slower reaction rates and incomplete coupling.[3][4] Prolonged reaction times, especially with a highly activated amino acid, can increase the window of opportunity for racemization, even if the intrinsic rate is low.

Q4: Which coupling reagents are recommended for this compound to minimize racemization?

A4: To ensure high coupling efficiency while minimizing racemization, the following reagents are recommended:

  • Carbodiimides with Oxyma: A combination of a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended.[5] Oxyma is an effective racemization suppressor and is a safer alternative to HOBt.[5]

  • Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and efficiency, which can help shorten coupling times and reduce the risk of racemization, especially for sterically hindered residues.[4][6] These should be used with a sterically hindered, weaker base.

Q5: What is the role of additives, and are there any to avoid with this compound?

A5: Additives form an active ester with the activated amino acid, which is less prone to racemization than the initial activated species (e.g., the O-acylisourea formed with carbodiimides). Oxyma and HOAt are highly effective at suppressing racemization.[7]

Caution: Studies on a similar compound, O-benzyl-hydroxy-L-proline phenacyl ester, have shown that 1-hydroxybenzotriazole (HOBt) can unexpectedly promote racemization when used with a water-soluble carbodiimide in DMF.[1][2] While this was not observed with this compound directly, it is a significant finding that suggests caution should be exercised when using HOBt for hydroxyproline derivatives. It is safer to use alternatives like Oxyma.

Q6: Which bases are preferred for the coupling of this compound?

A6: The choice of base is critical, especially when using uronium/aminium reagents. Strong or sterically unhindered bases can increase the rate of α-proton abstraction.

  • Recommended: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[8]

  • Use with Caution: N,N-diisopropylethylamine (DIPEA) is a stronger base and should be used cautiously, in minimal necessary amounts, as it has been shown to induce racemization in some sensitive couplings.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Steric Hindrance: The bulky Bom group and the proline ring structure are impeding the reaction.[3][4] 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.[9] 3. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough.1. Perform a Double Coupling: Wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound. 2. Increase Reaction Time/Temperature: Extend the coupling time to 2-4 hours. If necessary, cautiously increase the temperature to 40-50°C, but monitor for potential racemization.[3] 3. Switch to a More Potent Reagent: If using DIC/Oxyma, switch to HATU or HCTU with a suitable base (e.g., collidine).[4] 4. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture known to disrupt aggregation.[9]
Suspected Racemization (Diastereomeric impurity in HPLC)1. Prolonged Activation Time: The activated amino acid exists for too long before coupling. 2. Inappropriate Base: The base used is too strong (e.g., excess DIPEA).[8] 3. High Temperature: Coupling was performed at an elevated temperature.[6] 4. Use of HOBt: The additive HOBt may be promoting racemization.[1][2]1. Use in situ Activation: Add the coupling reagent (e.g., DIC) to the mixture of the amino acid, additive, and resin simultaneously. Avoid pre-activation steps.[6] 2. Change Base: Switch from DIPEA to a weaker or more hindered base like NMM or 2,4,6-collidine.[8] 3. Reduce Temperature: Perform the coupling at room temperature or 0°C.[6] 4. Replace HOBt with Oxyma: If using a carbodiimide method, ensure the additive is Oxyma, not HOBt.[5]

Quantitative Data

Table 1: Extent of Racemization of Hydroxyproline Derivative Under Different Coupling Conditions

Coupling MethodSolventAdditive% D-Hydroxyproline Formed
WSCIDMFNone3.2%
WSCIDMFHOBt (1 eq.)39.7%
WSCIDichloromethaneNone~0%
Mixed AnhydrideTetrahydrofuranN/A~0%

Data adapted from Kuroda H, et al. (1992).[1] Disclaimer: This data is for a Boc-protected hydroxyproline derivative coupled to a phenacyl ester and may not be directly representative of this compound in solid-phase peptide synthesis. However, it serves as a crucial indicator of a potential, unconventional role for HOBt in promoting racemization in hydroxyproline systems.

Experimental Protocols

Protocol 1: Recommended Coupling using DIC/Oxyma

This protocol is designed to minimize racemization by using in situ activation and a non-HOBt additive.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Confirm the presence of the free amine with a positive Kaiser test.

  • Coupling Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.

  • In Situ Activation and Coupling: Add the solution from step 4 to the resin. Immediately add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (colorless or yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next cycle.

Protocol 2: Coupling for Sterically Hindered Sequences using HATU/Collidine

This protocol uses a more potent activating agent for situations where steric hindrance is a concern.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add the solution from step 2 to the resin. Immediately add 2,4,6-collidine (6 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 7-8 from Protocol 1. If the Kaiser test remains positive, consider a second coupling (double coupling) using fresh reagents.

Visualizations

Racemization_Mechanism cluster_oxazolone Typical Racemization Pathway (Disfavored for Pro/Hyp) cluster_direct Potential Racemization Pathway for Hyp ActivatedAA Activated L-Amino Acid (non-proline) Oxazolone Planar Oxazolone Intermediate (Achiral) ActivatedAA->Oxazolone - H⁺ (Base) L_Peptide Desired L-Peptide Oxazolone->L_Peptide + Amine (top attack) D_Peptide Racemized D-Peptide Oxazolone->D_Peptide + Amine (bottom attack) ActivatedHyp Activated this compound Enolate Enolate Intermediate (Achiral) ActivatedHyp->Enolate - H⁺ (Base-mediated direct abstraction) L_Hyp Desired L-Hyp Peptide Enolate->L_Hyp + H⁺ D_Hyp Racemized D-Hyp Peptide Enolate->D_Hyp + H⁺

Figure 1. Comparison of racemization pathways.

Troubleshooting_Workflow Start Perform this compound Coupling (e.g., Protocol 1) KaiserTest1 Perform Kaiser Test Start->KaiserTest1 Negative Coupling Complete (Proceed to next cycle) KaiserTest1->Negative Negative Positive Incomplete Coupling KaiserTest1->Positive Positive DoubleCouple Perform Double Coupling (Fresh Reagents) Positive->DoubleCouple KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 KaiserTest2->Negative Negative Advanced Advanced Troubleshooting KaiserTest2->Advanced Positive SwitchReagent Switch to HATU/Collidine (Protocol 2) Advanced->SwitchReagent IncreaseTemp Increase Temp (40-50°C) &/or Time Advanced->IncreaseTemp ChangeSolvent Switch to NMP Advanced->ChangeSolvent Proceed Proceed to next cycle SwitchReagent->Proceed IncreaseTemp->Proceed ChangeSolvent->Proceed

Figure 2. Troubleshooting workflow for incomplete coupling.

References

Technical Support Center: Synthesis of Peptides Containing Multiple Hyp(Bom) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides containing multiple 4-hydroxyproline(O-benzyl) (Hyp(Bom)) residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides with multiple Hyp(Bom) residues?

A1: The synthesis of peptides rich in Hyp(Bom) presents several challenges that can lead to low yields and impurities. The main difficulties arise from:

  • Steric Hindrance: The bulky benzyloxymethyl (Bom) protecting group on the hydroxyproline (B1673980) side chain can sterically hinder the coupling of subsequent amino acids, leading to incomplete reactions.[1]

  • Peptide Aggregation: Sequences containing multiple hydrophobic and bulky residues like Hyp(Bom) are prone to aggregation on the solid support.[2] This on-resin aggregation can obstruct reagent access to the growing peptide chain, resulting in failed or incomplete coupling and deprotection steps.[2]

  • Incomplete Deprotection: The steric bulk around the N-terminus can sometimes lead to incomplete removal of the Fmoc protecting group, causing deletion sequences.[3]

  • Side Reactions: Although less common, side reactions such as racemization can occur, particularly with prolonged activation times required for sterically hindered residues.[4]

Q2: Which coupling reagents are most effective for incorporating Hyp(Bom) residues?

A2: For sterically hindered amino acids like Hyp(Bom), potent coupling reagents are recommended to ensure efficient amide bond formation.[5] Commonly used and effective reagents include aminium/uronium salts like HATU, HCTU, and COMU, as well as phosphonium (B103445) salts like PyBOP.[5][6] These reagents generally offer faster reaction kinetics and can help overcome the steric hindrance imposed by the Bom group.[5]

Q3: How can I minimize peptide aggregation during the synthesis of Hyp(Bom)-rich sequences?

A3: Minimizing on-resin aggregation is crucial for successfully synthesizing peptides with multiple Hyp(Bom) residues. Several strategies can be employed:

  • Choice of Resin: Utilizing resins with low loading capacity (0.1-0.4 mmol/g) and high swelling properties, such as PEG-based resins (e.g., TentaGel®) or ChemMatrix®, can help to keep the peptide chains well-solvated and separated, thus reducing aggregation.[7]

  • Solvent Selection: N-Methyl-2-pyrrolidone (NMP) is often more effective than N,N-dimethylformamide (DMF) at disrupting secondary structures and improving the solvation of aggregating peptide chains.[2]

  • Structure-Disrupting Moieties: The strategic incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can interrupt the formation of secondary structures that lead to aggregation.[2]

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can help to disrupt hydrogen bonding and reduce aggregation.

  • Elevated Temperature: Performing the coupling reactions at a moderately elevated temperature (e.g., using microwave-assisted synthesis) can help to overcome both steric hindrance and aggregation.[5]

Q4: What are the recommended conditions for the final cleavage and deprotection of the Bom group?

A4: The Bom group is typically removed by hydrogenolysis. An optimized condition for the deprotection of a Bom group involves using 10% Palladium on carbon (Pd/C) in a solvent mixture of isopropanol (B130326) and water (10:1) with the addition of 0.5% formic acid.[8] It is important to perform small-scale test cleavages to optimize the reaction time and ensure complete deprotection without significant side product formation.[2] The final cleavage from the resin and removal of other side-chain protecting groups is typically achieved using a trifluoroacetic acid (TFA)-based cocktail containing scavengers to prevent side reactions.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Deletion Sequences Steric Hindrance: The bulky Hyp(Bom) residue is impeding the approach of the incoming activated amino acid.[1]Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU.[5][6]Extend coupling time: Increase the reaction time to 2-4 hours or perform a double coupling.[5]Elevated Temperature: Utilize microwave-assisted synthesis to increase reaction kinetics.[5]
On-Resin Aggregation: The growing peptide chains are aggregating, preventing reagent access.[2]Change the solvent: Switch from DMF to NMP.[2]Use a lower-loaded resin: Employ a resin with a loading capacity of 0.1-0.3 mmol/g.[7]Incorporate structure-disrupting elements: Strategically place pseudoproline dipeptides in your sequence.[2]
Incomplete Fmoc Deprotection Steric Hindrance/Aggregation: The N-terminus is not fully accessible to the piperidine (B6355638) solution.[3]Extend deprotection time: Increase the piperidine treatment time (e.g., 1 x 5 min, 1 x 15 min).Add DBU to the deprotection solution: A small amount of DBU can increase the basicity and efficiency of Fmoc removal.Use a different solvent: NMP can improve swelling and reagent penetration compared to DMF.[2]
Presence of Side Products Racemization: Prolonged activation of the amino acid can lead to epimerization, especially with sterically hindered residues.[4]Minimize pre-activation time: Add the coupling reagent to the amino acid and immediately add the mixture to the resin.Use a base with lower racemization potential: Consider using a weaker base like collidine instead of DIPEA.[6]
Incomplete Bom group removal: The hydrogenolysis conditions are not sufficient for complete deprotection.[8]Optimize hydrogenolysis: Increase the reaction time or the amount of catalyst (Pd/C). Ensure efficient stirring.Perform a test cleavage: Optimize deprotection conditions on a small scale before proceeding with the entire batch.[2]
Poor Solubility of the Crude Peptide Aggregation: The final peptide is prone to aggregation in aqueous solutions.[2]Use structure-disrupting elements during synthesis: Incorporating pseudoprolines can improve the solubility of the final peptide.[10]Optimize purification conditions: Use organic solvents or additives like guanidinium (B1211019) chloride in the initial purification buffers to aid solubilization.

Quantitative Data Summary

The following tables provide a general comparison of coupling reagents for sterically hindered amino acids and the impact of different strategies on peptide purity. The exact yields will be sequence-dependent.

Table 1: Comparison of Coupling Reagents for Difficult Sequences

Coupling ReagentTypical Coupling TimeCrude Purity (%)Reference
HATU2 x 1 min (microwave)~84[5]
HCTU2 x 10 min~82[5]
COMU2 x 1 min (microwave)~79[5]
PyBOP2 x 10 min~75[5]

Table 2: Impact of Synthesis Strategy on Purity of a Model Peptide

StrategyCrude Purity (%)Key BenefitReference
Standard SPPSLow (sequence dependent)-
Use of NMP as solventImprovedBetter solvation, reduces aggregation[2]
Incorporation of PseudoprolineSignificantly ImprovedDisrupts secondary structures[10]
Microwave-Assisted SPPSHighIncreased coupling efficiency and speed[5]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Hyp(Bom)-OH using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.2 mmol/g) in NMP for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in NMP for 15 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 times), dichloromethane (B109758) (DCM) (3 times), and NMP (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and OxymaPure® (4 equivalents) in NMP.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For subsequent non-hindered amino acids, a shorter coupling time may be sufficient.

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test or a bromophenol blue test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).[5]

Protocol 2: Cleavage and Bom-Group Deprotection
  • Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry under vacuum for at least 4 hours.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).[9]

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Bom-Group Deprotection (Hydrogenolysis):

    • Dissolve the crude peptide in a mixture of isopropanol and water (10:1 v/v).

    • Add 0.5% (v/v) formic acid.[8]

    • Add 10% Pd/C catalyst (e.g., 10% by weight relative to the peptide).[8]

    • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) for 4-12 hours.

    • Monitor the reaction by HPLC-MS to ensure complete deprotection.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Lyophilize the filtrate to obtain the final deprotected peptide.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start: Peptide-Resin swell 1. Resin Swelling (NMP) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/NMP) swell->deprotect wash1 3. Washing deprotect->wash1 couple 4. Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->couple monitor 5. Monitoring Test (Kaiser/Bromophenol Blue) couple->monitor monitor->couple Incomplete wash2 6. Washing monitor->wash2 Complete repeat Repeat Cycle wash2->repeat repeat->deprotect Next Amino Acid cleavage 7. Cleavage & Deprotection (TFA Cocktail & Hydrogenolysis) repeat->cleavage Final Amino Acid purify 8. Purification (RP-HPLC) cleavage->purify end Final Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis of Hyp(Bom)-containing peptides.

troubleshooting_logic problem problem cause cause solution solution low_yield Low Yield / Impurities incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling aggregation Aggregation? low_yield->aggregation deprotection_issue Deprotection Issues? low_yield->deprotection_issue sol_coupling Use Potent Coupling Reagent (e.g., HATU) Extend Coupling Time Double Couple incomplete_coupling->sol_coupling Yes sol_aggregation Switch to NMP Solvent Use Low-Load Resin Add Pseudoprolines aggregation->sol_aggregation Yes sol_deprotection Extend Deprotection Time Use NMP deprotection_issue->sol_deprotection Yes

References

Addressing solubility issues of peptides modified with Hyp(Bom)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with peptides modified with Hydroxyproline (B1673980) (benzyloxymethyl), or Hyp(Bom).

Troubleshooting Guide

Problem: My lyophilized Hyp(Bom)-modified peptide is insoluble in aqueous buffers (e.g., PBS, TRIS).

Possible Cause: The benzyloxymethyl (Bom) protecting group on the hydroxyproline residue is inherently bulky and hydrophobic. This significantly increases the overall hydrophobicity of the peptide, leading to poor solubility in aqueous solutions and promoting aggregation.

Solutions:

  • Initial Solvent Selection: Do not start with aqueous buffers. Instead, begin by dissolving a small test amount of the peptide in an organic solvent.[1][2]

  • Step-wise Solubilization:

    • First, attempt to dissolve the peptide in a small volume of a strong organic solvent.

    • Once fully dissolved, slowly add this organic solution dropwise into your desired aqueous buffer while vortexing or stirring.

    • If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final buffer concentration.

  • pH Adjustment:

    • Determine the theoretical isoelectric point (pI) of your peptide. Peptides are least soluble at their pI.[3]

    • Adjust the pH of your aqueous buffer to be at least 2 units above or below the pI to increase the net charge and improve solubility.

  • Physical Disruption of Aggregates:

    • Sonication: Use a sonicator bath or probe to break up peptide aggregates. Perform this in short bursts on ice to prevent sample heating and potential degradation.[1][4]

    • Vortexing: Vigorous vortexing can also aid in dissolution.

  • Use of Denaturants: For peptides that form strong intermolecular hydrogen bonds leading to aggregation, the use of denaturing agents can be effective. However, be aware that these may interfere with downstream biological assays.[5]

Solvent Selection Flowchart for Hyp(Bom)-Modified Peptides

start Start with a small aliquot of lyophilized peptide organic_solvent Add minimal volume of 100% DMSO or DMF start->organic_solvent check_dissolved Is the peptide fully dissolved? organic_solvent->check_dissolved add_to_buffer Slowly add dropwise to stirred aqueous buffer check_dissolved->add_to_buffer Yes sonicate Briefly sonicate in an ice bath check_dissolved->sonicate No check_cloudy Does the solution remain clear? add_to_buffer->check_cloudy success Peptide is solubilized check_cloudy->success Yes adjust_ph Adjust buffer pH (2 units away from pI) check_cloudy->adjust_ph No sonicate->check_dissolved adjust_ph->add_to_buffer denaturant Consider 6M Guanidine HCl or 8M Urea (assay compatibility check needed) adjust_ph->denaturant Still insoluble failure Peptide is highly insoluble. Consider resynthesis with alternative protecting group or sequence modification. denaturant->failure

Caption: A step-by-step workflow for dissolving Hyp(Bom)-modified peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Hyp(Bom) so much less soluble than the same sequence with an unprotected Hyp(OH)?

A1: The benzyloxymethyl (Bom) group is a large, non-polar protecting group. Its presence significantly increases the hydrophobicity of the peptide, making it less soluble in polar solvents like water. The unprotected hydroxyl group in Hyp(OH), on the other hand, is polar and can participate in hydrogen bonding with water, which enhances solubility.

Q2: What is the best initial solvent to try for a Hyp(Bom)-modified peptide?

A2: For highly hydrophobic peptides, dimethyl sulfoxide (B87167) (DMSO) is a good first choice due to its strong solubilizing power and general compatibility with many biological assays in low concentrations.[1] Dimethylformamide (DMF) is another strong alternative. Always use the minimal volume necessary to achieve complete dissolution before diluting into your aqueous buffer.

Q3: Can I heat the sample to improve the solubility of my Hyp(Bom) peptide?

A3: Gentle warming can sometimes help dissolve peptides, but it should be done with caution as excessive heat can lead to peptide degradation.[1] It is generally recommended to try other methods like sonication first. If you do heat your sample, do so gently and for a short period.

Q4: My peptide dissolves in DMSO but precipitates when I add it to my aqueous buffer. What should I do?

A4: This indicates that the final concentration of your peptide in the aqueous buffer is above its solubility limit. Here are a few things to try:

  • Lower the final concentration: Prepare a more dilute stock solution.

  • Change the buffer composition: Adjusting the pH away from the peptide's isoelectric point (pI) can increase solubility.

  • Slower addition: Add the DMSO stock to the buffer even more slowly while vigorously stirring to avoid localized high concentrations that can initiate precipitation.

Q5: Will the Bom protecting group affect my biological assay?

A5: Potentially, yes. The bulky and hydrophobic Bom group could sterically hinder the peptide's interaction with its target receptor or enzyme. It is crucial to consider whether the Bom group needs to be removed for biological activity. If the Hyp(OH) is required for activity, the Bom group will need to be cleaved prior to the assay.

Data Presentation

Table 1: Recommended Solvents for Peptides Based on Hydrophobicity

Peptide Character% Hydrophobic ResiduesRecommended Initial SolventSecondary/Dilution Solvent
Hydrophilic< 25%Sterile Water or Aqueous Buffer-
Moderately Hydrophobic25-50%Acetonitrile/Water or Ethanol/WaterAqueous Buffer
Highly Hydrophobic (Typical for Hyp(Bom)) > 50% 100% DMSO, DMF, or Acetonitrile Aqueous Buffer (added dropwise)
Extremely Hydrophobic> 75%100% TFA or Formic Acid (use with caution)Organic/Aqueous Mixtures

Data synthesized from multiple sources.[1][3][6]

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic Hyp(Bom)-Modified Peptide
  • Preparation:

    • Allow the lyophilized peptide to warm to room temperature before opening the vial.

    • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Dissolution:

    • Add a small, precise volume of 100% DMSO (e.g., 20 µL) to a pre-weighed small aliquot of the peptide (e.g., 0.1 mg).

    • Vortex thoroughly for 30 seconds.

    • If not fully dissolved, sonicate in an ice-water bath for 1-2 minutes in short bursts. Visually inspect for complete dissolution (a clear solution with no particulates).

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing your target aqueous buffer (e.g., 1 mL of PBS), slowly add the peptide-DMSO solution drop by drop.

    • Continuously observe the solution for any signs of precipitation (cloudiness).

    • If precipitation occurs, stop the addition. The concentration at that point is the maximum solubility under those conditions.

  • Final Steps:

    • Once the desired volume is added and the solution remains clear, continue to vortex for another minute.

    • Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any micro-aggregates.

    • Carefully transfer the supernatant to a new tube. This is your working stock solution.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Peptide Solubility Issues

start Insoluble Peptide assess_hydrophobicity Assess Peptide Hydrophobicity (Sequence + Hyp(Bom) group) start->assess_hydrophobicity hydrophobic Highly Hydrophobic assess_hydrophobicity->hydrophobic initial_solvent Use Strong Organic Solvent (DMSO, DMF) hydrophobic->initial_solvent aqueous_dilution Slowly Dilute into Aqueous Buffer initial_solvent->aqueous_dilution check_solubility Soluble? aqueous_dilution->check_solubility success Experiment Ready check_solubility->success Yes troubleshoot Troubleshoot Further check_solubility->troubleshoot No adjust_ph Adjust pH away from pI troubleshoot->adjust_ph sonicate Sonication troubleshoot->sonicate denature Use Denaturants troubleshoot->denature adjust_ph->aqueous_dilution sonicate->aqueous_dilution denature->aqueous_dilution

Caption: Decision tree for addressing peptide solubility problems.

References

Best practices for the cleavage of the Bom group in complex peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cleavage of the benzyloxymethyl (Bom) protecting group in complex peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during this critical step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Bom group in peptide synthesis?

The benzyloxymethyl (Bom) group is primarily used as a protecting group for the imidazole (B134444) side chain of histidine residues in Boc-based solid-phase peptide synthesis (SPPS). It effectively prevents side-chain acylation and reduces the risk of racemization during the coupling steps.[1]

Q2: Under what conditions is the Bom group typically stable?

The Bom group is stable to the moderately acidic conditions used for the repetitive cleavage of the N-terminal Boc protecting group, which is commonly achieved with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2]

Q3: What are the standard methods for cleaving the Bom group from a peptide?

The two most common and effective methods for the cleavage of the Bom group are:

  • Strong Acidolysis: Treatment with strong acids such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3] This is often performed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

  • Catalytic Hydrogenation: This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[4][5] This approach is generally milder than strong acidolysis.

Q4: Can Trifluoroacetic acid (TFA) be used to remove the Bom group?

While the Bom group is largely stable to standard TFA treatments for Boc deprotection, some studies have shown that N-Bom groups on pyrimidine (B1678525) and dihydropyrimidine (B8664642) systems can be cleaved with TFA, sometimes requiring elevated temperatures or extended reaction times.[6] However, for the Bom group on histidine in complex peptides, TFA alone is not considered a reliable or efficient cleavage reagent.

Troubleshooting Guides

This section addresses specific issues that may arise during the cleavage of the Bom group.

Issue 1: Incomplete Cleavage of the Bom Group

Symptoms:

  • Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Bom group still attached (+120.15 Da).

  • HPLC analysis shows a major, more hydrophobic peak than the desired product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient reaction time or low temperature (Strong Acidolysis) For HF cleavage, ensure a reaction time of at least 60 minutes at 0-5 °C. Peptides containing Arg(Tos) may require longer cleavage times (up to 2 hours).[3] For TFMSA cleavage, follow recommended protocols for reaction time and temperature.
Catalyst deactivation (Catalytic Hydrogenation) The palladium catalyst can be poisoned by sulfur-containing residues (Cys, Met) or by the coordination of free amines.[4] Increase the catalyst loading or consider using a catalyst poison-resistant variant if available. Ensure the peptide is fully protonated if using acidic conditions to minimize amine coordination.
Poor hydrogen gas dispersion (Catalytic Hydrogenation) Ensure vigorous stirring to maintain a good suspension of the catalyst and efficient mixing of the gas and liquid phases. Use a high-quality septum and purge the reaction vessel thoroughly with hydrogen gas.
Steric hindrance around the Bom-protected histidine In complex, folded peptides, the Bom group may be sterically inaccessible. Consider adding a denaturant (e.g., a small amount of guanidinium (B1211019) chloride, compatible with your cleavage chemistry) to unfold the peptide and improve accessibility.
Issue 2: Presence of Significant Impurities in the Crude Peptide Post-Cleavage

Symptoms:

  • HPLC profile of the crude peptide shows multiple unexpected peaks.

  • Mass spectrometry reveals side products with masses corresponding to modifications of sensitive amino acids.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Side-chain modification by reactive cations (Strong Acidolysis) Highly reactive carbocations are generated from protecting groups (e.g., t-butyl) and the resin linker during acid cleavage. These can alkylate nucleophilic side chains of Trp, Met, Tyr, and Cys.[7] Always use a scavenger cocktail appropriate for your peptide sequence. See the scavenger table below.
Oxidation of sensitive residues Methionine can be oxidized to its sulfoxide, and cysteine can form incorrect disulfide bonds.[7] Degas all solvents and work under an inert atmosphere (e.g., argon or nitrogen). Add reducing scavengers like dithiothreitol (B142953) (DTT) or ethanedithiol (EDT) to the cleavage cocktail.
Over-reduction of other functional groups (Catalytic Hydrogenation) Other reducible groups in the peptide (e.g., alkynes, alkenes, some aromatic systems) can be unintentionally reduced. An optimized condition using 10% Pd-C in iPrOH-H2O (10/1) with 0.5% formic acid has been shown to suppress over-reduction of uracil (B121893) moieties and may be applicable to other sensitive groups.[4]
Aspartimide formation Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide side product, especially at elevated temperatures during acid cleavage.[7] Perform the cleavage at lower temperatures (e.g., 0-5 °C).

Experimental Protocols

Protocol 1: Strong Acidolysis using High HF

Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant fume hood and apparatus by trained personnel with appropriate personal protective equipment.

  • Preparation:

    • Dry the peptide-resin thoroughly under high vacuum.

    • Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar in the reaction vessel of the HF apparatus.

    • Add the appropriate scavenger mixture. A common cocktail for peptides containing Cys is HF/anisole/dimethyl sulfide (B99878) (DMS)/p-thiocresol (10:1:1:0.2, v/v/v/w). For other peptides, HF/anisole/DMS (10:1:1, v/v/v) can be used.[3]

  • Cleavage:

    • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

    • Distill approximately 10 mL of anhydrous HF into the reaction vessel.

    • Stir the mixture at 0-5 °C for 60-120 minutes. Peptides with Arg(Tos) may require the longer reaction time.[3]

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavengers.

    • Extract the peptide from the resin with an appropriate solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide.

Protocol 2: Catalytic Hydrogenation
  • Preparation:

    • Dissolve the Bom-protected peptide in a suitable solvent system. An optimized system for uridine (B1682114) derivatives that may be adapted is a 10:1 mixture of isopropanol (B130326) and water (iPrOH/H₂O).[4]

    • Add 0.5% formic acid to the solution. This has been shown to accelerate the reaction and improve selectivity.[4]

    • Place the solution in a flask equipped with a stir bar.

  • Hydrogenation:

    • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

    • Seal the flask and purge thoroughly with hydrogen gas (H₂).

    • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by HPLC or mass spectrometry. The reaction is often complete within 2-6 hours.[4]

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.

Data Presentation

Table 1: Common Scavengers for Strong Acid Cleavage

ScavengerTarget Residue(s)Typical ConcentrationFunction
Anisole Trp, Tyr5-10%Traps t-butyl and other carbocations.
Thioanisole Trp5%More effective scavenger for Trp modifications.
Ethanedithiol (EDT) Trp, Cys2.5-5%Reduces Met(O) and prevents reattachment of Trp.
Triisopropylsilane (TIS) Trp2.5%Effective in reducing sulfonation of Trp.
Water General5%Hydrolyzes reactive intermediates.
p-Thiocresol Cys~0.2%Scavenger for Cys-containing peptides.[3]

Table 2: Comparison of Bom Cleavage Methods

MethodReagentsConditionsAdvantagesDisadvantages
Strong Acidolysis (HF) Anhydrous HF, scavengers0-5 °C, 1-2 hoursEfficient for simultaneous cleavage from resin and deprotection of most side chains.Highly toxic and corrosive; requires specialized equipment; risk of side-chain modifications.
Catalytic Hydrogenation H₂, 10% Pd/C, solvent (e.g., iPrOH/H₂O), formic acidRoom temperature, atmospheric pressure, 2-6 hoursMilder conditions; orthogonal to many other protecting groups.Catalyst can be poisoned; risk of over-reduction of other functional groups; may not be suitable for peptides with sulfur.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Bom Group Cleavage cluster_incomplete Troubleshoot Incomplete Cleavage cluster_impurities Troubleshoot Impurities start Start Bom Cleavage check_crude Analyze Crude Peptide (LC-MS) start->check_crude incomplete Incomplete Cleavage? check_crude->incomplete Check Mass impurities Significant Impurities? incomplete->impurities No cause_incomplete Identify Cause: - Insufficient reaction time/temp? - Catalyst deactivation? - Steric hindrance? incomplete->cause_incomplete Yes success Successful Cleavage impurities->success No cause_impurities Identify Cause: - Side-chain modification? - Oxidation? - Over-reduction? impurities->cause_impurities Yes solution_incomplete Implement Solution: - Increase reaction time/temp - Increase catalyst loading - Add denaturant cause_incomplete->solution_incomplete solution_incomplete->start Re-run Cleavage solution_impurities Implement Solution: - Optimize scavenger cocktail - Use degassed solvents/add reducing agents - Modify hydrogenation conditions cause_impurities->solution_impurities solution_impurities->start Re-run Cleavage

Caption: A logical workflow for troubleshooting common issues in Bom group cleavage.

Cleavage_Method_Selection Decision Logic for Bom Cleavage Method start Peptide Characteristics sulfur Contains Sulfur (Cys, Met)? start->sulfur reducible_groups Contains Other Reducible Functional Groups? sulfur->reducible_groups No strong_acid Use Strong Acidolysis (e.g., HF) sulfur->strong_acid Yes acid_labile Peptide is Acid Labile? reducible_groups->acid_labile No reducible_groups->strong_acid Yes acid_labile->strong_acid No hydrogenation Use Catalytic Hydrogenation acid_labile->hydrogenation Yes

Caption: Decision tree for selecting the appropriate Bom cleavage method.

References

Removal of byproducts from Fmoc-Hyp(Bom)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of byproducts from the synthesis of Fmoc-Hyp(Bom)-OH. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine, while the Bom group protects the hydroxyl side chain of hydroxyproline (B1673980). High purity of this building block is critical because impurities can lead to the synthesis of incorrect peptide sequences, such as deletions or insertions, which complicates purification and can significantly lower the overall yield and biological activity of the final peptide.[1][2][3]

Q2: What are the most common byproducts encountered during the synthesis of this compound?

A2: Impurities in Fmoc-protected amino acids typically arise from side reactions during the synthesis and protection steps.[1] Common byproducts include:

  • Unreacted Starting Materials: Residual Fmoc-Hyp-OH or Bom-Cl.

  • Dipeptide Impurities: Formation of Fmoc-Hyp(Bom)-Hyp(Bom)-OH. This can occur if the Fmoc attachment reagent reacts with an already formed Fmoc-amino acid.[4]

  • β-Alanyl Impurities: These can form from the rearrangement of Fmoc-OSu, a common reagent for introducing the Fmoc group.[5]

  • Enantiomeric Impurities: The presence of the D-isomer of the amino acid can impact the stereochemical integrity of the final peptide.[1][6][7]

  • Residual Solvents and Reagents: Traces of solvents like ethyl acetate (B1210297) or reagents like acetic acid can remain. Acetic acid is particularly problematic as it can act as a chain terminator in peptide synthesis.[1]

Q3: How do these impurities affect downstream peptide synthesis?

A3: Different impurities have distinct detrimental effects:

  • Dipeptides and β-Alanyl Impurities: Lead to the insertion of incorrect amino acid sequences in the peptide chain.[4][5]

  • Free Amino Acids: Can destabilize the Fmoc group and reduce coupling efficiency.

  • Acetic Acid: Acts as a capping agent, causing chain termination and resulting in truncated peptide sequences.[1]

  • Enantiomeric Impurities: Result in diastereomeric peptide impurities that can be difficult to separate and may alter the biological activity of the peptide.[1][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My final product shows multiple spots on Thin Layer Chromatography (TLC) after synthesis.

This indicates the presence of several impurities. The troubleshooting workflow below can help identify the cause and determine the appropriate purification strategy.

G start Multiple Spots on TLC q1 Are spots close to the solvent front? start->q1 a1_yes Likely non-polar impurities (e.g., residual Bom-Cl, dibenzofulvene). q1->a1_yes Yes q2 Is there a spot at the baseline? q1->q2 No purify Select Purification Strategy a1_yes->purify a2_yes Likely highly polar impurities (e.g., unprotected Fmoc-Hyp-OH). q2->a2_yes Yes q3 Are spots close to the main product spot? q2->q3 No a2_yes->purify a3_yes Likely structurally similar impurities (e.g., dipeptides, diastereomers). q3->a3_yes Yes a3_yes->purify flash Flash Chromatography purify->flash For multiple/diverse impurities recrystallize Recrystallization purify->recrystallize For removing less soluble impurities

Caption: Troubleshooting workflow for analyzing TLC results.

Problem 2: My product is an oil and will not crystallize.

Oily products often indicate the presence of significant impurities that inhibit the formation of a crystal lattice.

  • Possible Cause: High levels of residual solvents or structurally similar byproducts.

  • Solution: Attempt purification by flash column chromatography on silica (B1680970) gel. A gradient elution, for example, with methanol (B129727) in dichloromethane, can effectively separate the desired product from impurities.[9] After chromatography, combine the pure fractions and evaporate the solvent. The resulting purified product may crystallize upon standing or after trituration with a non-polar solvent like hexane (B92381) or diethyl ether.

Problem 3: HPLC analysis shows a peak with a similar retention time to my product.

This often suggests the presence of a diastereomer or a closely related dipeptide impurity.

  • Possible Cause:

    • Diastereomer: Racemization may have occurred during the synthesis. Histidine is particularly prone to this, and while hydroxyproline is less so, it can still happen under harsh basic or acidic conditions.[8][10]

    • Dipeptide: Formation of Fmoc-Hyp(Bom)-Hyp(Bom)-OH is a known side reaction.[4]

  • Solution:

    • Optimize Chromatography: Modify the HPLC method. Using a different column, changing the solvent gradient, or adjusting the temperature may resolve the peaks. Chiral HPLC may be necessary to separate enantiomers.[7]

    • Recrystallization: A carefully chosen solvent system for recrystallization can sometimes selectively crystallize the desired product, leaving the impurity in the mother liquor. Toluene is a common solvent for purifying Fmoc-amino acids.[11]

Impurity Profile and Purification Efficiency

The following table summarizes common impurities and the typical efficiency of purification methods for their removal.

Impurity TypeCommon SourceTypical Analytical Signature (HPLC)Recommended Purification MethodExpected Purity Improvement
Unreacted Fmoc-Hyp-OH Incomplete Bom protectionEarlier eluting peak (more polar)Flash Chromatography>99% removal
Dipeptide Impurity Side reaction during Fmoc protectionLater eluting peak (less polar)Flash Chromatography / Recrystallization>98% removal
β-Alanyl Impurities Rearrangement of Fmoc-OSuPeak with distinct retention timeFlash Chromatography>99% removal
D-Enantiomer Racemization during synthesisCo-elutes in standard RP-HPLCChiral HPLC (for analysis) / Careful RecrystallizationResolution dependent on method
Residual Acetic Acid From solvents (e.g., ethyl acetate)Not typically seen in peptide HPLCAqueous Wash / RecrystallizationReduction to <0.1%[1]

Key Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline for purifying this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexane

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If it does not fully dissolve, add a small amount of silica gel to the mixture and evaporate the solvent to obtain a dry powder ("dry loading").

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane/Ethyl Acetate mixture) and pack the column.

  • Loading: Load the dissolved sample (or the dry-loaded silica) onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 DCM/MeOH). Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH.

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a UV lamp to visualize the Fmoc-containing compounds.

  • Analysis: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This method is effective for removing impurities with different solubility profiles from the main product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Ethyl Acetate/Hexane mixture)

Procedure:

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent (e.g., Toluene).

  • Heating: Gently heat the mixture (e.g., to 50°C) with stirring until the solid is completely dissolved.[11]

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50°C) to remove residual solvent.[11]

Purification Workflow Diagram

The following diagram outlines the general workflow from crude product to final purity analysis.

G cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Analysis & QC crude Crude this compound tlc_hplc TLC / HPLC Analysis crude->tlc_hplc chromatography Flash Chromatography tlc_hplc->chromatography Multiple Impurities recrystallization Recrystallization tlc_hplc->recrystallization Minor Impurities final_hplc Final Purity Check (HPLC) chromatography->final_hplc recrystallization->final_hplc nmr_ms Structure Confirmation (NMR / MS) final_hplc->nmr_ms pure_product Pure this compound nmr_ms->pure_product

References

Technical Support Center: Optimization of Piperidine Concentration for Fmoc Removal from Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Fmoc-Hyp(Bom)-OH deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient removal of the Fmoc protecting group from this compound using piperidine (B6355638).

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the deprotection of this compound?

The standard and most widely used method for the removal of the Fmoc group is a treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] This process typically involves two treatment steps to ensure complete deprotection.[2]

Q2: Is the Bom (benzyloxymethyl) protecting group on the hydroxyproline (B1673980) side chain stable to piperidine?

Yes, the Bom group is an acid-labile protecting group and is expected to be stable under the basic conditions of Fmoc deprotection with piperidine.[3] Acid-labile protecting groups are generally not affected by the base-mediated Fmoc removal process.

Q3: What are the primary causes of incomplete Fmoc removal from this compound?

Incomplete Fmoc deprotection can arise from several factors:

  • Insufficient Reaction Time or Reagent Concentration: Standard protocols may not be sufficient for all sequences.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that may hinder the access of piperidine to the N-terminal Fmoc group.[3][4]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chains.[3]

  • Degraded Reagents: The use of old or improperly stored piperidine or DMF can lead to reduced deprotection efficiency.

Q4: How can I monitor the completeness of the Fmoc deprotection reaction?

There are several methods to confirm the complete removal of the Fmoc group:

  • Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines. A positive result (blue or purple beads) indicates successful deprotection.[5][6][7]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group releases a dibenzofulvene (DBF) byproduct, which forms an adduct with piperidine. This adduct can be quantified by measuring its absorbance at approximately 301 nm.

Q5: What are common side reactions that can occur during the deprotection of this compound, and how can they be minimized?

While the Bom group itself is stable, other side reactions common to Fmoc chemistry can occur:

  • Aspartimide Formation: This can occur if an aspartic acid residue is present in the peptide sequence. Using a milder base or additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help minimize this.[8]

  • Diketopiperazine (DKP) Formation: This is a common side reaction, particularly with proline or glycine (B1666218) at the C-terminus of a dipeptide. Optimizing coupling and deprotection times can help reduce DKP formation.

  • Racemization: Although less common with standard piperidine treatment, prolonged exposure to the base can potentially lead to racemization of the amino acid residue.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Fmoc Deprotection (Positive Kaiser test is faint or negative) 1. Insufficient deprotection time.2. Degraded piperidine/DMF.3. Peptide aggregation.1. Extend the second piperidine treatment time to 15-20 minutes. Perform a "double deprotection" where the resin is treated twice with fresh piperidine solution.[3]2. Use fresh, high-quality reagents.3. Swell the resin in a solvent like N-methyl-2-pyrrolidone (NMP) which may help disrupt aggregation. Consider adding a stronger base like 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution for difficult sequences.[3]
Low Yield of the Final Peptide 1. Incomplete deprotection leading to deletion sequences.2. Significant side reactions (e.g., DKP formation).1. Ensure complete deprotection at each step using the methods described above.2. For sequences prone to DKP formation, consider using pre-formed dipeptides or modifying the coupling conditions.
Presence of Unexpected Peaks in HPLC Analysis 1. Side reactions such as aspartimide or DKP formation.2. Premature cleavage of other protecting groups (unlikely for Bom with piperidine).1. Analyze the mass of the byproducts to identify the side reaction. Optimize deprotection conditions (e.g., shorter times, alternative bases) to minimize the specific side reaction.2. Confirm the stability of all protecting groups to the deprotection conditions.

Data Presentation

Table 1: Effect of Piperidine Concentration on Fmoc Deprotection Efficiency

Piperidine Concentration (% v/v in DMF)Typical Reaction Time (minutes)General EfficiencyNotes
5%10 - 20Moderate to HighMay require longer reaction times compared to 20%.
10%5 - 15HighA good balance between reaction speed and minimizing potential base-related side reactions.
20% 2 x 5-10 Very High Standard and most commonly used concentration for routine Fmoc deprotection. [1][2]
20% with 2% DBU2 x 2-5Very High and FastRecommended for "difficult" sequences or sterically hindered amino acids.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 5 minutes at room temperature.

  • Reagent Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of free primary amines.

Protocol 2: Deprotection for "Difficult" Sequences
  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Solvent Removal: Drain the NMP.

  • Deprotection: Add a solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF to the resin.

  • Reaction: Agitate the mixture for 2-5 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Treatment (if necessary): Repeat steps 3-5.

  • Washing: Wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of DBU and piperidine.

Visualizations

Fmoc_Deprotection_Workflow start Start: Resin-Bound Peptide (N-term Fmoc) swell Swell Resin in DMF start->swell deprotection Add 20% Piperidine in DMF swell->deprotection agitate Agitate for 5-10 min deprotection->agitate wash Wash with DMF agitate->wash repeat_deprotection Repeat Deprotection wash->repeat_deprotection repeat_deprotection->agitate Fresh Piperidine final_wash Thorough Wash with DMF repeat_deprotection->final_wash No kaiser_test Kaiser Test (Optional) final_wash->kaiser_test end_node End: Deprotected Peptide-Resin (Free N-terminus) kaiser_test->end_node

Caption: Standard workflow for Fmoc deprotection using 20% piperidine in DMF.

Troubleshooting_Logic start Incomplete Deprotection Detected check_reagents Are Reagents Fresh? start->check_reagents extend_time Extend Deprotection Time check_reagents->extend_time Yes resolve Problem Resolved check_reagents->resolve No, Replace Reagents double_deprotection Perform Double Deprotection extend_time->double_deprotection check_aggregation Is Peptide Aggregation Suspected? double_deprotection->check_aggregation stronger_base Consider Stronger Base (e.g., + 2% DBU) stronger_base->resolve check_aggregation->stronger_base No change_solvent Use NMP as Solvent check_aggregation->change_solvent Yes change_solvent->stronger_base

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Hyp(Bom)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final peptide product is paramount for reliable biological activity, safety, and regulatory compliance. The incorporation of modified amino acids, such as Fmoc-Hyp(Bom)-OH (N-α-Fmoc-O-(benzyloxymethyl)-L-hydroxyproline), introduces unique challenges in synthesis and subsequent purity analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of these complex peptides.

The Central Role of HPLC in Peptide Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of synthetic peptides.[1] The technique separates the target peptide from synthesis-related impurities based on differences in hydrophobicity. A non-polar stationary phase, typically a C18 silica-based column, is used with a polar mobile phase, and peptides are eluted using a gradient of increasing organic solvent concentration.[2] Purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks in the chromatogram.[2]

Common Impurities in Fmoc-SPPS of Peptides Containing this compound

A thorough purity analysis must be capable of resolving the target peptide from a range of potential impurities. During the synthesis of peptides, especially those containing modified residues like Hyp(Bom), several types of impurities can arise:

  • Process-Related Impurities:

    • Truncated Sequences: Peptides shorter than the target sequence due to incomplete coupling steps.[3]

    • Deletion Sequences: Peptides missing one or more amino acid residues, often resulting from incomplete Fmoc-deprotection.[4][5]

    • Insertion Sequences: Peptides with an extra amino acid, which can be caused by impurities in the Fmoc-amino acid raw materials (e.g., Fmoc-Xaa-Xaa-OH dipeptides) or premature Fmoc removal.[6][7]

  • Side-Reaction Impurities:

    • Racemization Products: Diastereomeric impurities containing a D-amino acid instead of the intended L-amino acid.[5]

    • Incomplete Deprotection: Peptides retaining side-chain protecting groups (e.g., the Bom group on hydroxyproline) after the final cleavage step.[3]

    • Modification During Cleavage: The acidic conditions of the final cleavage step (typically using trifluoroacetic acid - TFA) can lead to side reactions. The benzyloxymethyl (Bom) group is acid-labile and, upon cleavage, can generate a reactive benzyl (B1604629) cation. This cation can modify sensitive residues like tryptophan and methionine if not effectively captured by scavenger reagents in the cleavage cocktail.[8]

Comparative Analysis of Purity Assessment Techniques

While RP-HPLC is a robust and widely used method, it is not without limitations. Orthogonal techniques, which separate molecules based on different principles, are often employed to build a comprehensive purity profile. Here, we compare RP-HPLC with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance MetricRP-HPLCUPLCLC-MS
Principle Hydrophobic InteractionHydrophobic InteractionHydrophobicity & Mass-to-Charge Ratio
Resolution GoodExcellentGood (LC) to Excellent (UPLC)
Analysis Time Standard (e.g., 20-40 min)Fast (e.g., 5-15 min)Dependent on LC front-end
Sensitivity Moderate (UV Detector)HighVery High (MS Detector)
Impurity Identification By retention time onlyBy retention time onlyConfirms mass of impurities
Quantitation Excellent (UV Detector)Excellent (UV Detector)Less precise for quantitation than UV
Throughput ModerateHighModerate

This data is representative and intended for illustrative purposes. Actual results will vary based on the specific peptide, instrumentation, and experimental conditions.

Discussion of Comparative Data
  • RP-HPLC remains a cost-effective and reliable method for routine purity checks and quantification. Its resolution is generally sufficient for many applications.

  • UPLC offers significant advantages in terms of speed and resolution.[9] By using columns with smaller particle sizes (~1.7 µm) and operating at higher pressures, UPLC systems generate narrower peaks, allowing for better separation of closely eluting impurities and a higher sample throughput.[6][8]

  • LC-MS is an indispensable tool for a complete purity assessment.[1][10] While the chromatographic separation is identical to HPLC or UPLC, the addition of a mass spectrometer as a detector allows for the definitive identification of impurity peaks by their mass-to-charge ratio.[10][11] This is crucial for understanding the nature of the impurities (e.g., confirming a deletion sequence by its expected mass difference) and for optimizing the synthesis and purification processes.[12]

Experimental Protocols

Protocol 1: RP-HPLC Purity Analysis of a this compound Containing Peptide

This protocol outlines a standard method for determining the purity of a synthesized peptide.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in a water/acetonitrile mixture (e.g., 1:1 v/v), to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]

  • HPLC Conditions:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.[2]

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main product by the total integrated peak area of all peaks, multiplied by 100.

Protocol 2: UPLC-MS Analysis for Impurity Identification

This method provides higher resolution and mass identification of impurities.

  • Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol, but use 0.1% formic acid instead of TFA in the diluent to ensure better compatibility with the MS detector.

  • UPLC-MS Conditions:

    • Instrumentation: An ultra-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.[9]

    • UV Detection: 220 nm.

    • MS Detection: Positive ion mode, scanning a mass range appropriate for the expected peptide and its impurities (e.g., m/z 400-2000).

  • Data Analysis:

    • Process the chromatogram to determine UV purity as per the HPLC method.

    • Analyze the mass spectra corresponding to the main peak to confirm the molecular weight of the target peptide.

    • Analyze the mass spectra of the impurity peaks to identify their molecular weights and infer their structures (e.g., deletion, incomplete deprotection).

Visualizing the Workflow

G cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Purity Analysis Workflow cluster_results Results SPPS Fmoc-SPPS Cleavage TFA Cleavage & Precipitation SPPS->Cleavage Crude Crude Peptide Cleavage->Crude SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep HPLC RP-HPLC Analysis SamplePrep->HPLC UPLC_MS UPLC-MS Analysis SamplePrep->UPLC_MS PurityQuant Purity (%) Calculation (UV Peak Area) HPLC->PurityQuant UPLC_MS->PurityQuant ImpurityID Impurity Identification (Mass Data) UPLC_MS->ImpurityID FinalReport Comprehensive Purity Report PurityQuant->FinalReport ImpurityID->FinalReport

Caption: Workflow for purity analysis of synthetic peptides.

Conclusion

The purity assessment of synthetic peptides, particularly those incorporating complex building blocks like this compound, requires a robust analytical strategy. While RP-HPLC serves as the foundational technique for reliable quantification, it provides limited information about the identity of detected impurities. For a comprehensive characterization, it is highly recommended to employ orthogonal methods. The superior resolution and speed of UPLC make it an excellent alternative for high-throughput screening and resolving complex mixtures. Furthermore, the integration of mass spectrometry (LC-MS) is critical for the definitive identification of synthesis-related byproducts, enabling a deeper understanding of the product profile and facilitating the optimization of peptide manufacturing processes. The choice of methodology should be guided by the specific requirements of the project, balancing the need for speed, resolution, and the depth of structural information required.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry of Peptides with Hyp(Bom) Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, the precise characterization of these molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of peptides containing hydroxyproline (B1673980) with a benzyloxymethyl (Bom) protecting group (Hyp(Bom)). We delve into the nuances of different fragmentation techniques, offering supporting data and detailed experimental protocols to empower researchers in their analytical endeavors.

The benzyloxymethyl (Bom) group is a commonly employed acid-labile protecting group for the hydroxyl functionality of hydroxyproline in peptide synthesis. Its lability, however, presents a unique challenge for mass spectrometric analysis. The choice of ionization and fragmentation technique significantly impacts the quality of data obtained, influencing the ability to confirm the peptide sequence and localize the modification. This guide will compare the performance of Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) for the analysis of Hyp(Bom) modified peptides.

The Great Divide: CID vs. ETD for Labile Modifications

The stability of the Hyp(Bom) modification under different fragmentation conditions is the critical determinant for selecting the optimal analytical strategy.

Collision-Induced Dissociation (CID): The Energetic Approach

CID is a widely used fragmentation technique that involves the energetic collision of a selected peptide ion with an inert gas. This collision imparts internal energy, leading to the fragmentation of the peptide backbone, primarily at the amide bonds, generating b- and y-type ions that are used for sequence determination.

However, for peptides with labile modifications like Hyp(Bom), CID often results in the preferential cleavage of the protecting group rather than the peptide backbone. The acid-labile nature of the Bom group makes it susceptible to facile neutral loss upon collisional activation. This can lead to a dominant peak in the MS/MS spectrum corresponding to the peptide with an unprotected hydroxyproline, providing limited information about the original modified peptide.

Electron Transfer Dissociation (ETD): The Gentle Alternative

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion. This process induces fragmentation of the peptide backbone along the N-Cα bond, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups that are readily lost under CID conditions.[1] For peptides containing Hyp(Bom), ETD is expected to yield informative backbone fragmentation while retaining the Bom group on the hydroxyproline residue, allowing for unambiguous localization of the modification.

Comparative Fragmentation Analysis: Hyp(Bom)-Containing Peptides

Expected Fragmentation Pattern in CID:

In a CID experiment of a peptide containing Hyp(Bom), the major fragmentation pathway is anticipated to be the neutral loss of the benzyloxymethyl group (120.0575 Da). This would result in a prominent ion corresponding to the peptide with a native hydroxyproline residue. Subsequent fragmentation of this species would yield b- and y-ions, which could confirm the peptide sequence but would not provide evidence of the original modification.

Expected Fragmentation Pattern in ETD:

In contrast, an ETD experiment is expected to produce a rich series of c- and z-type ions resulting from the cleavage of the peptide backbone. Crucially, the Bom group is expected to remain intact on the hydroxyproline residue. This would allow for the confident identification of the peptide sequence and the precise localization of the Hyp(Bom) modification.

Quantitative Data Comparison (Illustrative)

The following table provides an illustrative comparison of the expected relative abundance of key fragment ions in CID and ETD mass spectra of a hypothetical peptide, "Ac-Gly-Hyp(Bom)-Ala-NH2".

Ion Typem/z (CID)Relative Abundance (CID)m/z (ETD)Relative Abundance (ETD)Interpretation
[M+H]+409.2100%409.2100%Precursor Ion
[M+H - 120.1]+289.185%289.1<5%Neutral Loss of Bom group
b2288.1<5%--Backbone fragment (CID)
y189.110%--Backbone fragment (CID)
c175.1--20%Backbone fragment (ETD)
c2291.1--60%Backbone fragment with intact Hyp(Bom) (ETD)
z1•335.2--30%Backbone fragment (ETD)

Note: The relative abundances are hypothetical and serve to illustrate the expected differences in fragmentation patterns. Actual values will depend on the specific peptide sequence and instrument parameters.

Experimental Protocols

1. Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. For synthetic peptides with protecting groups, it is important to ensure that the sample is free of interfering substances from the synthesis and purification steps.

  • Materials:

    • Lyophilized Hyp(Bom)-containing peptide

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Formic acid (FA), mass spectrometry grade

    • Low-binding microcentrifuge tubes

  • Procedure:

    • Dissolve the lyophilized peptide in a suitable solvent, such as 50% ACN in water with 0.1% FA, to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to a clean low-binding microcentrifuge tube.

    • Dilute the sample to the desired concentration (e.g., 1-10 pmol/µL) for LC-MS/MS analysis using a solvent mixture compatible with the LC-MS system (e.g., 5% ACN, 0.1% FA in water).

2. LC-MS/MS Analysis Protocol

This protocol outlines a general method for the analysis of Hyp(Bom)-containing peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Instrumentation:

    • Nano-liquid chromatography system

    • High-resolution mass spectrometer capable of both CID and ETD fragmentation (e.g., Orbitrap Fusion Lumos or similar)

    • C18 reversed-phase nano-LC column

  • LC Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 300 nL/min

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • MS1 Scan:

      • Resolution: 120,000

      • Scan Range: m/z 350-1500

      • AGC Target: 4e5

      • Maximum Injection Time: 50 ms

    • Data-Dependent MS/MS:

      • TopN: 10 most intense precursors

      • Isolation Window: 1.6 m/z

      • CID Method:

        • Activation Type: CID

        • Collision Energy: 35% (normalized)

        • Detector: Ion Trap

        • AGC Target: 1e4

        • Maximum Injection Time: 35 ms

      • ETD Method:

        • Activation Type: ETD

        • ETD Reagent Target: 2e5

        • ETD Reaction Time: 50 ms

        • Detector: Ion Trap

        • AGC Target: 1e4

        • Maximum Injection Time: 100 ms

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_ms2 Data-Dependent MS/MS cluster_data_analysis Data Analysis start Lyophilized Peptide dissolve Dissolution start->dissolve centrifuge Centrifugation dissolve->centrifuge dilute Dilution centrifuge->dilute lc Nano-LC Separation ms1 MS1 Scan lc->ms1 cid CID Fragmentation ms1->cid etd ETD Fragmentation ms1->etd analysis Sequence Confirmation & Modification Localization cid->analysis etd->analysis

Caption: Experimental workflow for the characterization of Hyp(Bom) modified peptides.

Logical Pathway for Fragmentation Analysis

fragmentation_logic cluster_cid CID Pathway cluster_etd ETD Pathway start Hyp(Bom) Peptide Precursor Ion cid_frag Collisional Activation start->cid_frag etd_frag Electron Transfer start->etd_frag neutral_loss Neutral Loss of Bom Group cid_frag->neutral_loss Dominant backbone_frag_cid Peptide Backbone Fragmentation (b- and y-ions) neutral_loss->backbone_frag_cid Subsequent backbone_frag_etd Peptide Backbone Fragmentation (c- and z-ions with intact Bom) etd_frag->backbone_frag_etd

Caption: Logical diagram illustrating the divergent fragmentation pathways of Hyp(Bom) peptides under CID and ETD.

Conclusion

The choice between CID and ETD for the mass spectrometric characterization of peptides containing the Hyp(Bom) modification is clear. While CID can provide sequence information, it often comes at the cost of losing the labile protecting group, thereby failing to confirm the presence and location of the intended modification. ETD, with its gentle fragmentation mechanism, is the superior technique for preserving the Hyp(Bom) modification and enabling its unambiguous localization through the generation of informative c- and z-type fragment ions. For comprehensive characterization, a data-dependent acquisition strategy employing both CID and ETD can be beneficial, where CID provides confirmation of the peptide backbone and ETD confirms the modification. By understanding the principles outlined in this guide and implementing the provided protocols, researchers can confidently and accurately characterize their Hyp(Bom)-modified peptides, accelerating their research and development efforts.

References

A Researcher's Guide to Confirming the Structure of Fmoc-Hyp(Bom)-OH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of complex molecules is paramount. This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) spectroscopic data for Fmoc-Hyp(Bom)-OH against potential alternatives and impurities, supported by detailed experimental protocols and data visualization.

Unveiling the Structure: this compound

This compound, or (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(benzyloxymethoxy)pyrrolidine-2-carboxylic acid, is a protected amino acid derivative commonly used in peptide synthesis. Its structure incorporates three key components: the base-labile Fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, the acid-labile Benzyloxymethyl (Bom) group protecting the hydroxyl function of hydroxyproline (B1673980), and the core hydroxyproline amino acid. NMR spectroscopy serves as a definitive tool to verify the presence and connectivity of these moieties.

Below is a diagram illustrating the chemical structure of this compound.

Chemical Structure of this compound cluster_fmoc Fmoc Group cluster_hyp Hydroxyproline Core cluster_bom Bom Group f1 f2 f1->f2 f3 f2->f3 f4 f3->f4 f5 f4->f5 f6 f5->f6 f15 f5->f15 f6->f1 f7 f8 f9 f8->f9 f10 f9->f10 f11 f10->f11 f12 f11->f12 f13 f12->f13 f13->f8 f14 f16 f15->f16 f17 f16->f17 f16->f17 f17->f9 O1 f17->O1 f16_label f17_label C1 O1->C1 O2 C1->O2 O_double C1->O_double O N_hyp C_alpha N_hyp->C_alpha C_beta C_alpha->C_beta COOH C_alpha->COOH C_gamma C_beta->C_gamma C_delta C_gamma->C_delta O_bom C_delta->N_hyp CH2_linker O_bom->CH2_linker O_benzyl CH2_linker->O_benzyl CH2_benzyl O_benzyl->CH2_benzyl Benzene Phenyl CH2_benzyl->Benzene

Caption: Chemical Structure of this compound.

Expected NMR Data vs. Potential Impurities

The confirmation of the target molecule's structure relies on matching the observed NMR spectrum with the expected signals and ruling out the presence of significant impurities, such as unreacted starting materials or byproducts from side reactions.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following table summarizes the anticipated chemical shifts for the key nuclei in this compound. These values are estimated based on data for analogous structures and functional groups.[1][2][3][4]

Assignment Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
AromaticFmoc7.20 - 7.80 (m, 8H)120.0 - 144.0
CH, CH₂Fmoc4.20 - 4.50 (m, 3H)~47.0 (CH), ~67.0 (CH₂)
C=OFmoc-carbamate-~156.0
Cα-HHydroxyproline~4.40 (m, 1H)~60.0
Cβ-H₂Hydroxyproline~2.00 - 2.30 (m, 2H)~38.0
Cγ-HHydroxyproline~4.10 (m, 1H)~75.0 (C-O)
Cδ-H₂Hydroxyproline~3.50 - 3.70 (m, 2H)~54.0
C=OCarboxylic Acid10.0 - 13.0 (br s, 1H)~174.0
O-CH₂-OBom~4.75 (s, 2H)~95.0
O-CH₂-PhBom~4.60 (s, 2H)~70.0
AromaticBom~7.30 (m, 5H)127.0 - 138.0
Comparison with Potential Impurities
Compound Key Differentiating NMR Signals Reason for Presence
Fmoc-Hyp-OH (unprotected) Absence of Bom signals (~4.75, ~4.60, ~7.30 ppm in ¹H). The Cγ-H proton will be shifted upfield and coupled to an OH proton.Incomplete reaction of the hydroxyl group.
Hydroxyproline (fully deprotected) Absence of both Fmoc and Bom signals. Appearance of a free amine signal.Harsh purification or storage conditions causing deprotection.
Dibenzofulvene-piperidine adduct Characteristic signals for the dibenzofulvene and piperidine (B6355638) moieties.[5]A common byproduct from the Fmoc-deprotection step if the reaction is performed under basic conditions.[5]
Benzyl (B1604629) Alcohol Signals for benzyl alcohol (CH₂ at ~4.7 ppm, aromatic at ~7.3 ppm, OH broad signal).Byproduct from the cleavage of the Bom group.

Experimental Workflow for Structural Confirmation

The process of confirming the structure of this compound using NMR involves sample preparation, data acquisition, and spectral analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Confirmation prep1 Dissolve ~5-10 mg of this compound prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Record ¹H NMR Spectrum prep3->acq1 Transfer to NMR Tube acq2 Record ¹³C NMR Spectrum acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC) if needed for complex assignments acq2->acq3 an1 Process spectra (phasing, baseline correction) acq3->an1 Analyze Data an2 Assign signals based on chemical shift, integration, and multiplicity an1->an2 an3 Compare experimental data with expected values an2->an3 an4 Check for impurity signals an3->an4 an5 Confirm Structure an4->an5

Caption: Workflow for NMR-based structural confirmation.

Detailed Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent may depend on the sample's solubility.

    • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • The experiments should be performed on a 400 MHz or higher field NMR spectrometer.[6]

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[6][7]

  • Data Processing and Analysis :

    • Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.

    • Assign each peak in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure, comparing the observed shifts to the expected values in the data table.

    • Scrutinize the spectra for any unassigned peaks that may indicate the presence of impurities. The integration of these peaks can be used to estimate the purity of the sample.

References

A Comparative Guide to Fmoc-Hyp(Bom)-OH and Fmoc-Hyp(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of hydroxyproline (B1673980) (Hyp) residues into peptides is a critical strategy for modulating their conformation, stability, and biological activity. In solid-phase peptide synthesis (SPPS) utilizing the prevalent Fmoc/tBu orthogonal protection strategy, the choice of protecting group for the hydroxyl function of hydroxyproline is a key consideration. This guide provides a detailed comparison of two commonly used derivatives: Fmoc-Hyp(Bom)-OH and Fmoc-Hyp(tBu)-OH, supported by available data and standard experimental protocols.

Introduction to Orthogonal Protection in Peptide Synthesis

The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis. It relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the N-terminal α-amino group and acid-labile protecting groups for the side chains of trifunctional amino acids. This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups, which are then removed during the final cleavage of the peptide from the solid support.

Chemical Structures and Properties

A clear understanding of the chemical structures of this compound and Fmoc-Hyp(tBu)-OH is fundamental to appreciating their differential behavior in peptide synthesis.

DerivativeChemical StructureProtecting GroupKey Properties
This compound (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(benzyloxymethoxy)pyrrolidine-2-carboxylic acidBom (Benzyloxymethyl) A benzyl (B1604629) ether-type protecting group.
Fmoc-Hyp(tBu)-OH (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acidtBu (tert-Butyl) A tert-butyl ether protecting group, standard in Fmoc/tBu chemistry.

Performance Comparison in Peptide Synthesis

The choice between the Bom and tBu protecting groups for the hydroxyl function of hydroxyproline can influence several aspects of peptide synthesis, from coupling efficiency to the final deprotection strategy.

ParameterThis compoundFmoc-Hyp(tBu)-OH
Coupling Efficiency Generally high, comparable to other standard Fmoc-amino acids.High and well-documented for standard coupling protocols.
Deprotection Conditions The Bom group is a benzyloxymethyl ether. While its TFA-labile analogue, Bum (t-butoxymethyl), is used for histidine protection, the Bom group on a hydroxyl function may require stronger acidic conditions, such as Hydrogen Fluoride (HF), for complete removal. This can limit its orthogonality in a standard Fmoc/tBu strategy where final cleavage is performed with Trifluoroacetic Acid (TFA).The tBu group is readily cleaved by TFA, making it fully compatible with the standard Fmoc/tBu orthogonal protection scheme.
Stability Stable to the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF).Stable to the basic conditions used for Fmoc group removal.
Side Reactions Potential for side reactions associated with the cleavage of benzyl-type protecting groups, such as reattachment to sensitive residues if scavengers are not used effectively.The tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues like tryptophan or cysteine if not properly scavenged.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these protected hydroxyproline derivatives into a peptide sequence.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocol outlines a single cycle for the addition of an amino acid in Fmoc-SPPS.

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Cleavage_Workflow Peptide_Resin Fully Assembled Peptide on Resin (Side-Chain Protected) Cleavage Cleavage Cocktail Treatment (e.g., TFA/TIS/H2O) Peptide_Resin->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Final_Peptide Pure, Deprotected Peptide Purification->Final_Peptide

Advantages of using the Bom protecting group over the tert-Butyl (tBu) group for Hyp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of the benzyloxymethyl (Bom) and tert-butyl (tBu) protecting groups for the side chain of hydroxyproline (B1673980) (Hyp), supported by available data and established chemical principles.

The choice between the Bom and tBu protecting groups for the hydroxyl function of hydroxyproline hinges on the overall synthetic strategy, particularly the desired orthogonality and the conditions for final deprotection. While the tBu group is a mainstay in standard Fmoc-based solid-phase peptide synthesis (SPPS), the Bom group offers potential for alternative cleavage strategies, albeit with limited specific data for hydroxyproline.

At a Glance: Key Differences

FeatureBom Protecting Grouptert-Butyl (tBu) Protecting Group
Primary Application Primarily used for histidine side-chain protection in Boc-SPPS. Its use for Hyp is not widely documented.Widely used for the side-chain protection of hydroxyl-containing amino acids (Ser, Thr, Tyr, Hyp) in Fmoc-SPPS.[1][2]
Cleavage Conditions Acidolysis (strong acids like HF or HBr), Hydrogenolysis.[3]Acidolysis (e.g., Trifluoroacetic acid - TFA).[4]
Orthogonality in Fmoc-SPPS Potentially orthogonal if cleaved by hydrogenolysis. Not fully orthogonal with standard TFA cleavage.Fully compatible and cleaved simultaneously with the peptide from the resin during the final TFA step.[5]
Potential Side Reactions Acid-mediated cleavage can release formaldehyde, leading to side reactions such as alkylation.[6]The tert-butyl cation generated during cleavage can lead to alkylation of sensitive residues like Trp and Met if scavengers are not used.[7]
Commercial Availability Fmoc-Hyp(Bom)-OH is commercially available.Fmoc-Hyp(tBu)-OH is widely available from numerous suppliers.

Data Presentation: A Quantitative Comparison

Direct quantitative comparative data for the use of Bom and tBu protecting groups specifically for hydroxyproline is scarce in publicly available literature. However, we can extrapolate from the known chemistry of these protecting groups.

Table 1: Stability and Cleavage Conditions

Protecting GroupStability to Piperidine (Fmoc Deprotection)Typical Cleavage ReagentCleavage ConditionsPotential for Orthogonal Deprotection
Bom Generally stableH₂/Pd, HF, HBr, BBr₃Hydrogenolysis, Strong AcidolysisYes (with hydrogenolysis)
tBu StableTrifluoroacetic Acid (TFA)Mild AcidolysisNo (cleaved with final deprotection)

Table 2: Potential Side Reactions and Mitigation

Protecting GroupSide ReactionScavengers/Mitigation Strategies
Bom Formaldehyde-mediated side reactions (e.g., alkylation) upon acidic cleavage.Addition of scavengers like cysteine or resorcinol.
tBu tert-butylation of nucleophilic side chains (e.g., Trp, Met).Use of scavengers such as triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail.

Experimental Protocols

General Protocol for tBu Deprotection during Final Cleavage in Fmoc-SPPS
  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing arginine, other scavengers may be required.

  • Cleavage Reaction: Treat the resin with the cleavage cocktail (typically 10 mL per gram of resin) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Theoretical Protocol for Orthogonal Bom Deprotection via Hydrogenolysis

Note: This is a generalized protocol as specific data for Hyp(Bom) is limited. Optimization would be required.

  • Resin Preparation: Swell the N-terminally protected peptide-resin containing the Hyp(Bom) residue in a suitable solvent such as DMF or a mixture of DMF/DCM.

  • Catalyst Addition: Add a palladium catalyst, such as Pd/C (10% w/w), to the resin suspension.

  • Hydrogenation: Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the suspension or using a hydrogen balloon at atmospheric pressure. For more difficult cleavages, a pressurized hydrogenation system may be necessary.

  • Reaction Monitoring: Monitor the progress of the deprotection by taking small samples of the resin, cleaving the peptide with TFA, and analyzing by HPLC-MS.

  • Catalyst Removal: Once the deprotection is complete, filter the resin to remove the palladium catalyst.

  • Washing: Thoroughly wash the resin with the reaction solvent followed by DCM to remove any residual reagents. The peptide-resin is now ready for further modification at the deprotected hydroxyproline side chain.

Visualization of Key Concepts

Chemical Structures

cluster_Bom Bom Protecting Group cluster_tBu tert-Butyl (tBu) Protecting Group Bom_structure R-O-CH₂-O-CH₂-Ph tBu_structure R-O-C(CH₃)₃

Caption: Chemical structures of Bom and tBu ethers.

Orthogonal Deprotection Strategy with Bom

Peptide_Resin Fmoc-Peptide(Hyp(Bom))-Resin Deprotected_Hyp Fmoc-Peptide(Hyp)-Resin Peptide_Resin->Deprotected_Hyp Hydrogenolysis (e.g., H₂/Pd) Modified_Peptide Fmoc-Peptide(Hyp-Modification)-Resin Deprotected_Hyp->Modified_Peptide Side-chain modification Final_Cleavage H₂N-Peptide(Hyp-Modification)-OH Modified_Peptide->Final_Cleavage TFA Cleavage

Caption: Workflow for orthogonal deprotection of Hyp(Bom).

Standard Deprotection Strategy with tBu

Peptide_Resin Fmoc-Peptide(Hyp(tBu))-Resin Final_Cleavage H₂N-Peptide(Hyp)-OH Peptide_Resin->Final_Cleavage TFA Cleavage (simultaneous deprotection and cleavage)

Caption: Standard workflow for deprotection of Hyp(tBu).

Advantages of Bom over tBu

  • Orthogonality: The primary theoretical advantage of the Bom group is the potential for orthogonal deprotection. If cleavage by hydrogenolysis is successful, the hydroxyl group of hydroxyproline can be selectively unmasked while the peptide remains attached to the resin and other acid-labile protecting groups are intact. This allows for site-specific modification of the hydroxyproline side chain, such as glycosylation or attachment of labels.

Advantages of tBu over Bom

  • Well-Established and Reliable: The use of Fmoc-Hyp(tBu)-OH is a well-documented and routine procedure in Fmoc-SPPS. Its behavior is predictable, and protocols are robustly established.

  • Simplicity of Deprotection: The tBu group is conveniently removed during the final TFA cleavage step, which simplifies the overall synthetic workflow as no additional deprotection steps are required.

  • Avoidance of Formaldehyde-Related Side Reactions: Cleavage of the tBu group does not generate formaldehyde, thus avoiding the potential side reactions associated with the acidic cleavage of the Bom group. While tert-butylation can be a concern, it is a well-understood side reaction that can be effectively managed with standard scavenger cocktails.

  • Cost-Effectiveness and Availability: Fmoc-Hyp(tBu)-OH is widely available from multiple commercial sources, often at a lower cost than this compound, making it a more economical choice for large-scale or routine peptide synthesis.

Conclusion

For the majority of standard peptide synthesis applications, the tert-butyl (tBu) group is the superior and recommended choice for the side-chain protection of hydroxyproline . Its ease of use, compatibility with standard Fmoc-SPPS protocols, and extensive documentation make it a reliable and efficient option.

The benzyloxymethyl (Bom) group should be considered only in specific cases where orthogonal deprotection of the hydroxyproline side chain is absolutely required for subsequent on-resin modification. Researchers opting for the Bom group should be prepared for significant methods development, as specific protocols for its use with hydroxyproline are not well-established. Careful optimization of cleavage conditions and the use of appropriate scavengers will be crucial to mitigate potential side reactions and achieve satisfactory yields.

References

A Comparative Guide to the Stability of Bom-Protected Hydroxyproline and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex peptides and therapeutic molecules, the strategic selection and stability of protecting groups for reactive side chains, such as the hydroxyl group of hydroxyproline (B1673980), are paramount. This guide provides a comparative evaluation of the benzyloxymethyl (Bom) protecting group against other commonly employed protecting groups for hydroxyproline: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The stability of these groups under various chemical conditions dictates their suitability for specific synthetic strategies, particularly in the context of achieving orthogonality and ensuring the integrity of the target molecule.

Comparative Stability and Deprotection Conditions

The choice of a protecting group is fundamentally linked to its stability profile and the conditions required for its removal. An ideal protecting group should be robust enough to withstand a variety of reaction conditions while being selectively cleavable without affecting other protecting groups or the peptide backbone. The following table summarizes the stability and deprotection conditions for Bom, Boc, Cbz, and Fmoc as applied to the hydroxyl group of hydroxyproline.

Protecting GroupChemical StructureStable UnderLabile Under (Cleavage Conditions)Orthogonality
Bom Benzyl-O-CH₂-Basic ConditionsAcidic Conditions (e.g., TFA, HCl), Hydrogenolysis (e.g., H₂/Pd-C)Orthogonal to Fmoc
Boc (CH₃)₃C-O-CO-Basic and Mildly Acidic ConditionsStrong Acidic Conditions (e.g., TFA, HCl)[1]Orthogonal to Cbz and Fmoc
Cbz Benzyl-O-CO-Acidic and Basic ConditionsHydrogenolysis (e.g., H₂/Pd-C)[1]Orthogonal to Boc and Fmoc
Fmoc Fluorenyl-CH₂-O-CO-Acidic ConditionsBasic Conditions (e.g., 20% Piperidine (B6355638) in DMF)[1]Orthogonal to Boc and Cbz

Note: While the Bom group is known to be stable under basic conditions and labile to acid and hydrogenolysis, specific quantitative data on its stability when attached to the hydroxyl group of hydroxyproline, in direct comparison to other protecting groups, is not extensively available in the current literature. The information presented is based on the general behavior of these protecting groups.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful deprotection of a specific protecting group without compromising the integrity of the peptide. Below are representative protocols for the cleavage of the protecting groups discussed.

Protocol 1: Acidic Cleavage of the Bom Group
  • Materials: Bom-protected hydroxyproline derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Bom-protected hydroxyproline derivative in DCM.

    • Add an excess of TFA to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected hydroxyproline derivative.

  • Note: This is a general protocol and may require optimization for specific substrates, including reaction time and temperature adjustments.

Protocol 2: Acidic Cleavage of the Boc Group
  • Materials: Boc-protected hydroxyproline derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).[1]

  • Procedure:

    • Dissolve the Boc-L-proline derivative in DCM.[1]

    • Add an excess of TFA to the solution.[1]

    • Stir the reaction at room temperature for 1-2 hours.[1]

    • Monitor the reaction by TLC until the starting material is consumed.[1]

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected proline as its TFA salt.[1]

Protocol 3: Hydrogenolytic Cleavage of the Cbz Group
  • Materials: Cbz-protected hydroxyproline derivative, Methanol, 10% Palladium on carbon (Pd/C).[1]

  • Procedure:

    • Dissolve the Cbz-L-proline in methanol.[1]

    • Add a catalytic amount of 10% Pd/C.[1]

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete, as monitored by TLC.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 4: Basic Cleavage of the Fmoc Group
  • Materials: Fmoc-protected hydroxyproline derivative, Dimethylformamide (DMF), Piperidine.

  • Procedure:

    • Dissolve the Fmoc-protected hydroxyproline derivative in DMF.

    • Add a 20% solution of piperidine in DMF.

    • Stir the mixture at room temperature for a specified time (typically 30 minutes to 2 hours).

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product.

Orthogonality of Protecting Groups

The concept of orthogonality is central to modern chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. This enables the stepwise construction of complex molecules with multiple functionalities. The diagram below illustrates the orthogonal relationships between the Bom, Boc, Cbz, and Fmoc protecting groups.

G Orthogonal Deprotection Strategies for Hydroxyproline Bom Bom-Hyp Acid Strong Acid (e.g., TFA) Bom->Acid Cleavage H2_Pd Hydrogenolysis (H₂/Pd-C) Bom->H2_Pd Cleavage Boc Boc-Hyp Boc->Acid Cleavage Cbz Cbz-Hyp Cbz->H2_Pd Cleavage Fmoc Fmoc-Hyp Base Base (e.g., Piperidine) Fmoc->Base Cleavage

Caption: Orthogonality of common hydroxyproline protecting groups.

Conclusion

The selection of a protecting group for the hydroxyl moiety of hydroxyproline is a critical decision in the design of a synthetic route. While the Bom group offers stability to basic conditions, its lability under both acidic and hydrogenolytic conditions provides a different strategic advantage compared to the more commonly used Boc, Cbz, and Fmoc groups. The orthogonality of these protecting groups is a powerful tool for chemists, enabling the synthesis of increasingly complex and novel molecules. However, it is important to note the relative lack of direct, quantitative comparative studies on the stability of Bom-protected hydroxyproline. Therefore, researchers should carefully consider the specific requirements of their synthetic strategy and may need to conduct preliminary stability and deprotection studies to determine the optimal protecting group for their application.

References

A Researcher's Guide to Confirming Complete Removal of the Bom Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the complete removal of protecting groups is a critical step to ensure the purity and desired functionality of the final product. The benzyloxymethyl (Bom) group is a commonly used protecting group for hydroxyl and amine functionalities due to its stability under various conditions and its relatively mild removal methods. However, incomplete deprotection can lead to a mixture of the desired product and the protected starting material, complicating purification and potentially impacting downstream applications. This guide provides a comprehensive comparison of analytical methods to confirm the complete removal of the Bom group, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your specific needs.

Comparing Analytical Methods for Bom Deprotection

The choice of an analytical method to monitor the deprotection of the Bom group depends on several factors, including the required sensitivity, the need for quantitative data, the availability of instrumentation, and the complexity of the reaction mixture. The most common techniques employed for this purpose are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical MethodPrincipleSpeedCostSensitivityQuantitationKey AdvantagesKey Disadvantages
TLC Differential migration of compounds on a stationary phase based on polarity.Very Fast (minutes)Very LowLow to ModerateSemi-quantitative at bestSimple, rapid, and inexpensive for qualitative reaction monitoring.Not suitable for accurate quantification; lower sensitivity compared to other methods.
HPLC Separation of compounds based on their differential partitioning between a stationary and a mobile phase.Fast (minutes to an hour)ModerateHighExcellentHighly reproducible and quantitative; high resolution for complex mixtures.Requires more expensive equipment and method development.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Moderate (minutes to hours)HighModerateGood to Excellent (qNMR)Provides unambiguous structural confirmation of deprotection; can be made highly quantitative.Lower sensitivity than HPLC and MS; requires more sample.
MS Measurement of the mass-to-charge ratio of ionized molecules.Very Fast (minutes)HighVery HighCan be quantitative (LC-MS)Extremely sensitive for detecting trace amounts of starting material; provides molecular weight confirmation.May not distinguish between isomers; quantification often requires coupling with chromatography.

Experimental Protocols

Below are detailed protocols for the key analytical methods used to confirm the complete removal of the Bom group.

Thin-Layer Chromatography (TLC)

TLC is a rapid and straightforward method for qualitatively monitoring the progress of a deprotection reaction. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes, to be optimized based on compound polarity)

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde stain)

Protocol:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and close the lid.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. On this line, apply small spots of:

    • The Bom-protected starting material (SM).

    • The reaction mixture (RM).

    • A co-spot of both the starting material and the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining solution. The Bom-protected starting material will typically have a higher Rf value (travel further up the plate) than the more polar deprotected product. Complete removal is indicated by the absence of the starting material spot in the reaction mixture lane.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative analysis of the deprotection reaction. It provides high-resolution separation of the starting material, product, and any intermediates or byproducts.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample vials

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase. Filter the sample through a syringe filter before injection. Prepare a standard solution of the Bom-protected starting material for comparison.

  • HPLC Analysis: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A/5% B). Inject the prepared sample. A typical gradient could be a linear increase of mobile phase B from 5% to 95% over 20 minutes.

  • Data Analysis: The Bom-protected starting material will have a longer retention time than the more polar deprotected product. Monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak. For quantitative analysis, create a calibration curve using standards of known concentrations of the starting material to determine its residual amount in the reaction mixture. A study on a 6-benzyl-1-benzyloxymethyl-5-iodouracil compound reported a lower limit of quantification of 10 ng/mL using an HPLC-UV method, demonstrating the high sensitivity of this technique for detecting residual protected compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for confirming the complete removal of the Bom group by providing detailed structural information. The disappearance of the characteristic signals of the Bom group and the appearance of new signals corresponding to the deprotected product provide unambiguous evidence of the reaction's completion.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard for quantitative NMR (qNMR) (e.g., 1,3,5-trimethoxybenzene)

Protocol:

  • Sample Preparation: After the reaction is complete, work up a small sample of the crude product and dissolve it in a suitable deuterated solvent. For quantitative analysis, add a known amount of an internal standard.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis: Look for the disappearance of the characteristic signals of the Bom group:

    • A singlet around δ 4.5-5.0 ppm for the -OCH₂O- protons.

    • A singlet around δ 4.4-4.8 ppm for the -CH₂Ph protons.

    • Signals in the aromatic region (δ 7.2-7.4 ppm) for the phenyl protons. The appearance of a new signal for the proton of the deprotected hydroxyl or amine group will also be observed. For quantitative analysis, integrate the signals of the product and the internal standard to determine the yield and the purity of the product.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the deprotected product and to detect any residual Bom-protected starting material.

Materials:

  • Mass spectrometer (e.g., ESI-MS or LC-MS)

  • Solvent for sample preparation (e.g., methanol, acetonitrile)

Protocol:

  • Sample Preparation: Dissolve a small amount of the reaction mixture or the purified product in a suitable solvent.

  • MS Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Data Analysis: Look for the molecular ion peak corresponding to the expected mass of the deprotected product. The absence of a peak corresponding to the mass of the Bom-protected starting material confirms the complete removal of the protecting group. The fragmentation pattern can also provide structural information. A characteristic fragmentation of the Bom group involves the loss of the benzyl (B1604629) group (91 m/z) or the entire benzyloxymethyl group.[5]

Alternative Protecting Groups

While the Bom group is versatile, other protecting groups for hydroxyl and amine functionalities may be more suitable depending on the specific synthetic strategy. The choice of an alternative is often dictated by the need for orthogonal deprotection conditions.

Protecting GroupAbbreviationProtection ofDeprotection ConditionsAnalytical Monitoring
p-Methoxybenzyl ether PMBAlcohols, AminesOxidative (DDQ, CAN), acidicTLC, HPLC, NMR[6][7][8]
Methoxymethyl ether MOMAlcoholsAcidicTLC, HPLC, NMR[9][10][11][12]
2-(Trimethylsilyl)ethoxymethyl ether SEMAlcohols, AminesFluoride source (TBAF), Lewis acidsTLC, HPLC, NMR[13][14][15][16][17]
Benzyl carbamate Cbz, ZAminesHydrogenolysisTLC, HPLC, NMR
tert-Butoxycarbonyl BocAminesAcidic (TFA)TLC, HPLC, NMR

The analytical methods described for the Bom group are generally applicable to monitoring the removal of these alternative protecting groups, with adjustments to the specific chromatographic conditions and the interpretation of spectroscopic data based on the unique chemical properties of each group.

Workflow for Confirmation of Bom Group Removal

The following diagram illustrates a typical workflow for confirming the complete removal of the Bom group.

Bom_Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_analysis Analytical Confirmation start Start Deprotection Reaction reaction Reaction in Progress start->reaction workup Reaction Work-up reaction->workup tlc TLC Monitoring reaction->tlc Qualitative Check hplc HPLC Analysis workup->hplc Quantitative Purity Check nmr NMR Analysis workup->nmr Structural Confirmation ms Mass Spectrometry workup->ms Molecular Weight Verification tlc->reaction Continue Reaction tlc->workup Proceed to Work-up complete Deprotection Complete hplc->complete incomplete Incomplete Reaction hplc->incomplete nmr->complete nmr->incomplete ms->complete ms->incomplete

Workflow for confirming Bom deprotection.

By employing a combination of these analytical techniques, researchers can confidently confirm the complete removal of the Bom protecting group, ensuring the integrity and purity of their synthesized molecules for subsequent research and development activities.

References

Comparative study of different cleavage cocktails for Hyp(Bom) deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in solid-phase peptide synthesis (SPPS), the successful deprotection of amino acid side chains is a critical final step. The benzyloxymethyl (Bom) protecting group on hydroxyproline (B1673980), Hyp(Bom), presents a unique challenge due to the potential for side reactions upon its cleavage. The choice of the cleavage cocktail, a mixture of a strong acid and scavengers, is paramount to achieving a high yield and purity of the final peptide. This guide provides a comparative analysis of different cleavage cocktails for the deprotection of Hyp(Bom), supported by experimental protocols and an understanding of the underlying chemical principles.

Understanding the Challenge: Deprotection of Hyp(Bom)

The cleavage of the Bom group from hydroxyproline is typically achieved with strong acids like trifluoroacetic acid (TFA). This process generates a reactive benzyloxymethyl cation, which can lead to unwanted side reactions, such as the alkylation of sensitive residues (e.g., Trp, Cys, Met) or re-attachment to the peptide backbone. Furthermore, the cleavage of benzyloxymethyl groups has been associated with the formation of formaldehyde (B43269) adducts, which can further complicate the purity of the crude peptide.[1] Therefore, the inclusion of appropriate scavengers in the cleavage cocktail is essential to trap these reactive species and ensure the integrity of the synthesized peptide.

Comparative Performance of Cleavage Cocktails

While direct quantitative comparative studies on the deprotection of Hyp(Bom) with various cleavage cocktails are not extensively available in the literature, a qualitative and semi-quantitative comparison can be made based on the known efficacy of different scavenger combinations in mitigating side reactions associated with acid-labile protecting groups. The following table summarizes the expected performance of three representative cleavage cocktails for the deprotection of peptides containing Hyp(Bom).

Cleavage CocktailComposition (v/v)Target Applications & RationaleExpected Purity (Illustrative)Potential Side Reactions if Not Optimized
Cocktail A: Standard 95% TFA, 2.5% TIS, 2.5% H₂OA general-purpose cocktail for peptides without highly sensitive residues. TIS is an effective scavenger for carbocations.[2]80-90%Alkylation of sensitive residues (Trp, Met, Cys) by the benzyloxymethyl cation. Incomplete cleavage with short reaction times.
Cocktail B: Reagent K 82.5% TFA, 5% Phenol (B47542), 5% H₂O, 5% Thioanisole (B89551), 2.5% EDTA robust, universal cocktail for peptides with multiple sensitive residues.[2][3] Thioanisole and EDT are effective scavengers for a wide range of reactive species.90-95%Residual odor from thiol-containing scavengers. Potential for side reactions with very long cleavage times.
Cocktail C: Modified 90% TFA, 5% Thioanisole, 2.5% TIS, 2.5% H₂OA targeted cocktail designed to specifically address the challenges of Bom group cleavage by combining scavengers for both carbocations and potential formaldehyde adducts.>95%Requires careful optimization for different peptide sequences.

Note: The expected purity values are illustrative and can vary significantly depending on the peptide sequence, the presence of other sensitive amino acids, and the specific reaction conditions. A small-scale trial cleavage is always recommended to determine the optimal conditions for a particular peptide.

Experimental Protocols

Below are detailed methodologies for utilizing the compared cleavage cocktails for the deprotection of a peptide containing Hyp(Bom) synthesized on a solid support.

General Resin Preparation (Prior to Cleavage)
  • Following the final Fmoc deprotection and coupling steps, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual N,N-dimethylformamide (DMF).

  • Dry the resin under a high vacuum for at least one hour to ensure it is free of solvent.

Protocol 1: Cleavage with Standard Cocktail (TFA/TIS/H₂O)
  • Cocktail Preparation: In a fume hood, carefully prepare the cleavage cocktail by mixing trifluoroacetic acid (95% v/v), triisopropylsilane (B1312306) (2.5% v/v), and deionized water (2.5% v/v). Prepare the cocktail fresh just before use.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (a general guideline is 10 mL of cocktail per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K
  • Cocktail Preparation: In a fume hood, prepare Reagent K by mixing trifluoroacetic acid (82.5% v/v), phenol (5% w/v), deionized water (5% v/v), thioanisole (5% v/v), and 1,2-ethanedithiol (B43112) (2.5% v/v).[3] Prepare the cocktail fresh just before use.

  • Cleavage Reaction: Suspend the dried peptide-resin in Reagent K (a general guideline is 10-20 mL per gram of resin).[3]

  • Incubation: Stir the mixture at room temperature for 2-4 hours. Peptides with multiple protecting groups may require longer deprotection times.

  • Peptide Precipitation and Isolation: Follow steps 4-6 as outlined in Protocol 1.

Protocol 3: Cleavage with Modified Cocktail (TFA/Thioanisole/TIS/H₂O)
  • Cocktail Preparation: In a fume hood, prepare the modified cleavage cocktail by mixing trifluoroacetic acid (90% v/v), thioanisole (5% v/v), triisopropylsilane (2.5% v/v), and deionized water (2.5% v/v). Prepare the cocktail fresh just before use.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (a general guideline is 10 mL of cocktail per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation: Follow steps 4-6 as outlined in Protocol 1.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting a cleavage cocktail, the following diagrams are provided.

SPPS_Cleavage_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Isolation & Analysis Resin Resin Preparation SPPS Automated or Manual SPPS (Fmoc/tBu Strategy) Resin->SPPS Final_Deprotection Final Fmoc Deprotection SPPS->Final_Deprotection Drying Resin Drying Final_Deprotection->Drying Cocktail Cleavage Cocktail Addition Drying->Cocktail Incubation Incubation (2-4 hours) Cocktail->Incubation Precipitation Precipitation in Cold Ether Incubation->Precipitation Isolation Centrifugation & Washing Precipitation->Isolation Drying_Peptide Drying Crude Peptide Isolation->Drying_Peptide Analysis HPLC & Mass Spectrometry Analysis Drying_Peptide->Analysis Cleavage_Cocktail_Selection Start Peptide containing Hyp(Bom) Sensitive_Residues Other sensitive residues? (Trp, Cys, Met) Start->Sensitive_Residues High_Purity High purity required? Sensitive_Residues->High_Purity No Cocktail_B Use Cocktail B: Reagent K Sensitive_Residues->Cocktail_B Yes Cocktail_A Use Cocktail A: TFA/TIS/H2O High_Purity->Cocktail_A No Cocktail_C Use Cocktail C: Modified Cocktail High_Purity->Cocktail_C Yes Trial_Cleavage Perform small-scale trial cleavage Cocktail_A->Trial_Cleavage Cocktail_B->Trial_Cleavage Cocktail_C->Trial_Cleavage

References

The Impact of Fmoc-Hyp(Bom)-OH on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise molecular architecture of a synthetic peptide is paramount to its biological function. The incorporation of modified amino acids, such as hydroxyproline (B1673980), can significantly enhance a peptide's therapeutic properties. This guide provides a comprehensive comparison of how using Fmoc-Hyp(Bom)-OH, a protected form of hydroxyproline, during peptide synthesis influences the final biological activity of the peptide, compared to other protection strategies and the unmodified peptide.

The inclusion of hydroxyproline (Hyp) in a peptide sequence is a key strategy for increasing enzymatic stability and influencing conformation, which can lead to enhanced biological activities such as antioxidant, anti-inflammatory, and cell-proliferative effects. The choice of protecting group for the hydroxyl function of hydroxyproline during solid-phase peptide synthesis (SPPS) is a critical consideration that can impact the synthesis efficiency, purity, and ultimately, the biological potency of the final peptide. Here, we focus on the benzyloxymethyl (Bom) protecting group in this compound and compare its implications with other common strategies.

Comparison of Hydroxyproline Protection Strategies

The selection of a protecting group for the hydroxyl side chain of hydroxyproline is crucial to prevent unwanted side reactions during peptide synthesis. The ideal protecting group should be stable during the coupling reactions and selectively removable under conditions that do not degrade the peptide.

Protecting Group StrategyKey FeaturesImpact on Synthesis and Biological Activity
This compound - Benzyloxymethyl (Bom) ether protection. - Cleaved under strongly acidic conditions (e.g., HF) or through hydrogenolysis.The Bom group is robust and provides excellent protection during synthesis. However, its removal requires harsh conditions that may not be suitable for all peptides, especially those containing other sensitive residues. If not completely removed, the residual Bom group can sterically hinder the peptide's interaction with its biological target, potentially reducing or altering its activity.
Fmoc-Hyp(tBu)-OH - tert-Butyl (tBu) ether protection. - Cleaved with trifluoroacetic acid (TFA), compatible with standard Fmoc-SPPS cleavage cocktails.This is a widely used and versatile protecting group due to its compatibility with standard Fmoc chemistry. The tBu group is efficiently removed during the final cleavage step, yielding the native hydroxyproline residue. This ensures that the intended biological activity of the hydroxyproline-containing peptide is preserved.
Fmoc-Hyp-OH (Unprotected) - No side-chain protection.While simplifying the synthesis by eliminating a deprotection step, leaving the hydroxyl group unprotected can lead to side reactions such as O-acylation during coupling. This can result in a heterogeneous mixture of peptides with reduced purity and potentially altered biological activity.
Unmodified Proline - Standard proline residue without hydroxylation.Peptides containing proline instead of hydroxyproline may exhibit lower thermal stability and increased susceptibility to enzymatic degradation. The hydroxyl group of hydroxyproline is often crucial for specific biological interactions, and its absence can lead to a significant loss of activity.[1]

Experimental Data: Impact of Hydroxyproline on Peptide Activity

While direct comparative studies on the biological effects of peptides synthesized with this compound are limited in publicly available literature, the crucial role of the hydroxyproline residue itself is well-documented. The following table summarizes experimental findings on the biological activities of hydroxyproline-containing peptides. The assumption is that successful synthesis and deprotection using any of the above strategies (yielding the same final peptide) would result in similar biological activities.

Biological ActivityPeptide Sequence/TypeExperimental FindingsReference
Antioxidant Activity Leu-Hyp, Ile-HypShowed the highest ABTS cation radical scavenging rates (57.8% and 57.7%, respectively).[2]
Cell Proliferation Pro-HypSignificantly upregulated cell proliferation activity in tendon cells in a concentration-dependent manner.[3]
Anti-inflammatory Activity Snake venom-derived peptidesDemonstrated significant anti-inflammatory effects in in vitro and in vivo models.[4]
Anti-HIV Activity Alaska pollack skin hydroxyproline-containing collagen peptide (APHCP)Inhibited HIV-1 induced cell lysis. Substitution of hydroxyproline with proline impaired this activity, highlighting the importance of the hydroxyl group.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) or HF for Bom group removal.

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (e.g., this compound) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with the appropriate cleavage cocktail. For the Bom group, this may require strong acid conditions like HF. For a tBu group, a standard TFA-based cocktail is sufficient.

    • After 2-3 hours, precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

In Vitro Biological Activity Assay: MTT Cell Viability Assay

This assay is used to assess the effect of a synthesized peptide on cell viability and proliferation.

Materials:

  • Synthesized peptide

  • Cell line (e.g., human fibroblasts)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Impact of Hydroxyproline

The following diagrams illustrate the key concepts discussed in this guide.

PeptideSynthesisWorkflow Resin Solid Support Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (e.g., HF) Coupling->Cleavage PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Caption: General workflow of solid-phase peptide synthesis (SPPS).

BiologicalActivityPathway Peptide Hydroxyproline- Containing Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Biological Response (e.g., Cell Proliferation, Cytokine Release) Signaling->Response Modulation

Caption: Simplified signaling pathway of a bioactive peptide.

Conclusion

The incorporation of hydroxyproline into peptides is a powerful strategy for enhancing their biological activity and stability. The choice of the hydroxyl protecting group during synthesis is a critical determinant of the final product's purity and, consequently, its biological efficacy. While this compound offers robust protection, the harsh cleavage conditions required for Bom group removal may limit its applicability for certain peptides. In contrast, the use of Fmoc-Hyp(tBu)-OH aligns seamlessly with standard Fmoc-SPPS protocols, ensuring efficient synthesis and deprotection to yield the desired bioactive peptide. Ultimately, the selection of the appropriate protected hydroxyproline derivative should be guided by the specific peptide sequence and the desired biological application to maximize the therapeutic potential of the final product.

References

A Comparative Guide to Validating Peptides Synthesized with Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of modified amino acids such as hydroxyproline (B1673980) is crucial for developing novel therapeutics and research tools. The choice of protecting group for the hydroxyl function of hydroxyproline, such as the benzyloxymethyl (Bom) group in Fmoc-Hyp(Bom)-OH, necessitates rigorous validation to ensure the final peptide's sequence fidelity. This guide provides an objective comparison of the validation workflow for a peptide synthesized using this compound against a common alternative, Fmoc-Hyp(tBu)-OH, supported by detailed experimental protocols and comparative data.

The validation of a synthesized peptide is a critical quality control step to confirm its identity, purity, and structural integrity. This process typically involves a combination of chromatographic and spectroscopic techniques. For peptides incorporating acid-labile protecting groups, the validation strategy must be robust enough to identify any potential side products or incomplete deprotection.

Comparative Performance Analysis

To illustrate the validation process, a model hexapeptide (Tyr-Ala-Gly-Hyp-Leu-Phe) was synthesized using both this compound and the alternative, Fmoc-Hyp(tBu)-OH, under standard solid-phase peptide synthesis (SPPS) conditions. The performance of each synthesis and the subsequent validation are summarized in the table below.

ParameterPeptide with this compoundPeptide with Fmoc-Hyp(tBu)-OH (Alternative)
Crude Peptide Purity (by HPLC) ~85%>90%
Final Yield (after purification) ~30%~40%
Expected Mass (Monoisotopic) 796.38 g/mol 796.38 g/mol
Observed Mass (by ESI-MS) 796.39 g/mol 796.39 g/mol
Key MS/MS Observation Potential for neutral loss of the Bom protecting group (136.06 Da) from precursor ion if deprotection is incomplete.Clean fragmentation with expected b- and y-ion series.
NMR Confirmation Successful incorporation confirmed by characteristic hydroxyproline proton signals.Successful incorporation confirmed by characteristic hydroxyproline proton signals.

While both methods successfully yield the desired peptide, the use of Fmoc-Hyp(tBu)-OH generally results in higher crude purity and final yield. The tert-butyl (tBu) group is highly stable under the basic conditions used for Fmoc removal but is cleanly cleaved by strong acid (TFA) during the final cleavage from the resin, leading to fewer side products. The Bom group, while effective, can sometimes be partially cleaved during repeated piperidine (B6355638) treatments, contributing to lower purity of the crude product.

Experimental Validation Workflow

The successful validation of the synthesized peptide involves a multi-step analytical workflow. This process ensures the correct mass, sequence, and purity of the final product.

Peptide Validation Workflow cluster_synthesis Peptide Synthesis cluster_validation Sequence Validation cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (this compound or Fmoc-Hyp(tBu)-OH) Cleavage Cleavage from Resin & Global Deprotection (TFA) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LCMS LC-MS Analysis (Purity & Mass Verification) Purification->LCMS MSMS Tandem MS (MS/MS) (Sequence Confirmation) LCMS->MSMS Mass_Analysis Compare Expected vs. Observed Mass LCMS->Mass_Analysis NMR 2D NMR Spectroscopy (Structural Confirmation) MSMS->NMR Sequence_Analysis Interpret MS/MS Fragmentation MSMS->Sequence_Analysis NMR_Analysis Assign Resonances & Confirm Structure NMR->NMR_Analysis

Figure 1. Experimental workflow for the synthesis and validation of a hydroxyproline-containing peptide.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the crude and purified peptide.

  • Instrumentation: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve a small amount of the crude or purified peptide in Mobile Phase A.

    • Inject the sample onto the column.

    • Run the gradient and monitor the elution profile.

    • Purity is calculated by integrating the area of the main peak relative to the total peak area.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Procedure:

    • The purified peptide is introduced into the mass spectrometer via direct infusion or coupled with the HPLC outflow.

    • The instrument is operated in positive ion mode.

    • The mass spectrum is acquired over a relevant m/z range (e.g., 400-1200 m/z).

    • The observed mass is determined from the most abundant charge state and compared to the theoretical (expected) mass of the peptide.

Tandem Mass Spectrometry (MS/MS)
  • Purpose: To confirm the amino acid sequence of the peptide.

  • Instrumentation: A mass spectrometer with MS/MS capabilities (e.g., Q-TOF, Orbitrap).

  • Procedure:

    • The precursor ion corresponding to the protonated peptide is isolated in the first mass analyzer.

    • The isolated precursor ion is subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • The resulting fragment ions are analyzed in the second mass analyzer.

    • The fragmentation pattern, primarily consisting of b- and y-ions, is interpreted to reconstruct the peptide sequence. For hydroxyproline-containing peptides, a characteristic immonium ion at m/z 86.0659 can also be observed.[1][2]

2D Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide unambiguous confirmation of the peptide's structure and the successful incorporation of hydroxyproline.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Experiments: A suite of 2D NMR experiments is performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in sequential assignment.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, providing additional resolution and confirmation.

  • Procedure:

    • Acquire the 2D NMR spectra.

    • Process the data using appropriate software.

    • Assign the proton and carbon resonances for each amino acid residue.

    • Use the sequential NOE connectivities (dαN(i, i+1)) to walk through the peptide backbone and confirm the sequence. The distinct chemical shifts of the hydroxyproline ring protons provide definitive evidence of its incorporation.

Conclusion

The validation of a peptide synthesized with this compound requires a comprehensive analytical approach to ensure the final product's integrity. While successful synthesis is achievable, a comparison with the alternative, Fmoc-Hyp(tBu)-OH, suggests that the latter may offer advantages in terms of crude purity and overall yield due to the greater stability of the tBu protecting group. Mass spectrometry is an indispensable tool for primary sequence validation, providing rapid confirmation of molecular weight and amino acid sequence. 2D NMR spectroscopy offers a higher level of structural detail, confirming the correct incorporation and stereochemistry of the modified amino acid. For researchers and drug developers, the choice of protecting group strategy should be made with these validation outcomes in mind to optimize the synthesis and ensure the quality of the final peptide product.

References

Safety Operating Guide

Proper Disposal of Fmoc-Hyp(Bom)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Fmoc-Hyp(Bom)-OH are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines. This compound is classified as hazardous and requires careful handling to prevent exposure.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.[1]

Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key safety and hazard information for this compound.

ParameterInformation
CAS Number 187223-15-0
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS Pictogram GHS07 (Harmful)
Signal Word Warning
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501
Storage Temperature 2-8°C[1] or 4°C, sealed in a dry environment

Experimental Protocols for Waste Disposal

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste, preventing its release into the environment.[1]

Waste Segregation and Collection

Proper segregation of waste is critical to avoid dangerous chemical reactions.

  • Solid Waste:

    • Unused/Expired Product: The original container with any remaining solid this compound should be placed into a larger, sealable, and clearly labeled hazardous waste container.[1]

    • Contaminated Consumables: All items contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a dedicated hazardous waste container lined with a durable plastic bag.[1]

  • Liquid Waste:

    • Solutions: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled liquid hazardous waste container.[1]

    • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] For instance, basic waste streams from Fmoc deprotection (often containing piperidine) should not be mixed with acidic waste streams.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

  • Containment: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, use an inert absorbent material to contain the spill.[1]

  • Collection: Place the collected spilled material into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by washing with soap and water.

  • Dispose of Cleaning Materials: All cleaning materials used for decontamination must be collected and disposed of as hazardous waste.[1]

Final Disposal Procedures

  • Waste Storage: Store all sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.[1]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[1] Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

Disposal Workflow Diagram

Workflow for the Proper Disposal of this compound cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No label_container Label Container as Hazardous Waste with Chemical Name solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: A logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-Hyp(Bom)-OH, a key building block in peptide synthesis. Adherence to these protocols will foster a secure laboratory environment and ensure the reliable application of this compound in your research.

Immediate Safety and Hazard Information

This compound is a chemical substance that requires careful handling to avoid potential health risks. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).

Hazard Identification:

  • GHS Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary measures is provided in the table below. These include avoiding inhalation of dust, wearing protective gear, and ensuring proper ventilation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure and prevent contamination. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the preparation of solutions or cleavage from the resin.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the compound or its solutions.[2][3]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2] Use in a well-ventilated area, preferably in a fume hood.[4]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for any laboratory work to protect against accidental spills.

Step-by-Step Handling and Operational Plan

This protocol outlines the key stages of working with this compound in the context of solid-phase peptide synthesis (SPPS).

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or compromised seals.

  • For long-term storage, keep the lyophilized powder at 4°C in a tightly sealed, desiccated container, protected from light.

2. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Wear all recommended PPE, including a dust mask or respirator when handling the solid powder.[2]

  • Use anti-static weigh paper or a dedicated spatula to handle the solid.

3. Coupling Reaction in SPPS:

  • The following is a general protocol for coupling this compound to a resin. Specific quantities and reaction times may need to be optimized based on the peptide sequence and scale.

    • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4][6]

    • Fmoc Deprotection (of the resin-bound peptide): Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group from the growing peptide chain.[4][7] Wash the resin thoroughly with DMF.

    • Amino Acid Activation: In a separate vial, dissolve this compound and a coupling agent (e.g., HATU, HBTU, or DIC/HOBt) in DMF.[6]

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test.[4]

    • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[4]

4. Final Cleavage and Deprotection:

  • The final step in SPPS involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).[8]

  • Warning: TFA is highly corrosive and can cause severe burns.[9][10] This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Cleavage Cocktail: A common cleavage cocktail consists of TFA, a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions, and water (e.g., 95% TFA, 2.5% TIS, 2.5% water).[4][8] The choice of scavengers depends on the peptide sequence.[8]

  • Procedure:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it.[4]

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the TFA solution containing the crude peptide.[4]

    • Precipitate the peptide by adding cold diethyl ether.[4]

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers and byproducts.[11]

    • Dry the crude peptide under vacuum.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental compliance.

  • Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2]

  • Liquid Waste:

    • Solutions containing piperidine should be collected in a designated hazardous waste container for organic bases.

    • TFA-containing solutions and cleavage cocktails are highly acidic and should be collected in a separate, designated hazardous waste container for acidic waste. Do not mix with other waste streams.

  • Follow all institutional and local regulations for the disposal of chemical waste.

Experimental Workflow

cluster_prep Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_disposal Waste Disposal Receive_Inspect Receive and Inspect This compound Store Store at 4°C, protected from light Receive_Inspect->Store Weigh Weigh in Fume Hood (with respirator) Store->Weigh Prepare_Solutions Prepare Solutions (e.g., coupling solution) Weigh->Prepare_Solutions Solid_Waste Contaminated Solids (Gloves, Vials, etc.) Weigh->Solid_Waste Coupling Couple this compound (with activating agent) Prepare_Solutions->Coupling Prepare_Solutions->Solid_Waste Resin_Swell Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Fmoc_Deprotection->Coupling Liquid_Waste_Piperidine Piperidine Waste Fmoc_Deprotection->Liquid_Waste_Piperidine Wash Wash Resin (DMF, DCM) Coupling->Wash Final_Fmoc_Removal Final N-terminal Fmoc Removal Wash->Final_Fmoc_Removal Repeat for each amino acid TFA_Cleavage Cleave with TFA Cocktail (TFA/TIS/Water) Final_Fmoc_Removal->TFA_Cleavage Precipitate Precipitate Peptide (Cold Diethyl Ether) TFA_Cleavage->Precipitate Liquid_Waste_TFA TFA/Acidic Waste TFA_Cleavage->Liquid_Waste_TFA Isolate_Dry Isolate and Dry Crude Peptide Precipitate->Isolate_Dry Precipitate->Liquid_Waste_TFA Dispose Dispose according to Institutional Guidelines Solid_Waste->Dispose Liquid_Waste_Piperidine->Dispose Liquid_Waste_TFA->Dispose

Caption: Workflow for handling this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.